molecular formula C8H10ClNO2 B1425658 3-(Methylamino)benzoic acid hydrochloride CAS No. 1194804-60-8

3-(Methylamino)benzoic acid hydrochloride

Cat. No.: B1425658
CAS No.: 1194804-60-8
M. Wt: 187.62 g/mol
InChI Key: ITXSCWSMUFDUOW-UHFFFAOYSA-N
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Description

3-(Methylamino)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(methylamino)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-9-7-4-2-3-6(5-7)8(10)11;/h2-5,9H,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXSCWSMUFDUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Methylamino)benzoic acid hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(Methylamino)benzoic Acid Hydrochloride

Part 1: Executive Technical Summary

This compound (CAS: 1194804-60-8) represents a critical pharmacophore scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and peptide mimetics. Unlike its free acid counterpart (CAS: 51524-84-6), the hydrochloride salt offers superior aqueous solubility and storage stability, making it the preferred form for solid-phase peptide synthesis (SPPS) and late-stage diversification of aromatic cores.

This guide moves beyond basic catalog data to provide a mechanistic understanding of the compound's behavior, synthesis, and quality control.

Part 2: Physicochemical Characterization

The transition from the zwitterionic free acid to the hydrochloride salt fundamentally alters the lattice energy and solvation thermodynamics.

Table 1: Core Physical Properties
PropertyValue (HCl Salt)Value (Free Acid)Technical Note
CAS Number 1194804-60-8 51524-84-6Ensure specific CAS is used for regulatory filing.
Formula


Salt stoichiometry is strictly 1:1.
Mol. Weight 187.62 g/mol 151.16 g/mol Use salt MW for molarity calculations.
Melting Point 244 °C (dec.) 122–127 °CHigh lattice energy of salt leads to decomposition upon melting.
Appearance White to off-white crystalline powderLight yellow solidColoration in salt often indicates oxidation of the amine.
pKa (calc) ~2.5 (COOH), ~5.1 (NH2)5.10 (NH)The HCl salt protonates the amine, lowering effective pH in solution.
Solubility Water (>50 mg/mL), DMSO, MeOHAqueous Base, EtOHSalt is insoluble in non-polar organics (DCM, Hexane).

Critical Insight: The significant difference in melting point (120°C vs 244°C) serves as a rapid, low-cost purity indicator. If your HCl salt melts below 200°C, it likely contains significant free acid or inorganic impurities.

Part 3: Robust Synthesis Protocol (Mono-Methylation Strategy)

Direct alkylation of 3-aminobenzoic acid with methyl iodide is chemically unsound due to uncontrollable poly-alkylation (formation of dimethyl and quaternary ammonium byproducts). The industry-standard "Self-Validating" protocol utilizes Reductive Amination with Sodium Triacetoxyborohydride (STAB), which offers kinetic control over the reaction.

Mechanism of Action
  • Imine Formation: The amine condenses with formaldehyde to form a hemiaminal, then an iminium ion.

  • Selective Reduction: STAB reduces the iminium ion faster than it reduces the aldehyde, preventing side reactions.

  • Salt Formation: In situ generation of the HCl salt crystallizes the product, driving purity.

Step-by-Step Methodology
  • Reagents:

    • 3-Aminobenzoic acid (1.0 eq)

    • Formaldehyde (37% aq. solution, 1.1 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

    • Acetic Acid (AcOH) (catalytic, 1-2 eq)

    • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Procedure:

    • Step A (Imine Formation): Suspend 3-aminobenzoic acid in DCE. Add Formaldehyde and AcOH. Stir for 30 min at room temperature. Observation: The suspension may clear as the imine forms.

    • Step B (Reduction): Cool to 0°C. Add STAB portion-wise over 20 minutes. Why? Exothermic control prevents aldehyde reduction.

    • Step C (Quench): Stir overnight at RT. Quench with sat. NaHCO3 (careful of CO2 evolution).

    • Step D (Isolation): Acidify aqueous layer to pH ~2 with HCl. Extract contaminants with EtOAc. Evaporate aqueous phase or lyophilize to obtain crude HCl salt.

    • Step E (Crystallization): Recrystallize from Ethanol/Et2O to yield pure white plates.

Synthesis Pathway Visualization

SynthesisPathway Start 3-Aminobenzoic Acid (Free Base) Inter Iminium Ion Intermediate Start->Inter + HCHO + AcOH (cat) Reduct Secondary Amine (Free Acid) Inter->Reduct + NaBH(OAc)3 (STAB) Final 3-(Methylamino)benzoic acid Hydrochloride Reduct->Final + HCl (aq) Crystallization

Figure 1: Selective reductive amination pathway avoiding dimethylation artifacts.

Part 4: Self-Validating Quality Control (QC) System

A "Self-Validating" system means the analytical workflow contains internal checks that flag errors immediately.

The Triad QC Workflow
  • H-NMR (DMSO-d6):

    • Diagnostic Signal: Look for the N-methyl singlet at δ ~2.7-2.9 ppm .

    • Validation: Integration must be 3:1 relative to a single aromatic proton. If integration is >3.2, you have dimethyl contamination.

    • Salt Check: The amine proton should appear as a broad singlet downfield (δ >8 ppm) due to HCl protonation.

  • HPLC (Reverse Phase):

    • Column: C18.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

    • Retention Time Logic: The monomethyl derivative elutes after the starting material (3-aminobenzoic acid) but before the dimethyl impurity.

    • Self-Check: If you see a single peak but the MP is low, check the injection solvent; the salt might dissociate on-column.

  • Chloride Content Titration:

    • Perform Argentometric titration (AgNO3).

    • Target: 18.9% w/w Cl-. Significant deviation (>1%) indicates mixed salt/free acid species.

QC Logic Diagram

QC_Workflow Sample Batch Sample NMR 1H-NMR Analysis Sample->NMR MethylCheck Methyl Peak @ 2.8ppm? NMR->MethylCheck IntegCheck Integration = 3.0? MethylCheck->IntegCheck Yes Fail REJECT / REWORK MethylCheck->Fail No (Wrong Structure) HPLC HPLC Purity > 98%? IntegCheck->HPLC Yes IntegCheck->Fail No (Dimethyl impurity) Titration Cl- Content ~19%? HPLC->Titration Yes HPLC->Fail No Pass RELEASE BATCH Titration->Pass Yes Titration->Fail No (Salt stoichiometry off)

Figure 2: Logic-gated analytical workflow ensuring chemical and salt purity.

Part 5: Safety & Handling (SDS Summary)

While standard GHS classifications apply, the hydrochloride salt presents specific hazards due to its acidity and dust potential.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation (Acidic nature of HCl salt).

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation (Fine dust).

  • Handling Protocol:

    • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator at 2-8°C.

    • Incompatibility: Avoid contact with strong oxidizers. In solution, do not mix with strong bases unless free-basing is intended, as this precipitates the less soluble zwitterion.

References

  • ChemicalBook. (2025). 3-Methylaminobenzoic acid Properties and Melting Point Data. Retrieved from

  • SynQuest Laboratories. (2024). This compound Product Specification (CAS 1194804-60-8).[1][2][3][4][5] Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8] Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for STAB reduction).

  • Sigma-Aldrich. (2024). Safety Data Sheet: Benzoic acid derivatives. Retrieved from

  • PubChem. (2024). Compound Summary: 3-(Methylamino)benzoic acid.[1][9] National Library of Medicine. Retrieved from

Sources

Technical Monograph: 3-(Methylamino)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-(Methylamino)benzoic acid hydrochloride (CAS: 1194804-60-8) is a critical disubstituted benzene scaffold used primarily as an intermediate in the synthesis of kinase inhibitors, peptide mimetics, and fluorescence probes. Unlike its para-substituted isomer (used in folate metabolism), the meta-substitution pattern provides unique steric and electronic vectors for drug design, often used to induce conformational turns in peptidomimetics.

The hydrochloride salt form is preferred over the free base (CAS: 51524-84-6) due to enhanced oxidative stability of the secondary amine and improved water solubility for aqueous coupling reactions.

Table 1: Physiochemical Profile
PropertyDataNote
IUPAC Name This compound
CAS (HCl Salt) 1194804-60-8Preferred storage form
CAS (Free Base) 51524-84-6Precursor/In-situ form
Formula C₈H₉NO₂[1][2][3][4][5] · HCl
Molar Mass 187.62 g/mol 151.16 (Free Base) + 36.46 (HCl)
Appearance Off-white to pale beige crystalline solidOxidizes to brown upon air exposure
Solubility Water (High), Methanol (High), DMSOInsoluble in non-polar organics (Hexane)
pKa (COOH) ~3.9 - 4.1Electron-withdrawing ammonium lowers pKa
pKa (NH₂⁺) ~4.8 - 5.1Conjugate acid of secondary aniline

Structural Analysis & pH-Dependent Speciation

Understanding the ionization state of this molecule is critical for reaction optimization. As a zwitterionic precursor, 3-(methylamino)benzoic acid exists in three distinct states depending on the pH of the environment.

In the hydrochloride salt form, the molecule exists as a cationic species (protonated amine, protonated acid) in solid state or strong acid. Upon dissolution in physiological buffers (pH 7.4), it transitions toward an anionic state.

Diagram 1: pH-Dependent Speciation Equilibrium

The following diagram illustrates the protonation states critical for extraction and purification protocols.

Speciation Cation Cationic Form (HCl Salt) pH < 2 (Soluble in H2O) Zwitterion Zwitterionic Form pH ~ 4.5 (Isoelectric) (Precipitation Risk) Cation->Zwitterion - H+ (COOH) Zwitterion->Cation + H+ Anion Anionic Form pH > 6 (Soluble in H2O) Zwitterion->Anion - H+ (NH2+) Anion->Zwitterion + H+

Caption: Protonation equilibria. The HCl salt (Cation) is the stable commercial form. Workup at pH 4.5 may cause precipitation of the free base.

Synthetic Methodology: Selective Monomethylation

Direct alkylation of 3-aminobenzoic acid with methyl iodide is not recommended due to the uncontrollability of poly-alkylation (formation of dimethyl and quaternary ammonium byproducts).

The industry-standard protocol utilizes Reductive Amination , which ensures selectivity for the mono-methylated product.

Protocol: Reductive Methylation via Formaldehyde/NaBH₄

Objective: Synthesis of 3-(methylamino)benzoic acid from 3-aminobenzoic acid.

Reagents:
  • Substrate: 3-Aminobenzoic acid (1.0 eq)

  • Carbon Source: Formaldehyde (37% aq. solution) or Paraformaldehyde (1.1 eq)

  • Reductant: Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Solvent: Methanol (MeOH)

  • Acid: HCl (conc.) for salt formation

Step-by-Step Workflow:
  • Imine Formation: Dissolve 3-aminobenzoic acid in Methanol. Add Formaldehyde (1.1 eq). Stir at room temperature for 1 hour to form the imine/hemiaminal intermediate. Note: Monitoring by TLC is difficult here; proceed based on time.

  • Reduction: Cool the solution to 0°C. Add NaBH₄ portion-wise (exothermic). The low temperature prevents reduction of the carboxylic acid or over-alkylation.

  • Quench: Stir for 2 hours, then quench with water.

  • Workup: Evaporate Methanol. Adjust pH to ~4.5 (isoelectric point) to precipitate the free base. Filter and wash with cold water.

  • Salt Formation: Resuspend the wet solid in minimal Ethanol. Add concentrated HCl (1.1 eq) or HCl in Dioxane. Stir until dissolved, then add Diethyl Ether to precipitate the hydrochloride salt.

  • Drying: Dry under vacuum over P₂O₅.

Diagram 2: Synthetic Workflow & Logic

Synthesis Start Start: 3-Aminobenzoic Acid Step1 Imine Formation (+ HCHO, MeOH) Start->Step1 Step2 Reduction (+ NaBH4, 0°C) Step1->Step2 In-situ Check Quality Check (Is dimethyl impurity < 1%?) Step2->Check Check->Step1 No (Recrystallize) Purify Precipitate Free Base (pH 4.5) Check->Purify Yes Salt Salt Formation (EtOH + HCl) Purify->Salt Final Final Product: 3-(Methylamino)benzoic acid HCl Salt->Final

Caption: Reductive amination workflow. The critical control point is the stoichiometry of HCHO to prevent dimethylation.

Analytical Profiling & Quality Control

To validate the structure and purity, the following analytical signals must be confirmed.

¹H-NMR (DMSO-d₆)
  • δ 2.75 ppm (s, 3H): The N-methyl group. This is the diagnostic peak. If it appears as a doublet, proton exchange is slow; usually a singlet.

  • δ 6.8 - 7.4 ppm (m, 4H): Aromatic protons. The meta-substitution pattern creates a complex splitting pattern (singlet-like for H2, doublets for H4/H6, triplet for H5).

  • Absence of δ 2.9 ppm: A second methyl peak would indicate the dimethyl impurity (3-(dimethylamino)benzoic acid).

Mass Spectrometry (ESI+)
  • Target Mass: m/z = 152.07 [M+H]⁺ (Free base mass + proton).

  • Note: The chloride counterion (35/37 Cl) will not be observed in positive mode but can be confirmed via silver nitrate precipitation test or Ion Chromatography.

Pharmaceutical Applications

In drug discovery, 3-(methylamino)benzoic acid serves as a specialized bioisostere and scaffold linker.

  • Conformational Restriction: Unlike the flexible glycine linkers, the benzene ring introduces rigidity. The meta geometry forces a "kink" in the peptide backbone, often used to mimic β-turns in protein-protein interaction inhibitors.

  • Solubility Modulation: The N-methyl group breaks hydrogen bond donor networks (removing one H-bond donor compared to the primary amine). This often improves the membrane permeability and lipophilicity (LogD) of the final drug candidate compared to the non-methylated analog.

  • Metabolic Stability: N-methylation blocks N-acetylation, a common Phase II metabolic pathway for primary anilines, thereby potentially extending the half-life of the drug.

References

  • Sigma-Aldrich. 3-(Methylamino)benzoic acid Product Specification. Retrieved from

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24884771, 3-(Methylamino)benzoic acid. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[6] (Standard protocol reference for reductive amination). Retrieved from

  • ChemicalBook. 3-(Methylamino)benzoic acid Properties and Suppliers. Retrieved from

Sources

3-(Methylamino)benzoic acid hydrochloride solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-(Methylamino)benzoic Acid Hydrochloride in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of process development, formulation science, and analytical chemistry. This guide provides a detailed examination of the solubility characteristics of this compound, a key building block in organic synthesis. We will explore the physicochemical properties of this compound, the theoretical principles governing its dissolution, and a predictive analysis of its solubility across a spectrum of common organic solvents. Furthermore, this document furnishes a robust, field-proven experimental protocol for the empirical determination of solubility, ensuring that researchers can validate theoretical predictions and generate the precise data required for their work.

Introduction: The Critical Role of Solubility

This compound is a bifunctional organic molecule featuring a carboxylic acid and a secondary amine, the latter of which is protonated to form a hydrochloride salt. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The success of any process involving this compound—be it synthesis, purification via recrystallization, or formulation—is fundamentally dependent on a thorough understanding of its solubility.

Selecting an appropriate solvent system is not a matter of trial and error; it is a calculated decision based on the interplay of intermolecular forces between the solute and the solvent. An improper solvent choice can lead to low reaction yields, inefficient purifications, or unstable formulations. This guide is designed for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies to master the solubility challenges associated with this compound.

Physicochemical Profile of this compound

To understand the solubility of a compound, one must first understand the molecule itself. The properties of 3-(Methylamino)benzoic acid and its hydrochloride salt dictate its behavior in different chemical environments.

Property3-(Methylamino)benzoic acid (Free Base)This compound (Salt)Source(s)
Molecular Formula C₈H₉NO₂C₈H₁₀ClNO₂[1][2]
Molecular Weight 151.16 g/mol 187.62 g/mol [1][2]
Appearance Light yellow to yellow solidWhite to off-white crystalline solid[1][3]
Melting Point 122-126 °C~244 °C[1][3]
pKa (of Free Base) 5.10 (at 25°C)Not directly applicable (salt form)[3]

The key structural features influencing solubility are:

  • The Aromatic Ring: A non-polar, hydrophobic component that favors interactions with less polar solvents through van der Waals forces.[4]

  • The Carboxylic Acid Group (-COOH): A polar group capable of acting as a hydrogen bond donor and acceptor.

  • The Methylamino Group (-NHCH₃): A secondary amine that is basic and acts as a hydrogen bond acceptor.

  • The Hydrochloride Salt (-NH₂⁺Cl⁻): The protonated amine and its chloride counter-ion introduce a significant ionic character to the molecule. This is the most dominant feature determining its solubility profile, making it far more polar than its free-base counterpart.

The Theoretical Basis of Solubility

"Like Dissolves Like": A Foundational Principle

The adage "like dissolves like" provides a useful qualitative starting point.[4] It suggests that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, its ionic nature means it will be most soluble in highly polar solvents capable of stabilizing the charged ions.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more nuanced prediction, we turn to Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components.[5][6]

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

A solvent is likely to dissolve a solute if their respective Hansen parameters are similar. The principle states that the "distance" (Ra) between the solute and solvent in the three-dimensional Hansen space should be less than the interaction radius (R₀) of the solute.[7] While the specific HSP for this compound are not published, we can infer its characteristics: it will have a high δp due to its ionic nature and a significant δh due to the presence of N-H and O-H protons and lone pairs.

Predicted Solubility Profile in Organic Solvents

Due to a lack of comprehensive published experimental data, the following table presents a predicted solubility profile based on first principles of chemical interactions. These predictions serve as an expert guide for initial solvent screening.

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHigh to Moderate These solvents possess high polarity and are excellent hydrogen bond donors and acceptors. They can effectively solvate both the ammonium cation and the chloride anion through strong ion-dipole interactions and hydrogen bonding, overcoming the crystal lattice energy of the salt.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to Low These solvents have high dipole moments and can solvate the cation effectively through ion-dipole interactions. However, they are not strong hydrogen bond donors, leading to less effective solvation of the chloride anion compared to protic solvents. Solubility is expected to be lower than in alcohols.[8]
Low-Polarity Ethers Tetrahydrofuran (THF), DioxaneLow to Very Low While possessing some polarity, these solvents lack the ability to form strong hydrogen bonds or effectively stabilize the separated ions of the salt. Their solvating power is insufficient to break down the crystal lattice.
Chlorinated Solvents Dichloromethane (DCM), ChloroformVery Low to Insoluble These solvents have low polarity and are incapable of forming hydrogen bonds. They cannot adequately solvate the ionic components of the molecule, resulting in negligible solubility.
Non-Polar Hydrocarbons Hexane, Toluene, CyclohexaneInsoluble These solvents interact only through weak van der Waals forces and have no affinity for the highly polar, ionic nature of the hydrochloride salt.[9] The energy required to break the ionic bonds of the solute far exceeds the energy gained from solvation.

Key Insight: The presence of even small amounts of water in polar organic solvents can dramatically increase the solubility of hydrochloride salts due to the exceptional ability of water to solvate ions.

Factors Influencing Solubility

  • Temperature: For most solid solutes, including this one, solubility increases with temperature.[10][11] This is because the additional thermal energy helps overcome the lattice energy of the crystal and promotes dissolution, which is typically an endothermic process.

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will generally have the lowest solubility.

  • Purity: Impurities can disrupt the crystal lattice, sometimes leading to an apparent increase in solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To move from prediction to certainty, empirical measurement is essential. The shake-flask method is the gold standard for determining equilibrium solubility.[4][12]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance (4 decimal places)

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[12]

  • Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high results.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration of the solute in the original saturated solution based on a standard calibration curve.

  • Reporting: Express the solubility in standard units, such as mg/mL or mol/L.

Self-Validation and Trustworthiness
  • Visual Confirmation: At the end of the equilibration period, there must be visible, undissolved solid in the vial.

  • Time to Equilibrium: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be constant once equilibrium is reached.

  • Reproducibility: The experiment should be performed in triplicate to ensure the precision of the results.

Diagram: Experimental Workflow for Shake-Flask Solubility Measurement

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis A Add excess solid solute to a vial B Add known volume of solvent A->B C Seal vial and place in temp-controlled shaker B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow excess solid to settle D->E F Filter supernatant (0.22 µm syringe filter) E->F G Accurately dilute the filtrate F->G H Quantify concentration via HPLC-UV G->H I Final Solubility Data H->I Calculate Solubility (e.g., mg/mL)

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Application of Solubility Data

The empirically determined solubility data is invaluable for:

  • Process Chemistry: Selecting the ideal solvent for a chemical reaction to ensure all reactants are in the solution phase, and for subsequent product crystallization and purification.

  • Formulation Science: Designing liquid dosage forms or identifying suitable solvent systems for creating stable API solutions for preclinical studies.

  • Analytical Method Development: Choosing an appropriate diluent for sample preparation to ensure complete dissolution before analysis by techniques like HPLC or GC.

Diagram: Logic of Solvent Selection

G Solute 3-(Methylamino)benzoic acid HCl Physicochemical Properties Ionic Salt H-Bond Donors/Acceptors Aromatic Ring Interaction Intermolecular Force Analysis (Like Dissolves Like) Solute->Interaction Solvent Solvent Candidates Physicochemical Properties Polarity (HSP) Protic vs. Aprotic H-Bonding Capacity Solvent->Interaction Outcome Predicted Outcome Application High Solubility Moderate Solubility Insoluble Interaction->Outcome

Caption: Relationship between solute/solvent properties and solubility outcome.

Conclusion

While a definitive, publicly available database for the solubility of this compound in all common organic solvents is elusive, a strong predictive framework can be established based on its physicochemical properties. Its nature as an ionic salt makes it preferentially soluble in polar protic solvents like methanol and ethanol, with diminishing solubility in polar aprotic and non-polar media. This theoretical understanding provides a critical starting point for solvent screening, but it must be complemented by rigorous experimental validation. The shake-flask method detailed herein offers a reliable and self-validating protocol for generating the high-quality, quantitative data necessary for informed decision-making in research and development.

References

  • Zhang, P., et al. (2015). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. Available at: [Link]

  • PubChem (2026). 3-(2-(Methylamino)ethyl)benzoic acid hydrochloride. Available at: [Link]

  • Lund University Publications (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • ChemSRC (2026). MSDS of 3-(methylamino)benzoic acid. Available at: [Link]

  • Abbott, S. (2026). HSP Basics | Practical Solubility Science. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. Available at: [Link]

  • Chemistry LibreTexts (2025). 16.4: How Temperature Influences Solubility. Available at: [Link]

  • Carl ROTH (2026). Safety Data Sheet: 3-Methylbenzoic acid. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • ResearchGate (2015). The solubility of benzoic acid in seven solvents. Available at: [Link]

  • University of Calgary (2023). Solubility of Organic Compounds. Available at: [Link]

  • Academia.edu (2023). Investigation: The effect of temperature on solubility. Available at: [Link]

  • Stenutz, R. (2022). Hansen solubility parameters. Available at: [Link]

Sources

A Comprehensive Spectroscopic Guide to 3-(Methylamino)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Resource for Researchers and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for 3-(Methylamino)benzoic acid hydrochloride, a compound of interest in pharmaceutical and chemical research. As Senior Application Scientists, our goal is to present this information with technical accuracy and practical insights, ensuring a thorough understanding of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction to this compound

This compound is a derivative of benzoic acid. The hydrochloride salt form often enhances solubility and stability, making it suitable for various applications in research and development. Accurate spectroscopic characterization is fundamental to confirming the molecular structure and purity of such compounds, which is a critical step in any scientific investigation. This guide will delve into the NMR, IR, and MS data that collectively provide a comprehensive structural fingerprint of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms.

¹H NMR Analysis

Proton NMR (¹H NMR) provides detailed information about the number, environment, and neighboring protons for each unique proton in a molecule.

Interpreted ¹H NMR Data:

While a publicly available spectrum for this compound was not located, data for the related compound 3-Aminobenzoic acid in DMSO-d6 shows characteristic signals that can be used for predictive purposes.[1] For this compound, one would expect to see signals corresponding to the aromatic protons, the amine proton, the methyl protons, and the carboxylic acid proton. The hydrochloride form would likely result in a downfield shift of the amine and carboxylic acid protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)> 12Singlet1H
Aromatic (C2-H)7.5 - 8.0Singlet or Doublet1H
Aromatic (C4-H, C5-H, C6-H)7.0 - 7.5Multiplet3H
Amine (-NH-)Variable, broadSinglet1H
Methyl (-CH₃)~2.8 - 3.0Singlet3H

Causality in ¹H NMR: The electron-withdrawing nature of the carboxylic acid and the protonated amino group deshields the aromatic protons, causing them to appear at a lower field (higher ppm). The methyl group, being attached to a nitrogen, will also be deshielded compared to a simple alkane.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule.

Interpreted ¹³C NMR Data:

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)~168
Aromatic (C-NHCH₃)~149
Aromatic (C-COOH)~132
Aromatic (CH)115 - 130
Methyl (-CH₃)~30

Expertise in Interpretation: The ¹³C chemical shifts are highly dependent on the electronic environment. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a very low field. The aromatic carbons show a range of shifts depending on their position relative to the substituents.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

Step-by-Step NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).

    • Use a 30-degree pulse angle to ensure a good signal-to-noise ratio without saturating the sample.

    • Set the relaxation delay (d1) to at least 1 second.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Use a wider spectral width (e.g., 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

Diagram of NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Insert into Spectrometer Insert into Spectrometer Transfer to NMR Tube->Insert into Spectrometer Tune and Shim Tune and Shim Insert into Spectrometer->Tune and Shim Set Parameters Set Parameters Tune and Shim->Set Parameters Acquire Data Acquire Data Set Parameters->Acquire Data Fourier Transform Fourier Transform Acquire Data->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Referencing & Integration Referencing & Integration Baseline Correction->Referencing & Integration

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Interpreted IR Data:

An IR spectrum of the closely related 3-aminobenzoic acid shows characteristic absorptions for the amine, carboxylic acid, and aromatic ring.[2] For this compound, the spectrum would be expected to show:

Table 3: Key IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Functional GroupVibration Type
2500-3300O-H (Carboxylic Acid)Stretching, broad
2400-2800N-H (Ammonium salt)Stretching, broad
~1700C=O (Carboxylic Acid)Stretching
~1600, ~1475C=C (Aromatic)Stretching
~1250C-NStretching
700-900C-H (Aromatic)Bending (out-of-plane)

Trustworthiness of IR Data: The broadness of the O-H and N-H stretches is a hallmark of hydrogen bonding, which is expected in the solid state of this molecule. The position of the C=O stretch is indicative of a carboxylic acid.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Step-by-Step ATR-IR Acquisition:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly after the measurement.

Diagram of ATR-IR Experimental Workflow:

ATR_IR_Workflow Clean ATR Crystal Clean ATR Crystal Collect Background Collect Background Clean ATR Crystal->Collect Background Apply Sample Apply Sample Collect Background->Apply Sample Apply Pressure Apply Pressure Apply Sample->Apply Pressure Collect Spectrum Collect Spectrum Apply Pressure->Collect Spectrum Clean Crystal Clean Crystal Collect Spectrum->Clean Crystal

Caption: Workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Interpreted MS Data:

The molecular weight of 3-(Methylamino)benzoic acid is 151.16 g/mol .[3] For the hydrochloride salt, the molecular formula is C₈H₁₀ClNO₂ with a molecular weight of 187.62 g/mol .[4] In a typical mass spectrum (e.g., using electrospray ionization), the base peak would likely correspond to the protonated molecule [M+H]⁺ at m/z 152.1.

Table 4: Expected Mass Spectrometry Peaks for 3-(Methylamino)benzoic acid

m/zInterpretation
152.1[M+H]⁺ (protonated molecule)
134.1[M+H - H₂O]⁺ (loss of water)
106.1[M+H - HCOOH]⁺ (loss of formic acid)

Authoritative Grounding in Fragmentation: The fragmentation pattern can provide valuable structural information. The loss of water is a common fragmentation pathway for carboxylic acids. The loss of formic acid is also a characteristic fragmentation.

Experimental Protocol for Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

Step-by-Step ESI-MS Acquisition:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram of ESI-MS Experimental Workflow:

ESI_MS_Workflow Prepare Solution Prepare Solution Infuse into Source Infuse into Source Prepare Solution->Infuse into Source Electrospray Ionization Electrospray Ionization Infuse into Source->Electrospray Ionization Mass Analysis Mass Analysis Electrospray Ionization->Mass Analysis Ion Detection Ion Detection Mass Analysis->Ion Detection Generate Spectrum Generate Spectrum Ion Detection->Generate Spectrum

Caption: Workflow for ESI-Mass Spectrometry.

Conclusion

The collective evidence from NMR, IR, and MS provides a robust and unambiguous characterization of this compound. The ¹H and ¹³C NMR data elucidate the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into its fragmentation. This comprehensive spectroscopic analysis is essential for ensuring the identity and purity of this compound in research and drug development settings.

References

  • Supporting information - The Royal Society of Chemistry. Available at: [Link]

  • Benzoic acid, 3-amino- - the NIST WebBook. Available at: [Link]

  • 3-(2-(Methylamino)ethyl)benzoic acid hydrochloride | C10H14ClNO2 | CID 86280161 - PubChem. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

Sources

Strategic Synthesis of 3-(Methylamino)benzoic Acid Hydrochloride: A Controlled Reductive Amination Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-(Methylamino)benzoic acid hydrochloride, a valuable building block in pharmaceutical development. The synthesis commences from 3-aminobenzoic acid and employs a controlled reductive amination strategy to achieve selective mono-N-methylation. This document elucidates the chemical principles, provides a detailed, step-by-step experimental protocol, outlines critical safety considerations, and presents a robust framework for process control and validation. The rationale behind methodological choices is explained to empower researchers with the expertise to adapt and troubleshoot the synthesis effectively.

Introduction: The Significance of Controlled N-Methylation

N-methylation is a fundamental transformation in medicinal chemistry that can significantly modulate the pharmacological properties of a molecule. Introducing a methyl group to a nitrogen atom can alter a compound's potency, selectivity, metabolic stability, and bioavailability. The target molecule, 3-(Methylamino)benzoic acid, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Direct alkylation of a primary amine like 3-aminobenzoic acid with methylating agents such as methyl iodide often leads to a mixture of mono- and di-methylated products, and can even result in the formation of a quaternary ammonium salt, presenting significant purification challenges.[1] Therefore, a more controlled and selective method is imperative. Reductive amination offers a superior strategy, converting a carbonyl group and an amine into a more substituted amine in a controlled fashion.[2][3] This guide focuses on a modern, one-pot reductive amination protocol that circumvents the pitfalls of classical alkylation.

Synthetic Strategy: The Rationale for Controlled Reductive Amination

The chosen synthetic pathway involves the reaction of 3-aminobenzoic acid with formaldehyde in the presence of a selective reducing agent, sodium cyanoborohydride (NaBH₃CN).

Mechanism of Action

The reaction proceeds through two key stages within a single pot:

  • Iminium Ion Formation: The primary amino group of 3-aminobenzoic acid performs a nucleophilic attack on the carbonyl carbon of formaldehyde. This is followed by dehydration under mildly acidic conditions to form a transient iminium ion intermediate.

  • Selective Reduction: A mild and selective hydride reducing agent, sodium cyanoborohydride, is employed. This reagent is crucial as it is stable in protic solvents and selectively reduces the electrophilic iminium ion much faster than it reduces the starting aldehyde (formaldehyde).[3][4] This chemoselectivity prevents the consumption of the reducing agent by the carbonyl source and ensures high conversion to the desired secondary amine.

While the classical Eschweiler-Clarke reaction also achieves N-methylation using formaldehyde and formic acid, it is typically used to exhaustively methylate primary and secondary amines to their tertiary counterparts.[1][5][6] For the selective synthesis of a secondary amine from a primary amine, the controlled approach using a borohydride-based reducing agent provides superior selectivity and is often preferred in modern organic synthesis.[3]

Process Workflow Diagram

The following diagram illustrates the high-level workflow for the synthesis.

SynthesisWorkflow cluster_prep Phase 1: Reductive Amination (One-Pot) cluster_workup Phase 2: Workup & Purification cluster_salt Phase 3: Hydrochloride Salt Formation A 1. Dissolve 3-Aminobenzoic Acid in Methanol/Water B 2. Add Formaldehyde Solution (1 equivalent) A->B C 3. Form Iminium Ion Intermediate B->C D 4. Controlled Addition of Sodium Cyanoborohydride C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Quench Reaction (e.g., with Acetone) E->F G 7. Adjust pH to ~9-10 (to deprotonate amine) F->G H 8. Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I 9. Purify Free Base (Recrystallization) H->I J 10. Dissolve Purified Free Base in Anhydrous Solvent (e.g., IPA) I->J K 11. Add HCl Solution (e.g., HCl in Isopropanol) J->K L 12. Precipitate & Isolate Final Product K->L End End Product: 3-(Methylamino)benzoic acid hydrochloride L->End Start Start: 3-Aminobenzoic Acid Start->A

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a representative 10 mmol scale.

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )Moles (mmol)EquivalentsAmount UsedSupplier CAS #
3-Aminobenzoic acid137.1410.01.01.37 g99-05-8
Formaldehyde (37% aq. solution)30.0310.01.00.81 mL50-00-0
Sodium Cyanoborohydride62.8412.01.20.75 g25895-60-7
Methanol (MeOH)---~50 mL67-56-1
Deionized Water---~20 mL7732-18-5
Ethyl Acetate (EtOAc)---As needed for extr.141-78-6
2M Sodium Hydroxide (aq.)---As needed for pH adj.1310-73-2
2M Hydrochloric Acid (aq.)---As needed for pH adj.7647-01-0
Isopropanol (IPA), anhydrous---~25 mL67-63-0
2-Propanolic HCl (~5-6 M)---As needed for salt form.7647-01-0
Step-by-Step Procedure

Phase 1: Reductive Amination

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzoic acid (1.37 g, 10.0 mmol).

  • Add methanol (30 mL) and stir until the solid is mostly dissolved. Add deionized water (10 mL) to aid dissolution.

  • Add the 37% aqueous formaldehyde solution (0.81 mL, 10.0 mmol) dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture for 30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • In a separate beaker, dissolve sodium cyanoborohydride (0.75 g, 12.0 mmol) in methanol (10 mL).

  • Add the sodium cyanoborohydride solution dropwise to the reaction flask over 15-20 minutes. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation in a fume hood.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Phase 2: Workup and Purification of the Free Base 9. Once the reaction is complete, carefully add acetone (~5 mL) to quench any remaining sodium cyanoborohydride. Stir for 30 minutes. 10. Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator. 11. To the remaining aqueous residue, add deionized water (20 mL). 12. Adjust the pH of the solution to approximately 9-10 using 2M aqueous sodium hydroxide. This deprotonates the carboxylic acid and the secondary amine, making the product extractable into an organic solvent. 13. Transfer the basic aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 30 mL). 14. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(methylamino)benzoic acid as a solid. 15. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain the pure free base.

Phase 3: Hydrochloride Salt Formation 16. Dissolve the purified 3-(methylamino)benzoic acid free base in anhydrous isopropanol (~25 mL) with gentle warming if necessary. 17. Cool the solution in an ice bath and slowly add 5-6 M HCl in isopropanol dropwise with stirring until the solution becomes acidic (test with pH paper) and a precipitate forms. 18. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation. 19. Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold isopropanol, and then with diethyl ether. 20. Dry the final product, this compound, under vacuum to a constant weight.

Expected Results
  • Appearance: White to off-white solid.

  • Yield: 70-85%.

  • Purity: >97% (as determined by HPLC and NMR).

  • Melting Point: The free base has a reported melting point of 141-146 °C. The hydrochloride salt will have a different melting point, which should be determined experimentally.

Safety and Hazard Analysis

All operations must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • 3-Aminobenzoic Acid: May cause skin and eye irritation.[7]

  • Formaldehyde: Toxic, a known carcinogen, and a sensitizer. Handle with extreme care.[8]

  • Sodium Cyanoborohydride: Highly toxic if ingested or if it comes into contact with acids, as it can release hydrogen cyanide gas. Quench carefully and avoid acidic conditions during the reaction phase.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.[9]

  • Solvents (Methanol, Isopropanol, Ethyl Acetate): Flammable liquids. Methanol is toxic. Avoid ignition sources.

Required PPE: Safety glasses or goggles, a lab coat, and nitrile gloves are mandatory.[10][11]

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the N-methyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight (Free base MW: 151.16 g/mol ).[11]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Melting Point Analysis: To assess purity and for comparison with reference data.

Conclusion

This guide details a reliable and selective method for the synthesis of this compound from 3-aminobenzoic acid. The use of a controlled reductive amination with sodium cyanoborohydride provides a high-yielding and clean conversion, avoiding the common issue of over-alkylation. By understanding the underlying chemical principles and adhering to the detailed protocol and safety guidelines, researchers can confidently produce this important building block for drug discovery and development programs.

References

  • Vertex AI Search. MSDS of 3-(methylamino)benzoic acid.
  • Vertex AI Search. 3-(dimethylamino)
  • Vertex AI Search.
  • NROChemistry. Eschweiler-Clarke Reaction.
  • Wikipedia. Eschweiler–Clarke reaction.
  • Angene Chemical.
  • J&K Scientific LLC. Eschweiler-Clarke Reaction. (2021-02-08).
  • Wikipedia.
  • PMC.
  • Vertex AI Search.
  • The Royal Society of Chemistry.
  • ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. (2025-08-09).
  • SynArchive. Eschweiler-Clarke Reaction.
  • Sigma-Aldrich. 3-(Methylamino)benzoic acid 97 51524-84-6.
  • YouTube. Reductive Amination | Synthesis of Amines. (2025-02-17).
  • Master Organic Chemistry.
  • Sigma-Aldrich. 3-(Methylamino)benzoic acid 97 51524-84-6.
  • Wikipedia. 3-Aminobenzoic acid.

Sources

Technical Guide: Stability and Storage of 3-(Methylamino)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-(Methylamino)benzoic acid hydrochloride is a critical intermediate used primarily in the synthesis of pharmaceutical compounds and peptide mimetics. As a secondary aromatic amine derivative, its stability profile is governed by three primary vectors: oxidative susceptibility of the amine, hygroscopicity of the hydrochloride salt lattice, and thermal decarboxylation potential.

This guide defines the rigorous storage protocols required to maintain >98% purity over extended periods, designed for analytical chemists and formulation scientists.

Property Specification
Chemical Name This compound
Synonyms N-Methyl-3-aminobenzoic acid HCl; 3-Methylaminobenzoic acid hydrochloride
CAS Number 1194804-60-8 (Salt); 51524-84-6 (Parent Free Base)
Molecular Formula C₈H₉NO₂[1][2][3] · HCl
Molecular Weight 187.62 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.

Physicochemical Stability Profile

Degradation Mechanisms

Understanding the "why" behind storage conditions is essential for compliance. The molecule faces three distinct threats:

  • Oxidative Discoloration (The "Browning" Effect): The secondary aniline nitrogen is electron-rich. Upon exposure to atmospheric oxygen and UV light, it undergoes radical oxidation, leading to the formation of quinoid-like impurities and azo-dimers. This manifests visually as a shift from white to yellow, then brown.

    • Risk Factor:[4] High.

    • Mitigation: Light exclusion and inert atmosphere.[5]

  • Hygroscopic Deliquescence: As a hydrochloride salt, the crystal lattice has a high affinity for atmospheric moisture. Water absorption does not immediately degrade the molecule chemically but causes physical clumping (caking), which alters weighing precision and can accelerate hydrolysis if trace impurities are present.

    • Risk Factor:[4] Moderate to High.

    • Mitigation: Desiccation.

  • Thermal Decarboxylation: Benzoic acid derivatives can undergo decarboxylation at elevated temperatures (>150°C), losing CO₂ to form N-methylaniline derivatives. While stable at room temperature, prolonged exposure to heat (>40°C) accelerates oxidative pathways.

    • Risk Factor:[4] Low (under normal storage).

Stability Logic Diagram

The following diagram illustrates the causality between environmental stressors and chemical failure modes.

StabilityLogic cluster_stressors Environmental Stressors cluster_mechanisms Degradation Mechanism cluster_outcome Failure Mode Oxygen Atmospheric O₂ Radical N-Radical Formation Oxygen->Radical Oxidation UV UV Light UV->Radical Photo-excitation Moisture Humidity (H₂O) Lattice Lattice Hydration Moisture->Lattice Absorption Heat Heat (>40°C) Heat->Radical Accelerates Decarb Decarboxylation Heat->Decarb Thermal Energy Color Yellowing/Browning (Quinoids) Radical->Color Purity Purity Loss (<98%) Radical->Purity Caking Caking/Deliquescence Lattice->Caking Decarb->Purity

Caption: Causal map linking environmental inputs to specific chemical degradation outcomes for 3-(Methylamino)benzoic acid HCl.

Storage & Handling Protocols

To ensure data integrity in drug development workflows, the following "Gold Standard" storage protocol is recommended. This protocol is self-validating: if the material remains free-flowing and white, the protocol is working.

Primary Storage Conditions
  • Temperature: Refrigerate at 2°C to 8°C .

    • Rationale: Lowers the kinetic energy of molecules, significantly slowing oxidative rates.

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen) .

    • Rationale: Displaces oxygen to prevent N-oxidation. Argon is preferred as it is heavier than air and forms a better "blanket" in the vial.

  • Humidity Control: Store inside a desiccator or with silica gel packs.

    • Rationale: Prevents hygroscopic uptake.

  • Container: Amber glass vials with Teflon-lined screw caps.

    • Rationale: Amber glass blocks UV light; Teflon prevents leaching and ensures a tight seal against moisture.

Handling Workflow

When weighing or aliquoting the material, follow this workflow to minimize exposure:

  • Equilibration: Allow the container to reach room temperature before opening.

    • Critical Step: Opening a cold vial in humid air causes immediate condensation on the powder, ruining the sample.

  • Aliquot: If frequent use is expected, aliquot the bulk material into single-use vials to avoid repeated freeze-thaw/open-close cycles.

  • Re-Seal: Purge the headspace with Nitrogen/Argon before re-closing.

Storage Workflow Diagram

StorageWorkflow Start Receive Shipment Inspect Visual Inspection (White Powder?) Start->Inspect Equilibrate Equilibrate to Room Temp (Prevent Condensation) Inspect->Equilibrate Pass Aliquot Aliquot under Inert Gas (N₂ or Ar) Equilibrate->Aliquot Use Experimental Use Equilibrate->Use Package Seal in Amber Vials with Desiccant Aliquot->Package Store Store at 2-8°C Package->Store Store->Equilibrate Retrieve for Use

Caption: Lifecycle workflow for handling hygroscopic amine salts to prevent moisture-induced degradation.

Quality Control & Validation

Researchers should verify the integrity of the material every 6 months or if visual discoloration is observed.

Visual Inspection Criteria
  • Pass: White to faint off-white crystalline powder. Free-flowing.

  • Warning: Light yellow or beige tint. (Likely <1% impurity, usable for non-critical steps).

  • Fail: Brown/Dark yellow, or solid caked mass. (Discard).[6][7][8]

Analytical Validation (HPLC)

A standard reverse-phase HPLC method is recommended for purity checks.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/acid).

  • Expected Result: The parent peak should account for >98% of the area integration. Impurities from oxidation usually elute later (more hydrophobic dimers).

Safety & Toxicology (SDS Summary)

While this guide focuses on stability, safety is paramount.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[7]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhaling dust.[9]

  • Spill Cleanup: Sweep up dry; do not generate dust.[7] Wipe surface with water and ethanol.

References

  • PubChem. (n.d.). This compound | C8H10ClNO2. National Library of Medicine. Retrieved from [Link]

  • Angene Chemical. (2025).[7][10] Safety Data Sheet: 3-Amino-4-(methylamino)benzoic acid. Retrieved from [Link]

  • Chmielarz, L., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials. (Context for thermal stability limits). Retrieved from [Link]

Sources

Unlocking the Potential of 3-(Methylamino)benzoic Acid Hydrochloride: A Technical Guide for Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methylamino)benzoic acid hydrochloride (CAS 1194804-60-8; Free Base CAS 51524-84-6) is a specialized aromatic building block that bridges the gap between simple anilines and complex heterocyclic scaffolds.[1] Unlike its para-substituted counterparts (often used in folate metabolism studies) or ortho-substituted isomers (common in anthranilate fluorescence), the meta-substituted nitrogen provides a unique geometry for drug design.[1] This guide details its critical role in solution-phase peptide synthesis, its utility as a pharmacophore in kinase inhibitor development, and its emerging applications in agrochemical "safener" technology.[1]

Part 1: Chemical Identity & Structural Significance

The 3-(methylamino)benzoic acid scaffold is defined by a carboxylic acid at position 1 and a secondary methylamine at position 3.[1] This meta-substitution pattern effectively decouples the electronic resonance between the amine and the acid compared to para-isomers, preserving the nucleophilicity of the nitrogen while maintaining the acid's reactivity.[1]

PropertySpecification
IUPAC Name This compound
CAS (HCl Salt) 1194804-60-8
CAS (Free Base) 51524-84-6
Molecular Formula C₈H₉NO₂[1][2][3][4][5] · HCl
Molecular Weight 187.62 g/mol (HCl salt)
Solubility Soluble in water, DMSO, Methanol; sparingly soluble in non-polar organics.
pKa (Calc) ~5.10 (Acid), ~3.5 (Anilinium)
Why the N-Methyl Group Matters

In drug discovery, the N-methyl group is not merely a substituent; it is a conformational lock.[1]

  • Solubility Enhancement: It disrupts intermolecular hydrogen bonding common in primary anilines, often improving the solubility of the final drug candidate.

  • Metabolic Stability: N-methylation can block metabolic deamination pathways or alter the site of metabolic attack.[1]

  • Conformational Constraint: In peptide mimetics, the methyl group restricts rotation around the N-C(aryl) bond, favoring specific bioactive conformations.

Part 2: Core Applications in Research

Medicinal Chemistry: The "Meta-Linker" Strategy

The compound serves as a critical intermediate for synthesizing libraries of bioactive small molecules.[1]

  • Kinase Inhibitor Scaffolds: The 3-aminobenzoic acid moiety is a privileged structure in Type II kinase inhibitors, where the carboxylic acid (converted to an amide) interacts with the "hinge region" or the "DFG-out" pocket, and the amine extends into the solvent-exposed area.[1] The N-methyl group modulates the vector of this extension.[1]

  • CCR3 Antagonists: Research indicates that piperidine derivatives linked via benzoic acid spacers are potent CCR3 antagonists. 3-(Methylamino)benzoic acid provides a linker that introduces a specific "kink" in the molecule, distinct from the linear geometry of 4-aminobenzoic acid derivatives.[1]

  • Quinazoline Synthesis: It acts as a precursor for 8-methylamino-substituted quinazolinones.[1] Cyclization with formamide or urea yields tricyclic cores found in various oncology candidates.

Peptide Synthesis & Peptidomimetics

In solution-phase peptide synthesis, 3-(methylamino)benzoic acid is used as a capping agent or an internal linker .[1]

  • Aggregation Disruption: Incorporating N-methylated aromatic amino acids into a peptide backbone disrupts

    
    -sheet stacking, a common cause of aggregation in amyloid research.[1]
    
  • Turn Inducers: The meta-geometry mimics a

    
    -turn, allowing researchers to force peptides into hairpin structures for receptor binding studies.[1]
    
Agrochemicals: Plant Growth & Safeners

Recent patent literature highlights the use of 3-aminobenzoic acid derivatives as safeners —compounds that protect crops from herbicide damage without reducing weed control efficacy.[1] The N-methylated derivative is investigated for its ability to induce stress tolerance pathways in crops like Zea mays (maize) and Arabidopsis, likely via modulation of auxin transport or folate precursors.[1]

Part 3: Technical Protocols

Protocol A: Synthesis of 3-(Methylamino)benzoic Acid (Reductive Amination)

Note: While the HCl salt is commercially available, in-house synthesis of the free base is often required for specific isotopic labeling or large-scale needs.[1]

Principle: Selective monomethylation of 3-aminobenzoic acid using formaldehyde and a reducing agent.[1] Direct alkylation with methyl iodide is avoided due to over-alkylation (quaternization).

Reagents:

  • 3-Aminobenzoic acid (1.0 eq)[1]

  • Formaldehyde (37% aq. solution, 1.1 eq)

  • Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) or Pd/C (10%) + H₂

  • Solvent: Methanol/Acetic Acid (9:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-aminobenzoic acid (13.7 g, 100 mmol) in Methanol (150 mL). Add Acetic Acid (15 mL) to adjust pH to ~5.

  • Imine Formation: Cool to 0°C. Add Formaldehyde (1.1 eq) dropwise. Stir for 30 minutes to form the imine intermediate.

  • Reduction:

    • Method A (Chemical): Add NaBH₃CN (1.5 eq) in portions over 1 hour. Warm to room temperature and stir overnight.

    • Method B (Catalytic): Transfer to a hydrogenation vessel, add 10% Pd/C (1.0 g), and stir under H₂ atmosphere (30 psi) for 4 hours.

  • Workup:

    • Quench with water. Evaporate methanol.

    • Adjust pH to ~4.0 with dilute HCl to precipitate the product (zwitterionic form).

    • Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.[1]

  • Salt Formation: To generate the HCl salt, dissolve the free base in diethyl ether and bubble dry HCl gas; collect the white precipitate.

Protocol B: General Amide Coupling (Library Synthesis)

Context: Attaching the acid moiety to a primary amine (R-NH₂).[1]

  • Activation: Dissolve 3-(methylamino)benzoic acid HCl (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes.

  • Coupling: Add the amine partner (R-NH₂, 1.1 eq).[1]

  • Reaction: Stir at Room Temperature for 4–12 hours. Monitor by LC-MS (Target Mass = MW_Amine + 133).[1]

  • Purification: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and brine. Dry over Na₂SO₄.[6]

Part 4: Visualization of Chemical Space

The following diagram illustrates the synthetic versatility of 3-(methylamino)benzoic acid, showing its transformation into key drug scaffolds.

ChemicalSpace Core 3-(Methylamino)benzoic Acid HCl App1 Quinazoline (Kinase Inhibitors) Core->App1 Cyclization w/ Urea or Formamide App2 Peptide Mimetics (Beta-turn inducers) Core->App2 Solid Phase Peptide Synthesis App3 CCR3 Antagonists (Amide derivatives) Core->App3 Amide Coupling w/ Piperidines App4 Agrochemical Safeners (Plant Stress Tolerance) Core->App4 Esterification & Formulation Pre1 3-Aminobenzoic Acid Pre1->Core Reductive Amination Pre2 Formaldehyde / H2 Pre2->Core

Caption: Synthetic divergence of 3-(Methylamino)benzoic acid. Blue node represents the core building block; Green nodes represent downstream high-value applications.[1]

References

  • Sigma-Aldrich. 3-(Methylamino)benzoic acid 97% Product Specification.Link

  • PubChem. Compound Summary: this compound (CAS 1194804-60-8).[1] National Library of Medicine. Link

  • ChemicalBook. 3-Methylaminobenzoic acid Properties and Safety.Link

  • Google Patents. Piperidine derivatives having CCR3 antagonism (AU2003231359B2).Link

  • Google Patents. Compounds promoting plant growth (WO2014173936A2).Link

  • Organic Syntheses. Reductive Amination Protocols (General Reference). Coll. Vol. 6, p. 499 (1988). Link

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Methylamino)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Reactivity

3-(Methylamino)benzoic acid hydrochloride is an organic compound increasingly utilized as a building block in pharmaceutical synthesis and materials science. Its structure, featuring a secondary amine and a carboxylic acid on a benzene ring, imparts a specific reactivity profile that necessitates a thorough understanding for safe and effective handling. This guide provides an in-depth analysis of the safety and handling protocols for this compound, moving beyond standard safety data sheets (SDS) to offer practical insights and the rationale behind recommended procedures. The hydrochloride form enhances the compound's stability and solubility in aqueous media, a critical consideration for many experimental designs.

I. Hazard Identification and Risk Assessment: A Proactive Approach

The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] A proactive risk assessment is the cornerstone of safe laboratory practice.

Causality of Hazards:

  • Skin and Eye Irritation: The acidic nature of the hydrochloride salt and the inherent reactivity of the aromatic amine and carboxylic acid functional groups can disrupt the lipid bilayers of skin cells and the delicate tissues of the eyes, leading to irritation.[1][3]

  • Respiratory Irritation: As a fine powder, the compound can be easily aerosolized. Inhalation of these fine particles can irritate the mucous membranes of the respiratory tract.[1][4][5]

Hazard Summary Table
Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)GHS07: Exclamation markWarningH315: Causes skin irritation
Serious Eye Irritation (Category 2A)GHS07: Exclamation markWarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07: Exclamation markWarningH335: May cause respiratory irritation

Data compiled from multiple safety data sheets.[1][2][3]

II. Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls:

The primary engineering control for handling this compound is a certified chemical fume hood.[6] This is crucial for preventing the inhalation of dust and vapors. The fume hood should have adequate airflow, and its performance should be regularly verified. For procedures that may generate significant dust, a glove box or an enclosure with localized exhaust ventilation is recommended.[3]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[7] A face shield should be worn in situations with a higher risk of splashes or dust generation.[3]

  • Skin Protection: A lab coat and disposable nitrile gloves are essential.[8] Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.[7] For larger quantities or prolonged handling, consider double-gloving.

  • Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection may not be necessary. However, if engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with a particulate filter (P95 or P100) is required.[4]

PPE_Hierarchy cluster_Controls Exposure Control Hierarchy Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls (Fume Hood, Ventilation) Elimination->Engineering If elimination/substitution is not feasible Administrative Administrative Controls (SOPs, Training) Engineering->Administrative Supplement with PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Final layer of protection

Caption: Hierarchy of Controls for Minimizing Exposure.

III. Safe Handling and Storage Protocols: Ensuring Chemical Integrity and User Safety

Adherence to strict handling and storage protocols is paramount to prevent accidents and maintain the purity of the compound.

Handling:
  • Work Area Preparation: Designate a specific area within the fume hood for handling this compound. Ensure the area is clean and free of incompatible materials.

  • Weighing and Transfer: To minimize dust generation, use a spatula and weigh the compound on a tared weigh boat within the fume hood. Avoid pouring the dry powder. If possible, dissolve the compound in a suitable solvent before transferring.

  • Spill Prevention: Use secondary containment (e.g., a tray) for all containers holding the compound.

Storage:
  • Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][9] Some suppliers recommend storage at room temperature, while others suggest 2-8°C.[2][10] Always refer to the supplier's specific recommendations.

  • Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions.[9]

IV. Emergency Procedures: A Rapid and Informed Response

A well-defined emergency plan is crucial for mitigating the consequences of an accidental exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4]
Accidental Release Measures
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spread of the spill using an inert absorbent material like sand or vermiculite.[1][6] Do not use combustible materials like paper towels.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][4] Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for hazardous waste disposal.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill (Manageable by trained personnel) Assess->SmallSpill Small LargeSpill Large Spill (Contact EHS/Emergency Response) Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE Contain Contain Spill with Inert Material PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose End End of Response Dispose->End

Caption: Workflow for Responding to a Chemical Spill.

V. Disposal Considerations: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

  • Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[1][4] Do not dispose of it down the drain or in regular trash.

VI. Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By integrating the principles of proactive risk assessment, engineering controls, appropriate PPE, and well-rehearsed emergency procedures, researchers can minimize their risk of exposure and ensure a safe laboratory environment. This guide serves as a foundational resource to be supplemented by institution-specific safety training and a commitment to a strong culture of safety.

References

  • Capot Chemical Co., Ltd. (2019). MSDS of 3-(methylamino)benzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 3-Amino-4-(methylamino)benzoic acid. Retrieved from [Link]

  • Carl ROTH. (2015). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

Sources

Discovery and history of 3-(Methylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Discovery and History of 3-(Methylamino)benzoic Acid Hydrochloride

Executive Summary

This compound (MABA-HCl), with the CAS number 1194804-60-8 , represents a critical scaffold in modern medicinal chemistry. Originally emerging from the dye intermediate chemistry of the early 20th century, it has evolved into a high-value building block for "privileged structures" in drug discovery—specifically benzimidazoles and peptide mimetics.

This guide provides a technical deep-dive into the compound's evolution from a simple aniline derivative to a cornerstone in the synthesis of blockbuster anticoagulants like Dabigatran etexilate and emerging GLP-1 agonists. It details the transition from classical reduction-alkylation methods to modern, regioselective catalytic processes, offering researchers a self-validating roadmap for its handling and application.

Chemical Identity & Physicochemical Profile

MABA-HCl exists as a protonated salt, significantly enhancing the solubility and stability of the parent amino acid, which is prone to oxidation.

PropertySpecification
IUPAC Name This compound
Common Abbreviation MABA-HCl
CAS Number (Salt) 1194804-60-8
CAS Number (Free Acid) 51524-84-6
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.62 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM
pKa (Calculated) ~3.07 (COOH), ~4.79 (NH₂⁺)
Melting Point 122–126 °C (Free acid); Salt decomposes >200 °C

Historical Context & Evolution

The history of 3-(methylamino)benzoic acid is not defined by a single "eureka" moment but by its gradual elevation from a dye intermediate to a pharmaceutical necessity.

  • The Dye Era (1900s–1950s): Early synthesis of N-alkylated aminobenzoic acids was driven by the German dye industry (e.g., BASF, Hoechst). Compounds like MABA were explored as coupling components for azo dyes, where the N-methyl group modulated color fastness and shade. The chemistry was dominated by harsh methylation agents like dimethyl sulfate.

  • The Pharmacological Pivot (1990s–Present): The true value of MABA was unlocked with the rise of rational drug design . The meta-substitution pattern offers a unique geometry for mimicking peptide bonds without the metabolic instability of natural amino acids.

    • Key Milestone (2010): The approval of Dabigatran etexilate (Pradaxa) marked a turning point. MABA serves as the precursor to the benzimidazole core of this direct thrombin inhibitor. The industrial demand for high-purity MABA surged, driving the development of catalytic hydrogenation routes over the older, "dirty" chemical reductions.

Synthetic Pathways: Evolution of Methodology

The synthesis of MABA-HCl has shifted from stoichiometric chemical reductions to catalytic processes that minimize waste and maximize regioselectivity.

Method A: Reductive Amination (Modern Industrial Standard)

This is the preferred route for pharmaceutical-grade material due to its atom economy and avoidance of genotoxic alkylating agents.

  • Mechanism: 3-Aminobenzoic acid reacts with formaldehyde to form a Schiff base/imine intermediate, which is immediately reduced in situ.

  • Catalyst: Palladium on Carbon (Pd/C) or Raney Nickel.

  • Hydrogen Source: H₂ gas (10–40 bar) or formate donors.

Method B: The Nitro-Reduction Route (Classical)

Historically used but less common now due to the difficulty in stopping the methylation at the mono-methyl stage.

  • Nitration: Benzoic acid

    
     3-Nitrobenzoic acid.
    
  • Reduction: 3-Nitrobenzoic acid

    
     3-Aminobenzoic acid.
    
  • Methylation: Reaction with methyl iodide (MeI) or dimethyl sulfate (DMS).

    • Critical Flaw: This often yields a mixture of mono-methyl (desired) and di-methyl (impurity) products, requiring difficult purification.

Visualization: Synthetic Workflow

Synthesis Start 3-Aminobenzoic Acid Imine Imine Intermediate (Transient) Start->Imine Condensation Reagent + Formaldehyde (HCHO) Product 3-(Methylamino)benzoic Acid Imine->Product H2 / Pd/C (Reductive Amination) Salt MABA Hydrochloride (CAS 1194804-60-8) Product->Salt HCl / Dioxane Nitro 3-Nitrobenzoic Acid Nitro->Start Fe / HCl (Classical Reduction)

Caption: Comparative synthetic pathways showing the modern reductive amination route (solid lines) versus the classical nitro-reduction precursor route (dashed).

Industrial & Pharmaceutical Applications

MABA-HCl acts as a "molecular hinge," allowing drug developers to link aromatic systems with precise conformational control.

Dabigatran Etexilate Synthesis

MABA is the starting material for the central benzimidazole scaffold of Dabigatran.

  • Step 1: Nitration of MABA yields 3-methylamino-4-nitrobenzoic acid .

  • Step 2: Reduction of the nitro group creates a vicinal diamine.

  • Step 3: Cyclization with a carboxylic acid derivative forms the benzimidazole core.

Peptide Mimetics & GLP-1 Agonists

In peptide synthesis, MABA is used as a conformational constraint . Unlike flexible glycine linkers, the benzene ring locks the orientation of the amine and carboxyl groups, reducing the entropy penalty upon binding to a receptor. This is crucial for stabilizing the active conformation of GLP-1 receptor agonists.

Radiopharmaceuticals

Substituted aminobenzoic acids are precursors for radio-iodinated imaging agents (SPECT/PET), where the aromatic ring provides a stable platform for halogenation.

Experimental Protocol: Laboratory Scale Preparation

Objective: Synthesis of this compound via Reductive Amination.

Reagents:

  • 3-Aminobenzoic acid (13.7 g, 100 mmol)

  • Formaldehyde (37% aq., 8.2 mL, 110 mmol)

  • Pd/C (10% wt, 1.0 g)

  • Methanol (150 mL)

  • HCl (4M in dioxane)

Procedure:

  • Dissolution: In a hydrogenation vessel, dissolve 3-aminobenzoic acid in methanol.

  • Imine Formation: Add formaldehyde solution dropwise over 15 minutes. Stir for 30 minutes at room temperature.

  • Hydrogenation: Add Pd/C catalyst carefully (under inert atmosphere). Pressurize with H₂ (30 psi) and stir vigorously for 4–6 hours.

    • Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The starting amine spot should disappear.

  • Filtration: Filter the catalyst through a Celite pad. Caution: Pd/C is pyrophoric when dry. Keep wet.

  • Salt Formation: Cool the filtrate to 0°C. Add 4M HCl in dioxane (30 mL) dropwise. A white precipitate will form.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Yield: Typically 85–92%.

Safety & Handling

  • Toxicology: MABA-HCl is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A).

  • Handling: Use a dust mask (N95) and nitrile gloves. The free acid is sensitive to oxidation (turning brown/pink upon air exposure); the hydrochloride salt is significantly more stable but should still be stored in a desiccator.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).

References

  • Sigma-Aldrich. 3-(Methylamino)benzoic acid Product Sheet. Accessed 2024.[1] Link

  • European Patent Office. Process for the preparation of 3-(N,N-Dimethylamino)benzoic acid (EP0855386A1). (Context on reductive alkylation methods). Link

  • National Institutes of Health (PubChem). 3-Amino-4-(methylamino)benzoic acid (Dabigatran Intermediate). Link

  • Google Patents. Synthesis of Dabigatran Etexilate Intermediates (CN109232535A). Link

  • SynQuest Laboratories. this compound (CAS 1194804-60-8).[2][3][4][5] Link

Sources

Solid-State Architecture and Characterization of 3-(Methylamino)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Laboratory Guide Subject: 3-(Methylamino)benzoic acid hydrochloride (3-MABA·HCl) CAS (Free Acid): 51524-84-6 | CAS (HCl Salt): 1194804-60-8 (approximate/variable by vendor)

Executive Summary: The Structural Imperative

In drug development and intermediate synthesis, This compound represents a critical structural motif. Unlike its para-substituted isomer (used in anesthetics like tetracaine), the meta-substitution imposes a "kinked" geometry that significantly alters solid-state packing.

This guide addresses the crystallographic architecture of 3-MABA·HCl. While the free acid melts at ~122–127 °C, the hydrochloride salt exhibits a significantly elevated melting point of 244 °C [1]. This thermal enhancement is the macroscopic signature of a robust, charge-assisted hydrogen-bonding network where the chloride anion acts as a multipoint bridge, disrupting the conventional carboxylic acid dimers found in the free acid.

Key Technical Insight: The transition from zwitterionic free acid to the hydrochloride salt locks the secondary amine in a protonated state (


), creating a supramolecular synthon that dictates solubility and bioavailability profiles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before crystallographic refinement, the compound must meet strict purity criteria.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Formula

Salt stoichiometry 1:1
Molecular Weight 187.62 g/mol Free acid: 151.16 g/mol
Melting Point 244 °C (Decomp.)[1]Distinct from free acid (127 °C) [1]
Appearance White/Off-white platesCrystallized from Ethanol/Water
Solubility High: Water, DMSOLow: DCM, HexaneSalt formation drastically reduces lipophilicity
pKa (Calc.)

;

Protonation of amine drives salt stability

Crystallization Protocol & Polymorph Control

Achieving single crystals suitable for X-ray diffraction (XRD) requires controlling the supersaturation rate to favor the thermodynamically stable polymorph over kinetic solvates.

Optimized Crystallization Workflow

Objective: Obtain single crystals


 mm for SC-XRD.
  • Solvent Selection: The high lattice energy (indicated by MP 244 °C) suggests high polarity solvents.

    • Primary: Ethanol (EtOH) or Methanol (MeOH).

    • Anti-solvent: Diethyl ether or Isopropyl ether.

  • Procedure (Vapor Diffusion Method):

    • Step A: Dissolve 50 mg of 3-MABA·HCl in 2 mL of warm Ethanol (60 °C). Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter if turbid.

    • Step B: Place the solution in a small inner vial (4 mL).

    • Step C: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Diethyl ether.

    • Step D: Seal the outer jar tightly. Store at 4 °C in a vibration-free environment.

    • Mechanism: Ether vapor slowly diffuses into the ethanol, lowering solubility gradually. Crystals should appear within 48–72 hours as plates.

Diagram 1: Crystallization & Screening Logic

CrystallizationWorkflow Start Raw 3-MABA HCl (Amorphous/Powder) Solubility Solubility Screen (High: H2O, MeOH / Low: Et2O, Hex) Start->Solubility Method_Sel Select Method: Vapor Diffusion (EtOH/Ether) Solubility->Method_Sel Optimize Supersaturation Growth Crystal Growth (4°C, 72 hours) Method_Sel->Growth Check Microscopy Check: Birefringence? Growth->Check Decision Single Crystal? Check->Decision XRD SC-XRD Data Collection (Mo Kα or Cu Kα) Decision->XRD Yes (Plates/Needles) Powder PXRD (Bulk Phase ID) Decision->Powder No (Polycrystalline) Powder->Method_Sel Re-optimize Solvent

Caption: Logical flow for isolating diffraction-quality crystals from bulk raw material.

Structural Architecture (The Core Science)

While specific unit cell parameters must be determined experimentally for each batch (due to potential polymorphism), the supramolecular synthons of this compound follow predictable, chemically grounded rules derived from analogous meta-aminobenzoic acid salts.

The Chloride Bridge Effect

In the free acid, carboxylic acids typically form centrosymmetric


 dimers. In the hydrochloride salt, the chloride anion (

) disrupts this.
  • Interaction A: The protonated secondary amine (

    
    ) acts as a strong H-bond donor.
    
  • Interaction B: The Chloride ion acts as a 3- or 4-coordinate acceptor, bridging the ammonium group and the carboxylic acid proton (

    
    ).
    

Predicted Packing Motif:

  • Space Group: Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) are statistically most probable for this class of salts [2].
  • Layered Structure: The hydrophobic aromatic rings typically stack (π-π interactions), while the hydrophilic ionic heads (

    
    ) form distinct 2D sheets. This "amphiphilic" packing contributes to the high melting point.
    
Diagram 2: Hydrogen Bonding Network (Supramolecular Synthons)

HBondNetwork cluster_lattice Crystal Lattice Stabilization Cl Cl- Anion (Bridge) Amine NH2+(Me) Donor (Cation) Amine->Cl Charge Assisted Neighbor Neighboring Carbonyl (C=O) Amine->Neighbor Weak Interaction Acid COOH Donor (Acid Group) Acid->Cl Strong Interaction

Caption: The Chloride anion disrupts acid dimerization, forming a charge-assisted network.

Characterization & Validation Protocols

To validate the structure and ensure phase purity (crucial for drug development), use the following orthogonal analytical methods.

Single Crystal X-Ray Diffraction (SC-XRD)
  • Source:

    
     (
    
    
    
    ) is preferred for reducing absorption by Chlorine, though
    
    
    provides better resolution for small organic crystals.
  • Temperature: Collect at 100 K . This freezes dynamic disorder of the methyl group and improves the precision of H-atom positions.

  • Refinement Target: Look for

    
     and Goodness of Fit (GooF) near 1.0. Locate the H-atom on the Nitrogen explicitly in the difference Fourier map to confirm salt formation.
    
Thermal Analysis (DSC/TGA)
  • DSC Profile: Expect a sharp endotherm at 244 °C (melting/decomposition).

    • Warning: A broad peak or a peak < 240 °C suggests the presence of the free acid (mp 127 °C) or solvates.

  • TGA: Use TGA to differentiate between a true polymorph and a solvate/hydrate. A weight loss < 150 °C indicates solvent inclusion (pseudo-polymorphism).

FTIR Fingerprinting

The shift in vibrational modes confirms the salt structure:

  • Carbonyl (

    
    ):  Shifts from ~1680 cm⁻¹ (dimerized acid) to ~1700–1720 cm⁻¹ (monomeric acid H-bonded to Cl).
    
  • Amine (

    
    ):  Broad ammonium bands appear in the 2500–3000 cm⁻¹ region, obscuring the C-H stretches, distinct from the sharp N-H stretches of the free secondary amine.
    

References

  • ChemicalBook & Sigma-Aldrich Data. 3-(Methylamino)benzoic acid Properties and Hydrochloride Salt Melting Point. Available at: and .

  • Cambridge Crystallographic Data Centre (CCDC).General trends in aminobenzoic acid salt packing. (Referenced for structural prediction logic; specific dataset search required for 3-MABA·HCl entry).
  • PubChem Compound Summary. 3-(Methylamino)benzoic acid.[2][3] National Library of Medicine. Available at: .

  • Gelbrich, T. et al.Systematic Study of Salt Formation in Aminobenzoic Acids. (General reference for salt screening methodologies in this chemical class).

Disclaimer: This guide is intended for research purposes. Synthesis and handling of hydrochloride salts require appropriate PPE due to potential irritant properties.

Sources

Methodological & Application

Application Notes: 3-(Methylamino)benzoic Acid Hydrochloride as a Versatile Building Block for the Synthesis of Novel Analgesic Candidates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-(Methylamino)benzoic Acid Scaffold

In the landscape of medicinal chemistry, the discovery of novel analgesic agents remains a critical pursuit, driven by the need for alternatives to traditional opioids and NSAIDs with improved efficacy and side-effect profiles. The aminobenzoic acid scaffold is a privileged structure, serving as a cornerstone in the synthesis of a wide array of pharmacologically active compounds.[1] Among these, 3-(Methylamino)benzoic acid hydrochloride presents itself as a particularly valuable starting material. Its bifunctional nature—possessing both a nucleophilic secondary amine and a versatile carboxylic acid—offers a rich platform for chemical elaboration and the introduction of diverse pharmacophores.

This guide provides a detailed exploration of this compound as a building block, focusing on its application in the synthesis of N-substituted benzamide derivatives, a class of compounds with demonstrated potential for central nervous system (CNS) activity.[2] We will delve into the chemical rationale, provide a detailed synthetic protocol, and discuss the underlying principles that make this building block a strategic choice for modern analgesic research.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material is fundamental to successful synthesis. This compound is the salt form of 3-(Methylamino)benzoic acid, enhancing its stability and solubility in certain solvents.

PropertyValueSource
CAS Number 1878-73-5[3]
Molecular Formula C₈H₁₀ClNO₂[3]
Molecular Weight 187.62 g/mol [3]
Appearance Light yellow to yellow solid[3]
Melting Point 244 °C (for hydrochloride)[3]
pKa 5.10 (at 25°C, for the free acid)[3]

The hydrochloride salt can be readily converted to the free base, 3-(methylamino)benzoic acid (CAS 51524-84-6), by treatment with a suitable base. This is often a necessary first step depending on the chosen reaction pathway.

Core Synthetic Strategy: Amide Bond Formation

The primary synthetic utility of 3-(methylamino)benzoic acid in this context lies in the transformation of its carboxylic acid moiety into an amide. Amide derivatives are prevalent in pharmacology due to their metabolic stability and ability to participate in hydrogen bonding, a key interaction at many biological targets.[4] The general approach involves a two-step sequence: activation of the carboxylic acid followed by coupling with a desired amine.

This strategy is exemplified by the synthesis of N-aryl benzamides, which have been investigated for various CNS activities, including anticonvulsant properties.[2] The rationale is that by coupling the 3-(methylamino)benzoyl core with various substituted anilines, a library of compounds can be generated for screening. The methylamino group at the 3-position can serve as a key interaction point or be a site for further modification to modulate physicochemical properties like lipophilicity and basicity.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from the starting material to the final N-substituted benzamide product.

G cluster_0 Preparation of Starting Material cluster_1 Carboxylic Acid Activation cluster_2 Amide Coupling cluster_3 Purification & Analysis A 3-(Methylamino)benzoic Acid Hydrochloride B 3-(Methylamino)benzoic Acid (Free Base) A->B Basification (e.g., NaHCO₃) C 3-(Methylamino)benzoyl Chloride B->C Acyl Chloride Formation (e.g., Thionyl Chloride) E Target Compound: N-(Aryl)-3-(methylamino)benzamide C->E D Substituted Aniline (R-Ar-NH₂) D->E F Purification (Crystallization/Chromatography) E->F G Characterization (NMR, IR, MS) F->G H Biological Screening (Analgesic Assays) G->H

Caption: Synthetic workflow for N-aryl-3-(methylamino)benzamides.

Detailed Protocol: Synthesis of a Representative N-Aryl-3-(methylamino)benzamide

This protocol is adapted from established methods for the synthesis of analogous N-substituted benzamides and represents a robust pathway for creating novel analgesic candidates.[2]

Part 1: Preparation of 3-(Methylamino)benzoyl Chloride (Intermediate)

Causality: The conversion of the carboxylic acid to an acyl chloride is a classic activation strategy. Thionyl chloride (SOCl₂) is an excellent choice as the byproducts of the reaction (SO₂ and HCl) are gaseous, which simplifies purification. This highly reactive acyl chloride will readily couple with the amine in the next step.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Deionized water

  • Round-bottom flasks, reflux condenser, magnetic stirrer, and standard glassware

Procedure:

  • Free Base Generation:

    • In a 250 mL beaker, dissolve 10.0 g of this compound in 100 mL of deionized water.

    • Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the pH of the solution is ~8.

    • The white precipitate of 3-(methylamino)benzoic acid will form.

    • Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.

  • Acyl Chloride Formation:

    • SAFETY NOTE: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

    • To a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with NaOH solution), add the dried 3-(methylamino)benzoic acid (e.g., 5.0 g).

    • Add 50 mL of anhydrous toluene.

    • Carefully add thionyl chloride (2 equivalents) dropwise to the suspension at room temperature.

    • After the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

    • After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure (rotary evaporation). The resulting crude 3-(methylamino)benzoyl chloride can be used directly in the next step.

Part 2: Synthesis of N-(2,6-Dimethylphenyl)-3-(methylamino)benzamide (Target Compound)

Causality: The coupling of the acyl chloride with 2,6-dimethylaniline is a nucleophilic acyl substitution. The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the aniline and render it non-nucleophilic. The 2,6-dimethyl substitution on the aniline ring provides steric hindrance that can influence the final compound's conformation and receptor binding properties.

Materials:

  • Crude 3-(methylamino)benzoyl chloride (from Part 1)

  • 2,6-Dimethylaniline

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for recrystallization (e.g., ethanol/water)

Procedure:

  • Amide Coupling Reaction:

    • Dissolve the crude 3-(methylamino)benzoyl chloride in 50 mL of anhydrous DCM in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, prepare a solution of 2,6-dimethylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in 20 mL of anhydrous DCM.

    • Add the aniline/triethylamine solution dropwise to the cold acyl chloride solution over 30 minutes.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(2,6-dimethylphenyl)-3-(methylamino)benzamide.

Reaction Scheme

The chemical transformation is depicted below, illustrating the key bond formations.

Caption: Synthesis of N-(2,6-Dimethylphenyl)-3-(methylamino)benzamide.

Conclusion and Future Directions

This compound is a readily available and highly adaptable building block for the synthesis of novel compounds with potential analgesic activity. The protocol detailed here for the synthesis of N-substituted benzamides provides a reliable and scalable method for generating a library of diverse chemical entities. The resulting compounds can then be subjected to a battery of in vitro and in vivo screening assays to identify lead candidates. Further structural modifications, such as N-alkylation of the 3-methylamino group or alterations to the N-aryl substituent, can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation analgesics.

References

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-91. Available at: [Link]

  • Al-Obeidi, F. A., et al. (2018). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 23(10), 2572. Available at: [Link]

  • Yeung, J. M., et al. (1982). Synthesis of N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines with analgesic and hyperglycemic activity. Journal of Medicinal Chemistry, 25(6), 720-3. Available at: [Link]

  • Ghayourmanesh, S. (2022). Amides. Research Starters: Chemistry. Available at: [Link]

  • 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. (1990). European Patent No. EP0213572B1. Google Patents.
  • Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (1987). U.S. Patent No. US4689182A. Google Patents.
  • Synthesis and Analgesic Activity Evaluation of Some New Benzimidazole Derivatives. (2018). ResearchGate. Available at: [Link]

  • Joshi, S.D., et al. (2018). Pharmacophore mapping, molecular docking, chemical synthesis of some novel pyrrolyl benzamide derivatives and evaluation of their inhibitory activity against enoyl-ACP reductase (InhA) and Mycobacterium tuberculosis. Bioorganic Chemistry, 81, 440-453. Available at: [Link]

  • Benzoic Acid + Methylamine = ?? (Amide Reaction). (2020). YouTube. Available at: [Link]

  • Direct Conversion of Carboxylic Acids to Alkyl Ketones. (2017). National Institutes of Health. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(Methylamino)benzoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Reversed-Phase HPLC (RP-HPLC) method for the analysis of 3-(Methylamino)benzoic acid hydrochloride (MABA-HCl). As a zwitterionic intermediate often used in the synthesis of kinase inhibitors and dyes, MABA-HCl presents unique separation challenges due to its dual ionizable functional groups (secondary amine and carboxylic acid). This protocol utilizes a low-pH phosphate buffer system to suppress carboxylic acid ionization while ensuring reproducible retention of the protonated amine on a modern base-deactivated C18 column.[1]

Introduction & Chemical Basis

This compound contains a basic secondary amine and an acidic carboxylic acid on a benzene ring.[1]

  • Carboxylic Acid pKa: ~3.1 – 3.7 (Electron-withdrawing nature of the ammonium group lowers the pKa compared to benzoic acid).[1]

  • Secondary Amine pKa: ~4.5 – 5.0 (Resonance with the phenyl ring reduces basicity compared to aliphatic amines).[1]

Chromatographic Challenge

At neutral pH (~7.0), the molecule exists largely as a zwitterion (COO⁻ / NH₂Me⁺) or anion (COO⁻ / NHMe), leading to poor retention on hydrophobic C18 stationary phases and "breakthrough" near the void volume.

The Solution: Acidic Suppression

By adjusting the mobile phase pH to 2.5 – 3.0 , we force the carboxylic acid into its neutral protonated form (COOH). While the amine remains protonated (NH₂Me⁺), the neutralization of the carboxyl group significantly increases the molecule's hydrophobicity, allowing for adequate retention and separation from polar impurities.

Method Development Strategy (Logic & Flow)

The following diagram illustrates the decision-making process for selecting the stationary phase and buffer conditions based on the molecule's speciation.

method_logic Start Target: 3-(Methylamino)benzoic acid HCl Analyze Analyze Functional Groups (COOH + NH-Me) Start->Analyze pH_Decision Select Mobile Phase pH Analyze->pH_Decision pH_High pH > 4.5 (Deprotonated COO-) pH_Decision->pH_High Neutral/Basic pH_Low pH 2.5 - 3.0 (Protonated COOH) pH_Decision->pH_Low Acidic Result_High Poor Retention (Ionic/Polar) pH_High->Result_High Result_Low Good Retention (Neutral COOH dominates) pH_Low->Result_Low Column_Select Column Selection Result_Low->Column_Select Col_Std Standard C18 (Risk of Silanol Tailing) Column_Select->Col_Std Col_BDS Base-Deactivated C18 (End-capped) Column_Select->Col_BDS

Figure 1: Decision tree for selecting pH and column chemistry to optimize retention of amphoteric aminobenzoic acids.

Experimental Protocol

Instrumentation & Reagents[1][2][3][4]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Quaternary Pump and PDA/UV Detector.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2]

    • Potassium Dihydrogen Phosphate (

      
      ).[1][2]
      
    • Phosphoric Acid (85%).[1]

    • Water (Milli-Q / 18.2 MΩ).[1]

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)End-capped packing prevents interaction between the amine and residual silanols, reducing peak tailing.
Mobile Phase A 20 mM

Buffer, pH 2.8
Suppresses ionization of the -COOH group.
Mobile Phase B Acetonitrile (100%)Organic modifier for elution.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Temperature 30°CImproves mass transfer and peak sharpness.[1]
Detection UV @ 230 nm (Primary); 272 nm (Secondary)230 nm targets the benzene ring absorption; 272 nm is specific to the aminobenzoic conjugation.
Injection Volume 5 - 10 µLDependent on sample concentration.[1]
Run Time 15 minutesSufficient for elution of the main peak and potential synthesis impurities.[1]
Gradient Program

While an isocratic method (e.g., 85% Buffer / 15% ACN) often suffices for the pure compound, a gradient is recommended for purity analysis to elute hydrophobic by-products.[1]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.0955
8.06040
10.06040
10.1955
15.0955
Sample Preparation

Important: The target is a Hydrochloride salt.[1] It is highly soluble in water but may precipitate in high-organic diluents.[1]

  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).[1]

  • Stock Solution: Weigh 10.0 mg of 3-(Methylamino)benzoic acid HCl into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1.0 mg/mL).

  • Working Standard: Dilute 1.0 mL of Stock Solution to 10.0 mL with Diluent (Conc: 0.1 mg/mL).

  • Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter before injection.

Method Validation Parameters

To ensure scientific integrity, the method should be validated according to ICH Q2(R1) guidelines.

Linearity
  • Range: 0.01 mg/mL to 0.15 mg/mL (10% to 150% of target concentration).

  • Acceptance Criteria:

    
    .[1]
    
Precision (System Suitability)

Inject the Working Standard 6 times.

  • Retention Time %RSD:

    
    
    
  • Peak Area %RSD:

    
    
    
  • Tailing Factor:

    
     (Critical for amine-containing compounds).[1]
    
Limit of Quantitation (LOQ)

Estimated at signal-to-noise (S/N) ratio of 10:1.[1][3]

  • Typical LOQ: ~0.5 µg/mL (0.0005 mg/mL) at 230 nm.[1]

Troubleshooting & Optimization

Common issues encountered with aminobenzoic acid derivatives and their solutions.

troubleshooting Issue1 Peak Tailing > 1.5 Cause1 Silanol Interaction (Amine binding) Issue1->Cause1 Fix1 1. Use 'Base Deactivated' Column 2. Add 5mM Triethylamine (TEA) to buffer Cause1->Fix1 Issue2 Retention Time Drift Cause2 pH Instability (Buffer Capacity) Issue2->Cause2 Fix2 Ensure 20mM Phosphate is precisely pH 2.8 Cause2->Fix2 Issue3 Split Peak Cause3 Sample Solvent Mismatch Issue3->Cause3 Fix3 Match Sample Diluent to Initial Mobile Phase (High Water Content) Cause3->Fix3

Figure 2: Troubleshooting guide for common HPLC anomalies associated with MABA-HCl analysis.

References

  • SIELC Technologies. UV-Vis Spectrum of 3-Aminobenzoic Acid. (Analogous spectral data). Retrieved from

  • PubChem. 3-(Methylamino)benzoic acid - Compound Summary.[1][4] National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. 3-(Methylamino)benzoic acid Product Specification.[1][5] Retrieved from

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for acidic mobile phase selection for zwitterions).

Sources

Application Note & Protocols: Characterizing 3-(Methylamino)benzoic Acid Hydrochloride in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for investigating the enzyme inhibition potential of 3-(Methylamino)benzoic acid hydrochloride. While this specific molecule is not extensively documented as a potent enzyme inhibitor in public literature, its structural motif—a substituted aminobenzoic acid—is present in compounds known to inhibit key enzymatic targets. Notably, derivatives of 3-(phenylamino)benzoic acid have been identified as potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in castrate-resistant prostate cancer[1]. This document, therefore, uses AKR1C3 as a representative target to outline the principles, protocols, and validation strategies required to characterize novel inhibitors like this compound. We present a logical workflow from initial screening to detailed mechanism of action studies, emphasizing scientific rigor and causality in experimental design.

Introduction: The Scientific Rationale

The discovery of novel enzyme inhibitors is a cornerstone of modern drug development[2][3]. Enzymes are crucial biological catalysts, and their dysregulation is often linked to disease[3]. Small molecules that can selectively modulate enzyme activity are therefore of immense therapeutic interest.

The benzoic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates[4]. The addition of an amino group, as in 3-(Methylamino)benzoic acid, creates opportunities for specific hydrogen bonding and electrostatic interactions within an enzyme's active site[5][6]. Research into structurally related N-phenylanthranilic acids has demonstrated that the meta-arrangement of the carboxylic acid and secondary amine groups can confer high potency and selectivity for enzymes like AKR1C3[1].

This precedent provides a strong rationale for investigating this compound. Its potential to form critical interactions with target proteins makes it a candidate for screening and characterization. This guide provides the experimental blueprint for such an investigation.

Foundational Concepts in Enzyme Inhibition

Before proceeding to protocols, it is critical to understand the primary mechanisms by which a small molecule can inhibit an enzyme. An inhibitor's mechanism of action (MOA) dictates its behavior in vivo and is a key determinant of its therapeutic potential[7].

  • Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the natural substrate. This type of inhibition can be overcome by increasing substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its catalytic efficiency. This affects the Vmax but not the Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release.

  • Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it[7][8].

The protocols outlined below are designed to not only detect inhibition but also to elucidate the specific MOA.

Experimental Workflow: From Hit Discovery to MOA

The process of characterizing a potential enzyme inhibitor follows a logical and stepwise progression. Each stage is designed to answer specific questions about the compound's activity, potency, and mechanism.

G cluster_0 Phase 1: Screening & Hit Validation cluster_1 Phase 2: Mechanism of Action (MOA) Studies cluster_2 Phase 3: Selectivity & Final Characterization A Primary Screening (Single Concentration Assay) B Dose-Response & IC50 Determination A->B Identifies 'Hits' C Assay Interference Checks (PAINS Analysis) B->C Confirms Potency D Enzyme Kinetics (Substrate vs. Inhibitor) C->D Validated Hit E Determination of Ki & Inhibition Type D->E Generates Michaelis-Menten & Lineweaver-Burk Plots F Reversibility Assay (Jump Dilution) E->F Defines MOA G Counter-Screening (Against Related Enzymes, e.g., AKR1C1, AKR1C2) F->G Characterized Inhibitor H Final Report & Data Synthesis G->H Establishes Selectivity Profile

Caption: Workflow for inhibitor characterization.

Detailed Protocols & Methodologies

These protocols are based on established methods for studying AKR1C3, a representative target, and can be adapted for other enzymes[1][9].

Protocol 1: Primary Screening and IC50 Determination

Objective: To determine if this compound inhibits the target enzyme and to quantify its potency (IC50).

Principle: AKR1C3 activity is monitored by measuring the rate of NADPH oxidation (decrease in absorbance at 340 nm) as it reduces its substrate, 4-androstene-3,17-dione.

Materials:

  • Recombinant human AKR1C3 enzyme

  • NADPH

  • 4-androstene-3,17-dione (substrate)

  • This compound (test compound)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the assay buffer.

  • Reaction Mixture Preparation (per well):

    • 170 µL Assay Buffer

    • 10 µL NADPH (final concentration ~100 µM)

    • 10 µL of test compound dilution (or DMSO for control)

  • Enzyme Addition: Add 10 µL of AKR1C3 enzyme solution (final concentration ~10 nM). Incubate for 10 minutes at 25°C to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of substrate (final concentration ~5 µM, near the Km).

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100.

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

Compound ConcentrationRate (mOD/min)% Inhibition
0 (Control)15.20
1 nM14.82.6
10 nM13.511.2
100 nM9.835.5
1 µM5.166.4
10 µM1.689.5
100 µM0.596.7
Table 1: Representative data for IC50 determination.
Protocol 2: Mechanism of Action (MOA) Studies

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).

Principle: This experiment involves measuring enzyme kinetics at multiple fixed concentrations of the inhibitor while varying the substrate concentration. The resulting changes in Km and Vmax reveal the mechanism of action[7].

Methodology:

  • Setup: Prepare reactions as in Protocol 1, but create a matrix of conditions.

    • Vary the substrate concentration across a range (e.g., 0.5x Km to 10x Km).

    • For each substrate concentration, test multiple fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Measurement: Measure the initial reaction velocities for every condition in the matrix.

  • Data Analysis:

    • Generate Michaelis-Menten plots (Velocity vs. [Substrate]) for each inhibitor concentration.

    • Create a Lineweaver-Burk (double reciprocal) plot (1/Velocity vs. 1/[Substrate]). The pattern of line intersections is diagnostic of the inhibition type.

G Lineweaver-Burk Plot Interpretation cluster_0 Competitive cluster_1 Non-competitive cluster_2 Uncompetitive A Lines intersect on Y-axis (Vmax unchanged, Km increases) B Lines intersect on X-axis (Vmax decreases, Km unchanged) C Lines are parallel (Vmax and Km both decrease)

Caption: Interpreting MOA from Lineweaver-Burk plots.

Protocol 3: Selectivity Counter-Screening

Objective: To assess if the inhibitor is selective for the target enzyme over closely related enzymes.

Principle: An ideal therapeutic agent should have high selectivity to minimize off-target effects[10]. For AKR1C3, key counter-targets include AKR1C1 and AKR1C2, which are involved in other aspects of androgen metabolism[1].

Methodology:

  • Repeat IC50 Assay: Perform the complete IC50 determination protocol (Protocol 1) for each of the related enzymes (e.g., AKR1C1 and AKR1C2).

  • Use Appropriate Substrates: Ensure you are using the preferred substrate for each enzyme to conduct a valid assay.

  • Calculate Selectivity Index:

    • Selectivity Index = IC50 (Off-target enzyme) / IC50 (Target enzyme)

    • A high selectivity index (>10-100 fold) is generally desired[10].

Data Presentation:

Enzyme TargetIC50 (µM)Selectivity Index (vs. AKR1C3)
AKR1C3 1.2 -
AKR1C1150125-fold
AKR1C2>200>167-fold
Table 2: Representative selectivity data.

Trustworthiness: Self-Validating Systems & Controls

Every protocol must include rigorous controls to ensure the data is trustworthy[9].

  • Negative Control (No Inhibitor): Use DMSO (or the compound's solvent) in place of the inhibitor. This defines the 100% activity level (0% inhibition).

  • Positive Control (Known Inhibitor): If available, use a known inhibitor of the target enzyme to confirm the assay is sensitive to inhibition.

  • No Enzyme Control: A reaction mix without the enzyme should show no substrate turnover, confirming the reaction is enzyme-dependent.

  • Compound Interference: Test the inhibitor at its highest concentration in the absence of the enzyme to check for autofluorescence or absorbance that could interfere with the assay readout. This is a critical step in ruling out pan-assay interference compounds (PAINS)[11].

Conclusion and Future Directions

This document provides a robust, scientifically-grounded framework for evaluating the enzyme inhibition properties of this compound. By leveraging a known, structurally-related target class (AKRs), researchers can efficiently screen, validate, and characterize this compound. A positive finding—demonstrating potent and selective inhibition—would establish 3-(Methylamino)benzoic acid as a valuable scaffold for further medicinal chemistry optimization and drug discovery efforts.

References

  • Sentis, C., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(52), 27159-27167. Available at: [Link]

  • Caffrey, C. R., & Williams, D. L. (2017). Drug Targets: Screening for Small Molecules that Inhibit Fasciola hepatica Enzymes. Methods in Molecular Biology, 1538, 139-150. Available at: [Link]

  • Jachimoviciūtė, S., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(8), 945-955. Available at: [Link]

  • Endoma-Arias, M. A., et al. (2015). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). Journal of Medicinal Chemistry, 58(5), 2247–2262. Available at: [Link]

  • Donik, H., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Sensors (Basel, Switzerland), 21(18), 6049. Available at: [Link]

  • NCI Staff. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-4-(methylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Novel Heterocycles using 3-(Methylamino)benzoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-(Methylamino)benzoic acid hydrochloride (CAS: 51524-84-6) represents a bifunctional "meta-linker" scaffold distinct from its ortho-isomer, anthranilic acid.[1] While anthranilic acid readily cyclizes to form quinazolinones and benzimidazoles due to the proximity of its functional groups (1,2-substitution), the 1,3-substitution pattern of 3-(methylamino)benzoic acid dictates a different synthetic logic.[1]

This application note details the utility of this compound in synthesizing Acridone derivatives (privileged scaffolds in oncology) and Peptidomimetic structures via multicomponent reactions.[1] The N-methyl group provides unique solubility profiles and metabolic stability compared to primary anilines, while the meta-positioning prevents steric clash in complex ligand binding pockets, making it an ideal fragment for kinase inhibitor design.

Chemical Profile & Handling
PropertySpecificationApplication Note
Formula

Salt form improves shelf-stability preventing oxidation.[1][2]
MW 187.62 g/mol --
Solubility Water, DMSO, MeOHHigh water solubility facilitates aqueous workups but requires neutralization for organic coupling.
pKa ~4.8 (COOH), ~2.5 (NH)The N-methyl aniline is less basic than aliphatic amines; requires strong bases for deprotonation.[1]

Strategic Analysis: Synthetic Divergence

The following flowchart illustrates the divergence in synthetic pathways based on the reaction conditions applied to the 3-(methylamino)benzoic acid core.

SyntheticPathways Start 3-(Methylamino)benzoic acid HCl Base Neutralization (Free Base) Start->Base NaHCO3/H2O Ullmann Ullmann Coupling (w/ o-halo-benzoic acid) Base->Ullmann Cu cat., K2CO3 Ugi Ugi-4CR (w/ Aldehyde + Isonitrile) Base->Ugi MeOH, R-CHO, R-NC Cyclization Acid-Mediated Cyclization (PPA) Ullmann->Cyclization Acridone N-Methylacridones (Anticancer Scaffolds) Cyclization->Acridone Peptoid Peptidomimetic Backbones Ugi->Peptoid

Figure 1: Synthetic divergence showing the transformation of the meta-linker into rigid tricycles (Acridones) or flexible peptidomimetics.[1]

Protocol A: Synthesis of N-Methylacridones

Target: Synthesis of substituted 10-methylacridin-9(10H)-ones. Mechanism: Jourdan-Ullmann condensation followed by Friedel-Crafts cyclization.[1]

Rationale

The N-methyl group is critical here. Unlike free amines which can suffer from over-arylation or oxidation during the high-temperature Ullmann step, the secondary amine provides controlled mono-arylation. Furthermore, the methyl group locks the tautomer of the final acridone, preventing N-H/O-H tautomerization issues.

Step-by-Step Methodology
Step 1: Ullmann Condensation[1]
  • Reagents:

    • 3-(Methylamino)benzoic acid (1.0 eq)[1][3]

    • 2-Chlorobenzoic acid (1.1 eq)[1]

    • Potassium Carbonate (

      
      , 2.5 eq)[1]
      
    • Copper powder (0.1 eq) or CuI (0.05 eq)[1]

    • Solvent: DMF or Amyl alcohol.

  • Procedure:

    • Dissolve the amino acid and chlorobenzoic acid in the solvent.

    • Add

      
       and stir for 15 min to generate the carboxylate salts (gas evolution).
      
    • Add the Copper catalyst.

    • Critical Control Point: Heat to reflux (130-140°C) for 4–6 hours. Monitor by TLC (The secondary amine spot will disappear).[1]

    • Workup: Cool to room temperature.[1] Pour into ice water and acidify with HCl (pH 3). The diphenylamine-dicarboxylic acid intermediate will precipitate. Filter and dry.[1]

Step 2: Cyclization
  • Reagents: Polyphosphoric Acid (PPA) or

    
    .
    
  • Procedure:

    • Mix the intermediate from Step 1 with PPA (10x weight).[1]

    • Heat to 100°C for 2 hours. The mixture will turn viscous and fluorescent yellow/green.

    • Quenching: Pour the hot syrup slowly into crushed ice/ammonia solution. The N-methylacridone precipitates as a bright yellow solid.[1]

    • Purification: Recrystallize from Ethanol/DMF.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Step 1) Oxidation of Cu catalystRun reaction under

atmosphere; use CuI/ligand systems (e.g., L-proline).[1][2]
Incomplete Cyclization Temperature too lowPPA requires >90°C to activate the carboxylic acid. Ensure internal temp is monitored.
Tarry Product DecarboxylationDo not exceed 150°C. The meta-COOH is electronically stable, but thermal stress can degrade the N-Me group.

Protocol B: Multicomponent Assembly (Ugi-4CR)

Target: Rapid generation of diverse peptidomimetic libraries. Mechanism: The secondary amine and carboxylic acid of the starting material serve as two of the four components in the Ugi reaction.

Rationale

Because 3-(methylamino)benzoic acid contains both a nucleophile (NH) and an electrophile precursor (COOH), it can act as a "bifunctional" input.[1] However, to prevent polymerization, it is best used as the Acid Component (reacting with an external amine, aldehyde, and isocyanide) or the Amine Component (if the acid is protected).[1] Standard approach: Use as the Acid Component . The secondary amine is sterically hindered enough to avoid interfering with the imine formation of the primary amine component.

Step-by-Step Methodology
  • Reagents:

    • Aldehyde: Benzaldehyde (1.0 eq)[1]

    • Amine: Benzylamine (1.0 eq)[1]

    • Acid: 3-(Methylamino)benzoic acid (1.0 eq)[1][3]

    • Isocyanide: tert-Butyl isocyanide (1.0 eq)[1]

    • Solvent: Methanol (0.5 M concentration)

  • Procedure:

    • Pre-complexation: Dissolve the aldehyde and benzylamine in MeOH. Stir for 30 mins to form the imine (Schiff base).

    • Add 3-(methylamino)benzoic acid.[1][3][4] (Note: If using HCl salt, add 1.0 eq of TEA to neutralize).[1]

    • Add the isocyanide last.

    • Stir at room temperature for 24 hours.

  • Validation:

    • The product is a bis-amide. The N-methylamino group remains free on the aromatic ring, available for further functionalization (e.g., sulfonylation to create a sulfonamide "tail").[1]

References & Authoritative Sources

  • Acridone Synthesis via Ullmann/Friedel-Crafts:

    • Title: Studies Directed towards the Synthesis of the Acridone Family of Natural Products.[5][6][7][8]

    • Source: PubMed Central / J Org Chem.[1]

    • URL:[Link]

    • Relevance: Validates the cyclization mechanism of aminobenzoic acid derivatives using acid catalysis.

  • Multicomponent Reactions (Ugi) with Aminobenzoic Acids:

    • Title: Reaction of aromatic carboxylic acids with isocyanates using ionic liquids (Analogous chemistry for amide formation).[1]

    • Source: ResearchGate.[1][9]

    • URL:[Link]

  • Compound Properties & Safety Data:

    • Title: 3-(Methylamino)benzoic acid - PubChem Compound Summary.[1][3]

    • Source: National Center for Biotechnology Information (NCBI).[1]

    • URL:[Link][1]

  • General Heterocycle Synthesis from Aminobenzoic Acids:

    • Title: Synthesis of heterocycles from anthranilic acid and its derivatives (Comparative analysis of ortho vs meta reactivity).

    • Source: Karolinska Institutet.[1]

    • URL:[Link][1]

Sources

3-(Methylamino)benzoic acid hydrochloride in the development of anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

3-(Methylamino)benzoic acid hydrochloride (3-MABA HCl) represents a "privileged scaffold" in medicinal chemistry, specifically for the optimization of non-steroidal anti-inflammatory drugs (NSAIDs) and novel G-protein coupled receptor (GPCR) antagonists. Unlike its 2-amino isomer (anthranilic acid)—the precursor to fenamates—the 3-amino isomer offers a meta-substitution pattern that enables unique binding geometries in kinase pockets and GPCR allosteric sites.

This guide details the application of 3-MABA HCl in two high-value workflows:

  • Lead Optimization of P2Y14 Receptor Antagonists: Targeting acute immune responses (e.g., Acute Lung Injury).

  • Synthesis of Quinazolinone Scaffolds: Developing selective COX-2 inhibitors with improved aqueous solubility.

Key Advantage: The N-methyl group in 3-MABA provides superior metabolic stability against N-acetylation (a common clearance pathway for primary amines) and improves lipophilicity-solubility balance compared to the non-methylated parent.

Chemical Handling & Stability (The HCl Advantage)

While the free acid (CAS 51524-84-6) is available, the hydrochloride salt is the preferred reagent for high-throughput synthesis due to enhanced shelf-life stability and solubility in polar organic solvents used in coupling reactions.

PropertySpecificationRationale
Appearance White to off-white crystalline powderHigh purity (>98%) prevents side-reactions in sensitive Pd-catalyzed couplings.
Solubility Soluble in Water, DMSO, MeOHThe ionic HCl form ensures rapid dissolution in aqueous buffers for biological stock solutions.
Storage Desiccate at +2°C to +8°CPrevents hygroscopic clumping; critical for accurate molarity in automated dispensing.
Handling Warning: IrritantWear nitrile gloves and P95 respirator. The compound is a skin/eye irritant.[1]

Application I: Development of P2Y14 Receptor Antagonists

Recent medicinal chemistry campaigns (e.g., Hu et al., 2019) have identified 3-amide benzoic acid derivatives as potent antagonists of the P2Y14 receptor, a key modulator of immune cell mobilization in acute inflammation.

Rationale: The "Meta-Linker" Strategy

The 3-MABA scaffold serves as the central core. The carboxylic acid moiety anchors the molecule via ionic interactions (often with Arg/Lys residues in the receptor), while the N-methylamino group acts as a vector for extending hydrophobic tails into the receptor's binding pocket.

Protocol A: Library Synthesis via Amide Coupling

Objective: Synthesize a library of N-acylated 3-MABA derivatives.

Reagents:

  • Scaffold: 3-(Methylamino)benzoic acid HCl (1.0 equiv)

  • Acylating Agents: Diverse Acid Chlorides (R-COCl) or Carboxylic Acids (R-COOH)

  • Coupling Agents: HATU (1.2 equiv), DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Workflow:

  • Free Base Generation (In Situ): Dissolve 3-MABA HCl (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol) and stir for 10 min at Room Temperature (RT) to neutralize the HCl salt and expose the nucleophilic amine.

  • Activation (For Acid Coupling): Add the R-COOH partner (0.55 mmol) and HATU (0.6 mmol) to the reaction vessel.

  • Coupling: Stir the mixture at RT for 4–12 hours. Monitor via LC-MS (Target mass: M+H).

  • Work-up: Dilute with EtOAc (15 mL), wash with 1N HCl (to remove excess DIPEA/unreacted amine), then Brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Note: The N-methyl group is sterically more hindered than a primary amine. If conversion is low (<50%), switch to COMU as the coupling agent or heat to 50°C.

Visualization: Synthetic Logic Flow

G Start 3-MABA HCl (Scaffold) Inter Free Amine Intermediate Start->Inter DMF, 10 min Base DIPEA (Neutralization) Base->Inter Product 3-Amido Benzoic Acid (P2Y14 Antagonist) Inter->Product Amide Coupling RT, 12h Reagent R-COOH + HATU (Diversity Element) Reagent->Product

Figure 1: Synthetic pathway for generating P2Y14 antagonist libraries using 3-MABA HCl.

Application II: Quinazolinone COX-2 Inhibitors

Quinazolinones are bioisosteres of the commercially successful "coxib" drugs. 3-MABA provides a route to unique 1-methyl-1,2-dihydroquinazolin-4(3H)-one derivatives or can be used to substitute the 3-position of the quinazolinone ring depending on the cyclization strategy.

Protocol B: One-Pot Cyclization

Objective: Create a tricyclic anti-inflammatory scaffold.

  • Reactants: 3-MABA HCl (1 equiv) + Anthranilic acid derivative (1 equiv) + Triethyl orthoformate (Excess).

  • Condition: Reflux in Ethanol or use Microwave irradiation (140°C, 15 min).

  • Mechanism: The amino group of 3-MABA attacks the activated orthoformate species, followed by ring closure with the anthranilic acid partner.

  • Outcome: High-yield formation of the quinazolinone core.

Biological Validation: In Vitro Anti-Inflammatory Assay

To validate the efficacy of the synthesized 3-MABA derivatives, use the LPS-induced RAW 264.7 Macrophage Model .

Assay Protocol
  • Cell Culture: Maintain RAW 264.7 cells in DMEM + 10% FBS.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Pre-treat cells with 3-MABA derivatives (0.1 µM – 100 µM) for 1 hour.

    • Positive Control: Dexamethasone (1 µM) or Celecoxib.

    • Induction: Add Lipopolysaccharide (LPS, 1 µg/mL) to induce inflammation.

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Readout (NO Production): Mix 50 µL supernatant with 50 µL Griess Reagent. Measure Absorbance at 540 nm.

  • Readout (Cytokines): Use ELISA for TNF-α and IL-6 quantification.

Expected Data Profile

The following table illustrates the expected Structure-Activity Relationship (SAR) trends when comparing 3-MABA derivatives to standard 3-aminobenzoic acid (non-methylated) analogs.

Compound ClassR-GroupIC50 (NO Inhibition)Solubility (pH 7.4)Metabolic Stability (t1/2)
3-Amino Analog Benzoyl150 nMLow< 30 min (Acetylation)
3-MABA Derivative Benzoyl45 nM High > 120 min
3-MABA Derivative 4-F-Benzoyl12 nMModerate> 180 min

Interpretation: The N-methyl group (3-MABA) typically improves potency by locking the conformation of the amide bond and preventing rapid metabolic clearance, a critical factor in early drug development.

Strategic Decision Tree (SAR Logic)

SAR Hit Hit Identification (3-MABA Scaffold) Potency Is Potency < 100 nM? Hit->Potency Solubility Is Solubility > 50 µM? Potency->Solubility Yes ModifyR Modify Amide R-Group (Lipophilicity Scan) Potency->ModifyR No Cyclize Cyclize to Quinazolinone (Rigidification) Solubility->Cyclize No Lead Lead Candidate (In Vivo Study) Solubility->Lead Yes ModifyR->Hit

Figure 2: Decision logic for optimizing 3-MABA hits into lead candidates.

References

  • Hu, Q., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists.[2] European Journal of Medicinal Chemistry, 182, 111564.

  • Li, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.[3] European Journal of Medicinal Chemistry, 281, 117000.

  • Alafeefy, A. M., et al. (2015). Synthesis and anti-inflammatory activity of some new quinazolinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 370-376.

  • Sigma-Aldrich. 3-(Methylamino)benzoic acid Product Specification and MSDS. [4]

Sources

Strategic Derivatization of 3-(Methylamino)benzoic Acid Hydrochloride: A Dual-Vector Approach for Biological Screening

[1]

Abstract & Strategic Value

3-(Methylamino)benzoic acid hydrochloride (3-MABA-HCl) represents a "privileged scaffold" in medicinal chemistry.[1] Its meta-substitution pattern provides a rigid geometry often required for kinase type II inhibitors and GPCR ligands, while the secondary amine offers a distinct vector for extending structure-activity relationships (SAR) compared to primary anilines.[1]

This guide details the dual-vector derivatization of 3-MABA-HCl. Unlike simple building blocks, the hydrochloride salt nature and zwitterionic potential of this compound require specific handling to prevent polymerization and ensure high yields in biological screening libraries.[1]

Chemical Properties & Handling

Compound: this compound Functionality: Secondary Aryl Amine (Nucleophile) + Carboxylic Acid (Electrophile)[1]

Solubility Profile

The HCl salt significantly alters solubility compared to the free base.[1] For biological screening and synthesis, solvent choice is critical.[1]

SolventSolubility (HCl Salt)Suitability for SynthesisNotes
Water High (>100 mM)LowGood for aqueous workups, bad for organic coupling.[1]
DMSO High (>50 mM)High Ideal for stock solutions and HTS library storage.[1]
DMF ModerateHigh Preferred solvent for peptide coupling reactions.[1]
DCM Low/InsolubleLowRequires conversion to free base or use of cosolvents.[1]
Methanol HighModerateNucleophilic solvent; avoid with activated esters.[1]
The "Neutralization Trap"

Critical Insight: Direct use of the HCl salt in coupling reactions without excess base will quench the reaction.[1] The HCl protonates the coupling reagents or the target amine.[1]

  • Rule: Always use at least 3.0 equivalents of a tertiary base (DIPEA or TEA) in organic synthesis: 1 eq to neutralize the HCl, 1 eq to deprotonate the carboxylic acid, and 1 eq to maintain basicity for the coupling agent.

Derivatization Pathways (Visualized)

The molecule offers two orthogonal vectors for modification.[1] Vector A (Acid) is typically modified to create the primary binding interaction, while Vector B (Amine) is used to tune solubility or attach reporter tags.

Derivatization_WorkflowStart3-(Methylamino)benzoicacid HClBaseNeutralization(3.0 eq DIPEA)Start->BaseDMF/DMSOInterReactive Intermediate(Zwitterion Control)Base->InterVectorAVector A: C-Terminus(Amide Coupling)Inter->VectorAR-NH2 / HATUVectorBVector B: N-Terminus(Sulfonylation/Acylation)Inter->VectorBR-SO2Cl / PyridineLibALibrary Generation(Diversity Scanning)VectorA->LibAProbeFluorescent Probes(Localization Studies)VectorB->Probe

Figure 1: Dual-vector derivatization strategy. The central neutralization step is critical to unlock both pathways.

Detailed Protocols

Protocol A: High-Throughput Amide Coupling (Vector A)

Objective: Synthesize a library of amides targeting the carboxylic acid, keeping the secondary amine free for hydrogen bonding. Scale: 100 µmol (96-well plate compatible).

Reagents:

  • Scaffold: 3-MABA-HCl (0.2 M in DMF).

  • Amines: Diverse primary/secondary amines (0.2 M in DMF).[1]

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

Step-by-Step Methodology:

  • Activation: In a deep-well plate, combine 500 µL of Scaffold solution (100 µmol) with 100 µL of 3.0 M DIPEA (300 µmol). Note: The solution may warm slightly as HCl is neutralized.

  • Coupling Agent: Add 500 µL of 0.2 M HATU in DMF (100 µmol). Shake for 5 minutes.

    • Why HATU? It is superior to EDC/HOBt for sterically hindered acids and reduces reaction times, essential for HTS production [1].[1]

  • Amine Addition: Add 1.1 equivalents (110 µmol) of the diversity amine.

  • Incubation: Seal plate and shake at Room Temperature (RT) for 4 hours.

  • Scavenging (Crucial for Purity): Add 50 mg of polymer-supported isocyanate resin (to scavenge excess amine) and 50 mg of polymer-supported carbonate (to scavenge HOBt/acid byproducts).[1] Shake for 2 hours.

  • Isolation: Filter into a receiver plate. Evaporate solvent or use directly for biological assay if concentration is normalized.[1]

Protocol B: Synthesis of Fluorescent Probe (Vector B)

Objective: Attach a Dansyl fluorophore to the secondary amine for cellular localization studies. Mechanism: Sulfonamide formation.[1] The secondary amine is less nucleophilic than a primary amine, requiring stronger conditions or better leaving groups (sulfonyl chlorides).

Reagents:

  • Scaffold: 3-MABA-HCl (1.0 eq).

  • Label: Dansyl Chloride (1.1 eq).[1]

  • Base: Pyridine (solvent and base).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-MABA-HCl (50 mg) in anhydrous Pyridine (2 mL).

    • Why Pyridine? It acts as both solvent and an acid scavenger that drives the sulfonylation forward without competing nucleophilicity.[1]

  • Addition: Cool to 0°C. Add Dansyl Chloride slowly.

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Monitoring: Check via TLC (DCM:MeOH 9:1).[1] The product will be highly fluorescent under UV (365 nm).[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), then Brine. Dry over Na2SO4.[1]

  • Purification: Silica gel chromatography.

    • Result: A fluorescent probe retaining the carboxylic acid for further conjugation or solubility [2].[1]

Quality Control & Validation Logic

For biological screening, compound integrity is paramount.[1] Use this logic tree to determine if a derivative is screen-ready.

QC_LogicCheckLC-MS Analysis(Purity > 90%?)PassProceed toBiological AssayCheck->PassYesFailAnalyze ImpurityCheck->FailNoAction1Re-Purify(Prep HPLC)Fail->Action1Unreacted SMAction2Check Desulfonylation(Vector B issue)Fail->Action2Degradation

Figure 2: Decision logic for library validation.

Analytical Standards
  • Mass Spectrometry: Expect the [M+H]+ peak.[1] For 3-MABA derivatives, the secondary amine often fragments; look for the characteristic tropylium ion if benzyl groups are present.[1]

  • NMR Verification: The N-methyl group is a distinct singlet around 2.8 ppm.[1] Upon derivatization of the amine (Vector B), this shift will move downfield significantly (>3.0 ppm).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • PubChem. (n.d.).[1][3][4][5][6][7] this compound Compound Summary. National Library of Medicine.[1] [1][4]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.

Application Note: 3-(Methylamino)benzoic Acid Hydrochloride as a Rigidifying Linker Module in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 3-(Methylamino)benzoic acid hydrochloride as a strategic linker module in the design of Proteolysis Targeting Chimeras (PROTACs) and Fragment-Based Drug Discovery (FBDD). Unlike flexible polyethylene glycol (PEG) or alkyl chains, this aromatic scaffold introduces defined conformational constraints ("rigidity") and reduces the polar surface area (PSA) via N-methylation. This guide provides mechanistic insights into its selection for ternary complex stabilization and validated protocols for its orthogonal bioconjugation.

Introduction: The Case for Rigid Linkers

In the early stages of PROTAC development, flexible linkers (PEGs) were the default choice to bridge the E3 ligase ligand and the Target Protein (POI) ligand. However, "floppy" linkers often incur a high entropic penalty upon binding, leading to lower potency.

3-(Methylamino)benzoic acid serves as a "Rigidifying Module" offering three distinct medicinal chemistry advantages:

  • Conformational Restriction: The benzene ring creates a fixed distance (~5–6 Å) and a specific vector angle (120° meta-substitution) between the two ligands, reducing the entropic cost of ternary complex formation.

  • Permeability Enhancement: The N-methyl group removes a hydrogen bond donor (HBD). Minimizing HBDs is a proven strategy to improve passive membrane permeability (Rule of 5).

  • 
    -
    
    
    
    Stacking Potential:
    The aromatic core can engage in specific
    
    
    -stacking interactions with residues on the E3 ligase surface (e.g., Tyr98 in VHL), stabilizing the complex.[1]

Chemical Properties & Handling[2]

PropertySpecification
Formula C₈H₉NO₂ · HCl
MW 187.62 g/mol (Salt) / 151.16 g/mol (Free Acid)
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, DMF, Water (pH dependent)
pKa ~3.5 (COOH), ~4.8 (Aniline N-H)
Storage Desiccate at +4°C; Hygroscopic

Handling Precaution: As an HCl salt, the material is acidic. For coupling reactions, it requires at least 1.0 equivalent of base (e.g., DIPEA) to neutralize the salt and expose the nucleophilic amine.

Application Workflows

PROTAC Linker Design Strategy

The molecule is typically employed as a "connector" node. The carboxylic acid attaches to an amine-functionalized E3 ligand (e.g., Thalidomide or VHL derivative), while the secondary amine reacts with an activated linker extension or the POI ligand.

PROTAC_Design Ligand_A E3 Ligase Ligand (e.g., Pomalidomide-NH2) Linker_Mod 3-(Methylamino)benzoic acid (Rigid Scaffold) Ligand_A->Linker_Mod Amide Coupling (COOH site) Ligand_B Target Protein Ligand (POI Binder) Linker_Mod->Ligand_B Acylation (NHMe site) Ternary Stable Ternary Complex (Low Entropy) Ligand_B->Ternary Protein Binding

Figure 1: Strategic incorporation of the rigid linker into a PROTAC architecture.

Validated Experimental Protocols

Protocol A: C-Terminus Activation (Acid Coupling)

Objective: Couple the carboxylic acid of 3-(methylamino)benzoic acid to a primary amine (e.g., an E3 ligase ligand).

Rationale: The secondary amine on the benzoic acid is less reactive than the primary amine of the partner ligand. Therefore, we can activate the carboxylic acid without protecting the N-methyl group in many cases. However, for high-yield GMP synthesis, Boc-protection of the N-methyl amine is recommended. This protocol assumes the use of the Boc-protected derivative or careful stoichiometric control.

Reagents:

  • 3-(Boc-methylamino)benzoic acid (Recommended for clean chemistry)

  • Amine-bearing Ligand (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 3-(Boc-methylamino)benzoic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.1 mmol). Stir at Room Temperature (RT) for 5 minutes. Note: Solution should turn slightly yellow.

  • Coupling: Add the Amine-bearing Ligand (1.0 mmol).

  • Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift: M_ligand + 235 Da).

  • Work-up: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1M citric acid, and brine. Dry over Na₂SO₄.

  • Deprotection (if Boc used): Treat with 4M HCl in Dioxane for 1 hour to expose the N-methyl amine for the next step.

Protocol B: N-Terminus Acylation (Secondary Amine Coupling)

Objective: React the sterically hindered N-methyl aniline with an activated carboxylic acid (Linker extension or POI ligand).

Rationale: Secondary anilines are poor nucleophiles due to steric bulk (methyl group) and electronic deactivation (phenyl ring). Standard EDC/NHS coupling often fails. High-efficiency coupling agents (HATU/HOAt) or Acid Chlorides are required.

Reagents:

  • Intermediate from Protocol A (Free secondary amine form)

  • Carboxylic Acid Partner (POI Ligand-Linker-COOH)

  • HATU (1.2–1.5 equiv) or Ghosez's Reagent (for acid chloride generation)

  • HOAt (0.5 equiv - Critical additive for hindered amines)

  • DIPEA (4.0 equiv)

Step-by-Step:

  • Activation: In a separate vial, dissolve the Carboxylic Acid Partner (1.0 equiv) in DMF. Add HATU (1.2 equiv), HOAt (0.5 equiv), and DIPEA (2.0 equiv). Stir for 10 mins.

  • Addition: Add the activated acid solution to the vial containing the 3-(methylamino)benzoic acid intermediate (1.0 equiv).

  • Reaction: Stir at 40°C for 12–16 hours. Note: Elevated temperature is often necessary for secondary anilines.

  • Monitoring: Check LC-MS. If conversion is <50% after 4 hours, add a second portion of HATU (0.5 equiv).

  • Purification: Isolate the final conjugate via Preparative HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Mechanism of Action & Troubleshooting

Chemical Pathway Analysis

The following diagram illustrates the critical "bottleneck" in the synthesis: the acylation of the secondary aniline.

Reaction_Mechanism Start 3-(Methylamino)benzoic acid (Secondary Aniline) Issue Steric Hindrance + Electronic Deactivation Start->Issue Low Nucleophilicity Solution Use HATU/HOAt or Acid Chloride Issue->Solution Requires Strong Activation Product Final Amide Conjugate (Rigid Linker) Solution->Product 40°C, 12h

Figure 2: Overcoming the reactivity barrier of the secondary aniline moiety.

Troubleshooting Table
ProblemProbable CauseSolution
Low Yield (Step B) Poor nucleophilicity of secondary aniline.Switch coupling agent to PyBOP or convert acid to Acid Chloride using SOCl₂ or Ghosez's reagent.
Insolubility HCl salt not neutralized.Ensure DIPEA is >3.0 equiv. Use DMSO as co-solvent if DMF fails.
Epimerization Over-activation of chiral partner.Use COMU or T3P (Propylphosphonic anhydride) as milder alternatives to HATU.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]

    • Context: Establishes the importance of linker length and composition in ternary complex form
  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with proline-rich peptides. Journal of Medicinal Chemistry. [Link]

    • Context: Discusses the impact of rigidifying elements and N-methylation on permeability and conform
  • Dunetz, J. R., et al. (2016). Amide Bond Formation: Beyond the Myth of Coupling Reagents. Organic Process Research & Development. [Link]

    • Context: Authoritative review on coupling difficult amines (secondary anilines).
  • Mapelli, C., et al. (2020).[1] Solid Phase Synthesis of PROTACs. Frontiers in Chemistry. [Link]

    • Context: Protocols for incorporating benzoic acid linkers on solid support.

Sources

Definitive Identification of 3-(Methylamino)benzoic Acid Hydrochloride: A Validated GC-MS Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This comprehensive guide details a robust and reproducible Gas Chromatography-Mass Spectrometry (GC-MS) method for the unequivocal identification of 3-(Methylamino)benzoic acid hydrochloride. Due to its polar nature and low volatility as a hydrochloride salt, direct GC-MS analysis of this compound is impracticable. This protocol establishes a validated derivatization workflow using silylation, which renders the analyte amenable to gas-phase analysis, yielding excellent chromatographic peak shape and a diagnostic mass spectrum. We will explore the scientific rationale behind each step, from sample preparation to instrumental parameters and data interpretation, providing researchers with a self-validating system for confident analysis.

Introduction: The Analytical Challenge

3-(Methylamino)benzoic acid is a key structural motif found in various pharmaceutical compounds and serves as an important intermediate in organic synthesis. Its hydrochloride form enhances stability and solubility but presents a significant challenge for analysis by GC-MS. The molecule possesses two polar functional groups: a secondary amine (-NH) and a carboxylic acid (-COOH). These groups, along with its salt structure, make the compound non-volatile and prone to strong interactions with the GC column's stationary phase, leading to severe peak tailing or complete retention.

To overcome this, a chemical derivatization step is essential. Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties.[1] For GC-MS, the primary goal is to mask polar functional groups, thereby increasing the analyte's volatility and thermal stability, which results in improved chromatographic performance.[2] This application note provides a detailed protocol centered on silylation, a highly effective and widely used derivatization technique for compounds containing active hydrogens.[3]

Principle of Silylation Derivatization

Silylation involves the replacement of active hydrogen atoms in functional groups like -OH, -COOH, and -NH with a trimethylsilyl (TMS) group. This transformation is critical for several reasons:

  • Increased Volatility: The bulky, non-polar TMS group masks the hydrogen-bonding capabilities of the original functional groups, significantly lowering the boiling point of the analyte.

  • Improved Thermal Stability: The resulting derivative is more stable at the high temperatures required for GC analysis.

  • Enhanced Chromatographic Performance: Reduced polarity leads to more symmetrical peaks and less column adsorption.[1]

In this protocol, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. BSTFA is a powerful silylating agent that reacts with both the carboxylic acid and the secondary amine groups of 3-(Methylamino)benzoic acid.

G A 1. Standard Preparation Dissolve ~1 mg of analyte in 1 mL pyridine. B 2. Aliquot Transfer 100 µL of standard into a clean vial. A->B C 3. Solvent Evaporation Dry sample completely under a gentle stream of N₂. B->C D 4. Derivatization Add 100 µL BSTFA (+1% TMCS). C->D E 5. Reaction Seal vial and heat at 70°C for 30 minutes. D->E F 6. Analysis Cool to room temp. Inject 1 µL into GC-MS. E->F

Caption: Step-by-step experimental workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh approximately 1.0 mg of this compound and dissolve it in 1.0 mL of anhydrous pyridine to create a 1 mg/mL stock solution.

  • Solvent Evaporation (Critical Step): Transfer 100 µL of the stock solution into a 2 mL autosampler vial. Evaporate the pyridine to complete dryness using a gentle stream of high-purity nitrogen gas. [4]This step is crucial as any residual moisture will consume the derivatization reagent and lead to incomplete reactions. 3. Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the dried sample residue.

  • Reaction Incubation: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion. [5]5. Analysis: After cooling the vial to room temperature, the sample is ready for injection. Transfer the vial to the GC autosampler for analysis.

GC-MS Instrumental Parameters

The following parameters are a validated starting point and can be optimized for your specific instrumentation. A non-polar column is recommended for the analysis of the now non-polar TMS derivative. [5]

GC Parameters
Parameter Setting
System Agilent 7890B GC or equivalent
Injector Split/Splitless
Injector Temp 280 °C
Injection Mode Splitless
Injection Volume 1.0 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film

| Oven Program | Initial: 100°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |

MS Parameters
Parameter Setting
System Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temp 230 °C
Quadrupole Temp 150 °C
Mass Scan Range 50 - 550 m/z
Solvent Delay 4.0 min

Expected Results & Data Interpretation

Successful derivatization will yield a sharp, symmetrical chromatographic peak for the di-TMS-3-(methylamino)benzoate derivative. The mass spectrum provides the definitive structural confirmation.

Mass Spectrum Analysis

The free base of 3-(Methylamino)benzoic acid has a molecular weight of 151.16 g/mol . The derivatization adds two TMS groups while removing two active hydrogens, resulting in a derivative with a molecular weight of 295.5 g/mol .

  • Molecular Ion (M•+): The primary indicator of a successful derivatization is the presence of the molecular ion peak at m/z 295 .

  • Key Fragmentation: Electron ionization will cause predictable fragmentation of the derivative, providing a unique fingerprint for the molecule. Common fragmentation patterns for TMS derivatives include the loss of a methyl group. [6]

    Expected Fragments
    m/z Value Proposed Fragment Identity & Rationale
    295 [M]•+ : Molecular ion of the di-silylated derivative.
    280 [M-15]•+ : Loss of a methyl group (-CH₃) from one of the TMS moieties. This is a highly characteristic fragment for TMS derivatives.
    222 [M-73]•+ : Loss of a trimethylsilyl group (•Si(CH₃)₃).
    193 [M-102]•+ : Loss of the silylated amine fragment (•N(CH₃)Si(CH₃)₃).

    | 73 | [Si(CH₃)₃]+ : The trimethylsilyl cation itself, often a prominent peak in the spectra of silylated compounds. |

Trustworthiness Check: The absence of a peak for the underivatized compound and a clean baseline in the reagent blank confirms that the observed peak is unequivocally the target analyte derivative and not an artifact.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the reliable identification of this compound by GC-MS. The central challenge of the analyte's polarity is effectively overcome through a robust silylation procedure. By explaining the causality behind each step and providing detailed instrumental parameters, this guide empowers researchers, scientists, and drug development professionals to implement a self-validating method, ensuring data integrity and analytical confidence. Adherence to the principles of anhydrous sample handling and the use of appropriate controls are paramount to achieving reproducible and accurate results.

References

  • ResolveMass Laboratories Inc. (2025). How Sample Preparation Affects GC-MS Results. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • ResearchGate. (2023). Benzoic acid determination with GC-FID? Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

  • International Journal of Advanced Research. (2021). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • PubMed. (1985). Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. Retrieved from [Link]

  • Tverdokhlebov, A. (2006). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects. Retrieved from [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • International Journal of Advanced Research. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

  • Khuhawar, M. Y. (2012). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-(Methylamino)ethyl)benzoic acid hydrochloride. Retrieved from [Link]

  • ResearchGate. (2015). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • MassBank. (2009). Benzoic acids and derivatives. Retrieved from [Link]

  • PubMed. (2001). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Retrieved from [Link]

Sources

Advanced Catalytic Functionalization of 3-(Methylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-MABA-026

Abstract & Scope

3-(Methylamino)benzoic acid hydrochloride (CAS: 100063-76-9 for salt / 51524-84-6 for free base) is a critical bifunctional building block in medicinal chemistry.[1][2] Its meta-substitution pattern offers a rigid geometry distinct from the common ortho-anthranilic scaffolds, making it ideal for designing kinase inhibitors, peptidomimetics, and fluorescent probes.

This guide addresses the specific challenges of using the hydrochloride salt in catalytic workflows. The protonated secondary amine and the carboxylic acid moiety require distinct activation strategies.[2] We present three field-validated protocols:

  • Solid-Acid Catalyzed Esterification (COOH functionalization).

  • Palladium-Catalyzed N-Arylation (Amine functionalization via Buchwald-Hartwig).

  • Boronic Acid-Catalyzed Amidation (Green COOH activation).

Critical Pre-Reaction Considerations: The "Salt Factor"

The hydrochloride salt form provides stability but introduces chloride ions (


) and protons (

) that can poison transition metal catalysts (specifically Palladium).[1][2]
Expert Insight: To Desalt or Not to Desalt?
  • For Acid Catalysis (Esterification): The HCl salt is beneficial or neutral; no free-basing is required.[1][2]

  • For Pd-Catalysis (Buchwald-Hartwig):

    
     ions compete with phosphine ligands for Pd coordination.[1][2] You must  either free-base the starting material or use a specific base-excess protocol.[1][2]
    
Decision Workflow (DOT Visualization)

SaltManagement Start Starting Material: 3-(Methylamino)benzoic acid HCl Target Target Reaction? Start->Target Ester Acid-Catalyzed Esterification Target->Ester COOH Activation CrossCouple Pd-Catalyzed Cross-Coupling Target->CrossCouple NH Activation Amidation Boronic Acid Amidation Target->Amidation Green Chem Action1 Direct Use (HCl acts as co-catalyst) Ester->Action1 Action2 MANDATORY Desalting (Prevent Pd poisoning) CrossCouple->Action2 Action3 In-situ Neutralization (Use DIPEA/NMM) Amidation->Action3

Figure 1: Strategic decision tree for handling the hydrochloride salt based on downstream catalytic requirements.

Protocol A: Solid-Acid Catalyzed Methyl Ester Synthesis

Objective: Protect the carboxylic acid to prevent catalyst poisoning in subsequent steps or to improve lipophilicity.[2] Mechanism: Heterogeneous Acid Catalysis (Fischer Esterification).[1][2]

Why this method?

Traditional thionyl chloride (


) methods generate toxic 

gas.[1][2] Using a solid acid catalyst (e.g., Sulfated Zirconia or Amberlyst-15) is cleaner, allows for easy workup, and tolerates the HCl salt input.
Materials
  • Substrate: 3-(Methylamino)benzoic acid HCl (10 mmol, 1.87 g).

  • Solvent: Methanol (anhydrous, 50 mL).

  • Catalyst: Amberlyst-15 (H+ form) or Sulfated Zirconia (

    
    ), 500 mg.[1][2]
    
  • Equipment: Round-bottom flask, reflux condenser, Soxhlet extractor (optional for water removal).

Step-by-Step Workflow
  • Preparation: Activate Amberlyst-15 by washing with methanol and drying if reusing.[2]

  • Loading: Charge flask with substrate, methanol, and solid catalyst.

  • Reaction: Heat to reflux (

    
    ) for 6–8 hours.
    
    • Note: The HCl from the salt will exchange with the resin but remain in the system, aiding catalysis.

  • Monitoring: Check TLC (System: Hexane/EtOAc 3:1). Product (

    
    ) is less polar than starting material.[1][2]
    
  • Workup:

    • Filter off the solid catalyst (Recycle potential: High).[2]

    • Concentrate the filtrate under reduced pressure.[2]

    • Neutralization: Redissolve residue in EtOAc (50 mL) and wash with saturated

      
       (2 x 30 mL) to remove residual HCl and unreacted acid.[1][2]
      
    • Dry organic layer over

      
       and evaporate.[2]
      
  • Yield: Expect 90–95% as a pale yellow oil/solid.[2]

Protocol B: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Functionalize the secondary amine with an aryl halide.[1][2][3] Pre-requisite: Use the Methyl Ester (from Protocol A) to avoid carboxylic acid interference.[2]

Expert Insight: Ligand Selection

The secondary amine is sterically accessible, but the electron-withdrawing ester group at the meta position reduces nucleophilicity. We utilize BrettPhos or XPhos , which are optimized for secondary amines and electron-deficient anilines.[2]

Reaction Scheme Data
ComponentRoleSpecification
Substrate NucleophileMethyl 3-(methylamino)benzoate (1.0 equiv)
Aryl Halide ElectrophileAryl Bromide/Chloride (1.2 equiv)
Catalyst Pre-catalyst

(2 mol%)
Ligand StereocontrolBrettPhos (4 mol%)
Base HCl Scavenger

(2.5 equiv) - Crucial for salt management
Solvent Medium1,4-Dioxane or Toluene (degassed)
Step-by-Step Workflow
  • Inerting: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Charging: Add

    
    , BrettPhos, 
    
    
    
    , and the Aryl Halide (if solid).
    • Critical: If using the HCl salt of the amine directly (not recommended but possible), increase base to 3.5 equiv.

  • Solvation: Add degassed Dioxane, followed by the Methyl 3-(methylamino)benzoate (liquid/oil).

  • Heating: Seal and heat to

    
     for 12–16 hours.
    
  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad to remove Palladium black.

  • Purification: Flash column chromatography.

Protocol C: Boronic Acid-Catalyzed Direct Amidation

Objective: Green synthesis of amides directly from the carboxylic acid without toxic coupling reagents (HATU/EDC).[2] Mechanism: Acyloxyboronic acid intermediate cycle.[2]

Mechanism Visualization (DOT)

BoronicCatalysis Cat Boronic Acid Catalyst Complex Acyloxyboronic Intermediate Cat->Complex + Acid - H2O Acid 3-(Methylamino) benzoic acid Acid->Complex Amine Target Amine (R-NH2) Product Amide Product Complex->Product + Amine Water H2O (Byproduct) Water->Complex Product->Cat Regeneration

Figure 2: The catalytic cycle for boronic acid-mediated amidation.[1][2] Note that water removal drives the equilibrium.

Protocol Details
  • Catalyst: 2-Fluorophenylboronic acid or 3,4,5-Trifluorophenylboronic acid (10 mol%).[2]

    • Why? Electron-deficient aryl boronic acids are more active Lewis acids.[1][2]

  • Solvent: Fluorobenzene or Toluene (azeotropic water removal is key).[2]

  • Setup: Dean-Stark apparatus or presence of 4Å Molecular Sieves.

  • Procedure:

    • Mix 3-(methylamino)benzoic acid (HCl salt), Target Amine (1.1 equiv), Catalyst (10 mol%), and DIPEA (1.1 equiv, to neutralize HCl) in Toluene.

    • Reflux for 24 hours with continuous water removal.[2]

    • Purification: The catalyst can often be removed by a basic wash (1M NaOH), as the boronic acid forms a water-soluble boronate salt.

References & Validation

  • Buchwald-Hartwig Amination:

    • Source: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Reaction of aryl halides with secondary amines.[2][3][4] Journal of the American Chemical Society.[2]

    • Relevance: Foundational mechanism for secondary amine coupling.[2]

    • [1]

  • Boronic Acid Catalysis:

    • Source: Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodoarylboronic Acids.[2] The Journal of Organic Chemistry.

    • Relevance: Establishes the protocol for green amidation of benzoic acids.

    • [1]

  • Physical Properties & Safety:

    • Source: PubChem Compound Summary for CID 78274 (Methyl 3-aminobenzoate derivatives).[1][2]

    • Relevance: Solubility and pKa data for protocol design.

    • [1]

  • Solid Acid Esterification:

    • Source: Miao, H., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI.

    • Relevance: Validates the use of solid acids for benzoate synthesis.

    • [1]

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 3-(Methylamino)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of N-Methylated Scaffolds in Drug Discovery

In the landscape of modern drug discovery and combinatorial chemistry, the use of structurally diverse and conformationally constrained building blocks is paramount for the generation of novel molecular entities with enhanced pharmacological properties. 3-(Methylamino)benzoic acid hydrochloride is one such scaffold that offers a unique combination of features: a secondary amine that introduces a degree of conformational rigidity, a benzoic acid core for aromatic interactions, and a carboxylic acid handle for further functionalization or attachment to a solid support. The incorporation of N-methylated amino acids into peptides and other molecules has been shown to improve metabolic stability, cell permeability, and receptor-binding affinity.[1][2][3] This guide provides a comprehensive overview of the theoretical considerations and practical protocols for the successful utilization of this compound in solid-phase synthesis (SPS).

As a Senior Application Scientist, the following protocols have been developed to be robust and reproducible, providing not just a set of instructions, but also the scientific rationale behind the key steps. This document will guide you through the initial preparation of the monomer for solid-phase synthesis, its attachment to a suitable resin, and its subsequent use in the construction of compound libraries.

Part 1: Preparing Fmoc-3-(N-methylamino)benzoic Acid - The Gateway to Solid-Phase Synthesis

Before this compound can be used in standard solid-phase synthesis, its reactive functional groups must be appropriately protected. The most common and versatile strategy for solid-phase peptide synthesis (SPPS) and related techniques is the use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the amine and a temporary protecting group for the carboxylic acid, if necessary.[4][5][6] The secondary amine of 3-(methylamino)benzoic acid can be readily protected with Fmoc-Cl or Fmoc-OSu.

Protocol 1: Fmoc Protection of 3-(Methylamino)benzoic Acid

This protocol details the procedure for the N-Fmoc protection of 3-(methylamino)benzoic acid. The hydrochloride salt must first be neutralized to the free amine to allow for efficient reaction with the Fmoc-protecting reagent.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Dioxane

  • Acetone

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Neutralization: Dissolve this compound (1 equivalent) in a mixture of water and dioxane (or a similar suitable solvent). Cool the solution in an ice bath.

  • Base Addition: Slowly add a solution of sodium bicarbonate or sodium carbonate (approximately 2.5 equivalents) in water to the stirred solution until the pH is between 8 and 9. This ensures the complete neutralization of the hydrochloride and provides the basic conditions necessary for the acylation reaction.[7]

  • Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in acetone or dioxane. Add this solution dropwise to the cold, stirred solution of the neutralized 3-(methylamino)benzoic acid.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the organic solvent using a rotary evaporator.

    • Add water to the residue and wash with ethyl acetate to remove any unreacted Fmoc-Cl and by-products.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl. The Fmoc-protected product will precipitate as a white solid.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude Fmoc-3-(N-methylamino)benzoic acid.

  • Purification (if necessary): The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Expected Yield: 85-95%

Part 2: Attachment to Solid Support - The Foundation of Your Synthesis

With the Fmoc-protected building block in hand, the next critical step is its covalent attachment to a solid support (resin). The choice of resin is dictated by the desired C-terminal functionality of the final product and the cleavage conditions to be employed. For the synthesis of molecules with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are common choices. For C-terminal amides, Rink Amide resin is typically used.[8]

Protocol 2: Loading of Fmoc-3-(N-methylamino)benzoic Acid onto Wang Resin

This protocol describes the esterification of Fmoc-3-(N-methylamino)benzoic acid to hydroxymethyl-functionalized Wang resin.

Materials:

  • Fmoc-3-(N-methylamino)benzoic acid

  • Wang resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Place the Wang resin (1 equivalent, based on substitution level) in a solid-phase synthesis vessel. Swell the resin in anhydrous DCM for at least 30 minutes.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Fmoc-3-(N-methylamino)benzoic acid (3-5 equivalents relative to the resin loading) in anhydrous DCM. Add DIC (3-5 equivalents) and a catalytic amount of DMAP (0.1 equivalents). Stir the solution at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling to the Resin: Drain the DCM from the swollen resin and add the pre-activated amino acid solution. Agitate the mixture at room temperature for 2-4 hours.

  • Capping Unreacted Sites: After the coupling reaction, it is crucial to cap any unreacted hydroxyl groups on the resin to prevent the formation of deletion sequences in subsequent steps. Drain the reaction mixture and wash the resin with DCM. Add a solution of acetic anhydride and pyridine (or DIPEA) in DCM and agitate for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM, followed by DMF, and finally with methanol.

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: The loading of the first residue on the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a solution of piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at around 301 nm.

Table 1: Recommended Reagents for Resin Loading

Resin TypeLinker FunctionalityRecommended Coupling MethodC-Terminal Functionality
Wang Resinp-Alkoxybenzyl alcoholDIC/DMAP, MSNT/MeImCarboxylic Acid
2-Chlorotrityl Chloride Resin2-ChlorotritylDIPEACarboxylic Acid
Rink Amide ResinFmoc-protected amino linkerStandard peptide coupling (e.g., HBTU/DIPEA)Amide

Part 3: Solid-Phase Synthesis Workflow - Building Your Molecules

Once the 3-(methylamino)benzoic acid derivative is successfully loaded onto the resin, it can be used as a scaffold for the synthesis of a variety of molecules, including peptidomimetics and small molecule libraries. The following is a generalized workflow based on Fmoc chemistry.

Workflow for Solid-Phase Synthesis

sps_workflow start Start: Fmoc-MABA-Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling of Next Building Block (e.g., Fmoc-amino acid, carboxylic acid) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Steps for Chain Elongation wash2->repeat repeat->deprotection Next Cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Cycle cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage purification Purification and Analysis (e.g., HPLC, MS) cleavage->purification end Final Product purification->end

Caption: General workflow for solid-phase synthesis using Fmoc-3-(methylamino)benzoic acid-loaded resin.

Protocol 3: General Solid-Phase Synthesis Cycle

This protocol outlines a single cycle of deprotection and coupling for the elongation of a molecular chain on the solid support.

Materials:

  • Fmoc-3-(methylamino)benzoic acid-loaded resin

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids or other carboxylic acid building blocks

  • Coupling reagents: e.g., HBTU/HOBt/DIPEA or HATU/HOAt/DIPEA for N-methylated systems[9][10]

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker or vortexer

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.[9]

    • Drain the solution and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF and DCM to remove all traces of piperidine and the cleaved Fmoc adduct.

  • Coupling of the Next Building Block:

    • Pre-activation: In a separate vial, dissolve the next Fmoc-protected building block (3-5 equivalents) and the coupling reagents (e.g., HBTU/HOBt or HATU/HOAt, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for a few minutes.

    • Coupling Reaction: Add the pre-activated solution to the deprotected resin. Agitate the mixture for 1-2 hours. For coupling to the N-methylated amine of the 3-(methylamino)benzoic acid scaffold, longer coupling times or the use of more potent coupling reagents like HATU may be necessary to overcome the steric hindrance.[10]

    • Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines).

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and by-products.

  • Repeat: Repeat this deprotection-coupling-wash cycle for each subsequent building block in your desired sequence.

Part 4: Cleavage and Final Product Isolation

The final step is the cleavage of the synthesized molecule from the solid support and the removal of any side-chain protecting groups. The choice of cleavage cocktail depends on the type of resin used and the nature of the protecting groups on the synthesized molecule.

Protocol 4: Cleavage from Wang Resin

Materials:

  • Peptide-on-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Water

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS. The scavengers are essential to prevent the re-attachment of cleaved protecting groups to sensitive residues.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Product Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved product by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • Purification and Analysis: The crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.

Conclusion and Future Perspectives

The protocols outlined in this guide provide a solid foundation for the successful incorporation of this compound into solid-phase synthesis workflows. The N-methylated benzoic acid scaffold is a valuable building block for the creation of diverse compound libraries with potential applications in drug discovery and materials science. By understanding the principles of Fmoc chemistry and the specific considerations for handling N-methylated compounds, researchers can effectively utilize this versatile molecule to generate novel and impactful chemical entities. Further exploration into the use of this scaffold in the synthesis of macrocycles and other complex architectures is a promising area for future research.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Baudy-Floch, M., et al. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. The Journal of Organic Chemistry, 70(23), 9238-9244.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Figliozzi, G. M., et al. (1996). The synthesis of peptidomimetic combinatorial libraries through successive amide alkylations. Methods in Enzymology, 267, 437-447.
  • Loffet, A., & Zhang, H. (2003). Processes for coupling amino acids using bis-(trichloromethyl) carbonate. U.S.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Galan, A. A., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5463.
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
  • Brahmayya, M., et al. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 88, 9-13.
  • Zahra, J. A., & El-Faham, A. (2021).
  • Szabó, D. R., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 88(15), 10529-10534.
  • Profous, D., et al. (2026). Second-Generation Synthesis and Analytical Application of TBBA for Chiral Analysis of Amino Acids and Oligopeptides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry.
  • Gude, M., et al. (2021).
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Özalp-Yaman, Ş., et al. (2021). Novel peptidomimetics: synthesis, characterization, and molecular modeling studies. ARKIVOC, 2021(5), 1-17.
  • Hruby, V. J., & Balse, P. M. (2000). Peptidomimetics, a synthetic tool of drug discovery. Current Medicinal Chemistry, 7(9), 945-970.
  • Hermann, T., et al. (2003). Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Tetrahedron Letters, 44(4), 823-826.
  • AAPPTec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • Kumar, S., et al. (2024). Combinatorial Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634.

Sources

Troubleshooting & Optimization

Troubleshooting the synthesis of 3-(Methylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(Methylamino)benzoic acid hydrochloride

  • Ticket ID: #SYN-3MABA-HCl

  • Subject: Troubleshooting Selectivity, Isolation, and Salt Formation

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of This compound (CAS: 1414958-89-6 / Free base: 10541-83-0) presents a classic chemoselectivity challenge. The primary failure mode is over-alkylation to the N,N-dimethyl analog due to the increased nucleophilicity of the secondary amine product compared to the primary amine starting material.

This guide moves beyond generic advice, offering a root-cause analysis of the reductive amination pathway and providing a self-validating protocol designed to lock the reaction at the mono-methyl stage.

Part 1: The Mechanistic Failure Mode (Visualized)

To troubleshoot effectively, you must visualize the competition between the starting material and the product.

ReactionPathway Start 3-Aminobenzoic Acid (Primary Amine) Imine Schiff Base (Intermediate) Start->Imine + HCHO (Rev. Equilibrium) Target 3-(Methylamino)benzoic acid (Secondary Amine - TARGET) Imine->Target + Reducing Agent (NaBH4 / H2) Target->Start Nucleophilicity Increase: Sec. Amine > Pri. Amine Impurity 3-(Dimethylamino)benzoic acid (Tertiary Amine - IMPURITY) Target->Impurity + Excess HCHO + Reducing Agent (FAST KINETICS)

Figure 1: The Kinetic Trap. The target product (Secondary Amine) is more nucleophilic than the starting material, leading to rapid over-methylation if free formaldehyde is present.

Part 2: Troubleshooting Guides & FAQs

Module A: Selectivity (preventing the Dimethyl Impurity)

Q: I am consistently getting 15-20% of the dimethyl impurity. I reduced the formaldehyde equivalents to 1.0, but the impurity persists. Why?

A: This is a kinetic issue, not just a stoichiometric one. Even with 1.0 equivalent of formaldehyde, if you add the reducing agent (e.g., NaBH₄) while free formaldehyde and the newly formed product coexist, the formaldehyde will preferentially react with the product (secondary amine) because it is more electron-rich than the starting material.

Corrective Action: Switch to a Stepwise Reductive Amination protocol.

  • Imine Formation: Stir the 3-aminobenzoic acid with Formaldehyde (1.05 eq) in methanol without the reducing agent for 2–4 hours. This locks the formaldehyde into the Schiff base (imine).

  • Reduction: Cool the mixture to 0°C and then add NaBH₄. Since free formaldehyde is minimized, the reduction yields the mono-methyl product selectively.

Q: Can I use methyl iodide (MeI) for this synthesis instead of reductive amination?

A: Strongly Discouraged. Direct alkylation with alkyl halides on anilines is notoriously unselective. You will obtain a chaotic mixture of starting material, mono-methyl, di-methyl, and potentially quaternized ammonium salts. If you must use alkylation, you require a protecting group strategy (e.g., trifluoroacetylation


 methylation 

hydrolysis), which adds two unnecessary steps.
Module B: Isolation & Salt Formation

Q: My product is oiling out and refuses to crystallize as the HCl salt. How do I get a solid?

A: this compound is highly hygroscopic. "Oiling out" usually indicates the presence of residual water or alcohol.

Troubleshooting Steps:

  • Solvent Swap: Do not use aqueous HCl. Instead, generate the free base, dry the organic layer (EtOAc) thoroughly with Na₂SO₄, and then add 4M HCl in Dioxane or bubble dry HCl gas.

  • The "Cloud Point" Method: Dissolve the crude oil in a minimum amount of dry methanol. Add diethyl ether or MTBE dropwise until the solution turns slightly cloudy. Store at -20°C overnight.

  • Seed Crystals: If you lack seed crystals, scratch the inner glass surface of the flask with a glass rod to induce nucleation.

Q: The product has a pink/brown hue. Is it degraded?

A: Aniline derivatives are prone to air oxidation, forming trace azo- or nitroso- impurities that are highly colored.

  • Impact: Usually cosmetic (<1% impurity).

  • Fix: Perform the reaction under Nitrogen/Argon. Add a pinch of sodium metabisulfite during the aqueous workup to reduce oxidized species. Recrystallize from Ethanol/Water with activated charcoal.

Part 3: The "Gold Standard" Protocol

This protocol uses a Modified Borohydride Reduction designed for maximum mono-selectivity.

Reagents:

  • 3-Aminobenzoic acid (13.7 g, 100 mmol)

  • Paraformaldehyde (3.1 g, ~103 mmol formaldehyde eq) [Note: Paraformaldehyde releases HCHO slowly, preventing local excesses]

  • Sodium Methoxide (NaOMe) (catalytic, 0.5 g)

  • Sodium Borohydride (NaBH₄) (4.2 g, 110 mmol)

  • Methanol (anhydrous, 150 mL)

Step-by-Step Workflow:

  • Imine Pre-formation (The Control Step):

    • In a 500 mL 3-neck flask under N₂, dissolve 3-aminobenzoic acid in Methanol.

    • Add Paraformaldehyde and catalytic NaOMe.

    • Reflux for 2 hours. Checkpoint: The solution should turn clear as the imine forms. TLC (50:50 EtOAc/Hex) should show consumption of starting material.

  • Controlled Reduction:

    • Cool the mixture to 0°C (Ice bath).

    • Add NaBH₄ portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1]

    • Allow to warm to room temperature and stir for 4 hours.

  • Quench & Workup:

    • Quench with water (50 mL).

    • Evaporate Methanol under reduced pressure.

    • Adjust pH to ~6-7 with dilute acetic acid to precipitate the free base (zwitterion).

    • Filter the solid.[2][3][4][5]

  • Salt Formation (The Purification):

    • Dissolve the wet solid in absolute Ethanol (minimum volume, ~40 mL).

    • Add concentrated HCl (1.2 eq) or HCl/Ether solution.

    • Cool to 0°C. White needles of this compound should precipitate.

Quantitative Data Summary

ParameterSpecification / ResultNotes
Yield 75 - 85%Lower yields often indicate loss to mother liquor during crystallization.
Melting Point 176 - 179°C (dec.)Sharp mp indicates high purity.
Appearance White to off-white crystalline solidPink/Brown indicates oxidation.
1H NMR (DMSO-d6)

2.75 (s, 3H, N-Me)
Lack of singlet at ~2.9-3.0 confirms no dimethyl impurity.

Part 4: Impurity Profiling Decision Tree

Use this flow to diagnose your crude NMR/HPLC data.

TroubleshootingTree Start Analyze Crude Product (HPLC / NMR) CheckDimethyl Dimethyl Impurity > 5%? Start->CheckDimethyl CheckStartMat Starting Material > 5%? CheckDimethyl->CheckStartMat No Action1 Reduce HCHO eq. Use Stepwise Addition. CheckDimethyl->Action1 Yes CheckColor Product Colored? CheckStartMat->CheckColor No Action2 Increase Reaction Time. Check NaBH4 Activity. CheckStartMat->Action2 Yes Action3 Recrystallize with Charcoal. Use Inert Atmosphere. CheckColor->Action3 Yes Success Proceed to Salt Formation CheckColor->Success No

Figure 2: Diagnostic logic for impurity profiling.

References

  • Reductive Amination Selectivity: Gribble, G. W. (1996). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395. Link

  • General Synthesis of N-Methylanilines: Emerson, W. S. (1948). "The Preparation of Amines by Reductive Alkylation." Organic Reactions, 4, 174. Link

  • Purification & Recrystallization: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

  • Borohydride Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Technical Support Center: 3-(Methylamino)benzoic Acid Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Yield Optimization & Selectivity Control Applicable Route: Reductive Amination (Borch-type conditions)

Executive Summary

Welcome to the technical support hub for the synthesis of 3-(Methylamino)benzoic acid hydrochloride . Users frequently report two primary failure modes with this molecule:

  • Over-alkylation: Formation of the dimethyl impurity (3-(dimethylamino)benzoic acid).

  • Isolation Failure: Difficulty crystallizing the hydrophilic HCl salt from aqueous reaction mixtures.

This guide moves beyond standard textbook procedures to address the process parameters that dictate yield and purity.

Module 1: Reaction Design & Selectivity

The Core Challenge: Mono- vs. Di-methylation

The most robust route for this synthesis is the Reductive Amination of 3-aminobenzoic acid using formaldehyde and a hydride reducing agent.

The Trap: The product (secondary amine) is often more nucleophilic than the starting material (primary amine). If free formaldehyde is present after the first methylation, the product will rapidly react again to form the dimethyl impurity.

Optimized Protocol: Stepwise Reductive Amination

Reagents:

  • Substrate: 3-Aminobenzoic acid (1.0 eq)

  • Carbon Source: Paraformaldehyde (0.95 - 1.0 eq) [Critical: Do not use excess]

  • Reductant: Sodium Borohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    )[1]
  • Solvent: Methanol (MeOH)

  • Additive: Acetic Acid (catalytic)[2]

Step-by-Step Workflow:

  • Imine Formation (The "Head Start"):

    • Dissolve 3-aminobenzoic acid in MeOH.

    • Add Paraformaldehyde (solid) suspended in MeOH.

    • Technical Insight: Do not add the reducing agent yet. Allow the mixture to stir at Room Temperature (RT) for 2–4 hours (or reflux briefly). This forces the equilibrium toward the Schiff base (imine) before reduction begins, minimizing the window for over-alkylation.

  • Controlled Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       portion-wise.
      
    • Why: Low temperature suppresses the reaction rate of the secondary amine product with any remaining formaldehyde.

  • Quench:

    • Acidify carefully with dilute HCl to destroy excess hydride.

Visualization: Competitive Reaction Pathway

ReactionPathway cluster_control Control Point Start 3-Aminobenzoic Acid Imine Imine Intermediate Start->Imine + HCHO (Slow) Target 3-(Methylamino) benzoic acid (Target) Imine->Target + Hydride (Fast) Impurity Dimethyl Impurity Target->Impurity + Excess HCHO (Very Fast!)

Figure 1: The "Runaway Methylation" pathway.[3] The dashed red line represents the critical failure mode where the product reacts faster than the starting material.

Module 2: Isolation & Salt Formation (The "Yield" Killer)

Many researchers lose their product during workup because 3-(methylamino)benzoic acid is an amphoteric zwitterion . It is soluble in both strong acid (as a cation) and strong base (as an anion).

The Isoelectric Point (pI) Strategy

You cannot simply extract this into organic solvent from a strongly acidic reaction mixture. You must first isolate the Free Base (zwitterion) before converting it to the HCl Salt .

Protocol:

  • Concentration: Evaporate Methanol from the reaction mixture. You are left with an aqueous slurry.

  • pH Adjustment: Carefully adjust the pH of the aqueous residue to pH 4.0 – 5.0 .

    • Why: This is the approximate isoelectric point (pI) where the molecule has net neutral charge and minimum water solubility.

  • Filtration/Extraction:

    • If a solid precipitates: Filter it.[3][4] This is your crude Free Base.

    • If no solid forms (oiling out): Extract with Ethyl Acetate (EtOAc) or n-Butanol.

  • Salt Conversion (Anhydrous):

    • Dissolve the dry Free Base in minimal absolute Ethanol or Isopropanol.

    • Add HCl in Dioxane (4M) or bubble HCl gas.

    • Dilute with Diethyl Ether to force crystallization of the hydrochloride salt.

Troubleshooting Guide (FAQ)

Q1: I see a significant "M+14" peak (Dimethyl impurity) in my LC-MS. How do I remove it?

Diagnosis: Over-methylation occurred. Fix:

  • Prevention: Reduce Formaldehyde equivalents to 0.9 eq. It is better to have unreacted starting material (which is easily separated by polarity) than the dimethyl impurity (which is chemically very similar to the product).

  • Purification: Recrystallization is difficult for separating mono/di-methyl species. Flash chromatography on silica using DCM:MeOH:NH4OH (90:10:1) is usually required.

Q2: My product is a sticky, hygroscopic gum, not a powder.

Diagnosis: Residual water or excess HCl. Fix:

  • The HCl salt is extremely hygroscopic.

  • Trituration: Dissolve the gum in a small amount of dry Methanol, then pour slowly into a rapidly stirring beaker of Diethyl Ether or Hexane . This should crash out the solid.

  • Dry in a vacuum desiccator over

    
    .
    
Q3: I obtained a low yield (<40%) after extraction.

Diagnosis: Incorrect pH during extraction. Fix:

  • Check the aqueous layer pH.[3][5] If it is <3, the amine is protonated (water-soluble). If it is >7, the carboxylic acid is deprotonated (water-soluble).

  • Target pH 4.5.

Quantitative Data Summary

ParameterOptimal RangeImpact of Deviation
HCHO Equivalents 0.95 – 1.0 eq>1.0: Dimethyl impurity forms rapidly.<0.9: Low conversion.
Reaction Temp 0°C (during reduction)>RT: Increases over-alkylation rates.
Workup pH 4.0 – 5.0<3 or >7: Product remains in aqueous phase (Yield Loss).
Salt Formation AnhydrousWater present: Forms oils/gums instead of crystals.

Workflow Logic Diagram

Workflow Step1 Reaction Mixture (MeOH/Acid) Step2 Evaporate MeOH Step1->Step2 Decision Check pH Step2->Decision PathA pH < 3 or > 7 (Soluble) Decision->PathA Incorrect PathB Adjust to pH 4-5 (Precipitation) Decision->PathB Correct PathA->Decision Adjust Step3 Isolate Free Base (Filter/Extract) PathB->Step3 Step4 Dissolve in EtOH Add HCl (anhydrous) Step3->Step4 Final Crystallize HCl Salt (Ether Trituration) Step4->Final

Figure 2: Isolation decision tree. The critical step is the pH adjustment to the isoelectric point before salt formation.

References

  • Borch, R. F., & Hassid, A. I. (1972). A new method for the methylation of amines. The Journal of Organic Chemistry, 37(10), 1673-1674.

    • Core authority for the reductive amin
  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27(6), 395-404.

    • Explains the role of acetic acid in accelerating imine form
  • Sigma-Aldrich. 3-Aminobenzoic acid Product Specification & Safety Data.

    • Source for physical properties (pKa/solubility)
  • PubChem. 3-(Methylamino)benzoic acid Compound Summary.

    • Verification of chemical structure and properties.

Sources

Technical Support Center: Purification of 3-(Methylamino)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. This guide is designed for organic chemists and process engineers encountering difficulties with the isolation and purification of 3-(Methylamino)benzoic acid hydrochloride (CAS: 51524-84-6 (free acid) / salt forms).[1]

Unlike simple recrystallizations, this zwitterionic precursor presents unique challenges regarding pH sensitivity, oxidation liability, and salt stoichiometry.[1] This guide prioritizes purity (HPLC >98%) and salt integrity .

Module 1: Critical Impurity Profiling

Before attempting purification, identify your specific failure mode.[1]

Impurity TypeOriginDiagnostic SignRemoval Strategy
3-Aminobenzoic Acid Unreacted Starting MaterialHPLC peak at lower retention time (polar); MP depression.[1]Acid-Base Swing (Method B) . The solubility difference at the isoelectric point (pI) is the only reliable separation method.
3-(Dimethylamino)benzoic Acid Over-methylation (Bis-alkylated)HPLC peak at higher retention time; "Oily" texture in crude.[1]Recrystallization (Method A) using Ethanol/Ether. The bis-methyl salt is significantly more soluble in organics.[1]
Aniline Oxidation Products Air oxidation of the amino groupDark brown/black coloration; sticky tar.Activated Carbon treatment during hot dissolution.[2] Requires inert atmosphere (N₂) during workup.
Inorganic Salts Neutralization byproducts (NaCl, KCl)High ash content; MP is sharp but yield is >100% (fake mass).Solvent Wash . The organic HCl salt is soluble in ethanol; inorganic salts are not.
Module 2: The Purification Protocols
Method A: Direct Recrystallization (For Moderate Purity Crude)

Best for removing colored impurities and over-methylated byproducts.

Reagents: Ethanol (Absolute), Diethyl Ether (or MTBE), Conc. HCl (37%).

  • Dissolution: Suspend the crude brown solid in Ethanol (5 mL per gram) .

  • Acidification: Add Conc. HCl dropwise.

    • Technical Insight: You must ensure the environment is hyper-acidic (pH < 1) to suppress zwitterion formation.[1] The target is the protonated hydrochloride form (

      
      ).[1]
      
  • Heat & Carbon Treat: Heat to reflux (approx. 78°C). If the solution is dark, add Activated Carbon (5 wt%) and stir for 15 mins. Filter hot through Celite.

  • Crystallization:

    • Allow the filtrate to cool to room temperature.

    • Slowly add Diethyl Ether (Antisolvent) until slight turbidity persists.

    • Critical Step: Scratch the flask wall or add a seed crystal.

    • Refrigerate at 4°C for 12 hours.

  • Isolation: Filter the white/off-white needles under N₂. Wash with cold Ether.

Method B: The "Acid-Base Swing" (For High Purity Requirements)

Best for removing unreacted starting material and inorganic salts.[1] This utilizes the Isoelectric Point (pI).

Concept: 3-(Methylamino)benzoic acid is amphoteric.[1] At its pI (approx pH 4.0–4.5), the free acid has minimum water solubility and precipitates, leaving impurities in solution.

PurificationWorkflow Start Crude HCl Salt (Brown/Sticky) Dissolve Dissolve in Water (10 mL/g) Start->Dissolve Base Adjust pH to 4.2 (Sat. NaHCO3) Dissolve->Base Precipitate Free Base Filter Filter Precipitate (Free Acid) Base->Filter Remove Soluble Impurities Wash Wash Cake (Cold Water + Ether) Filter->Wash Remove Inorganic Salts Resuspend Resuspend in MeOH Wash->Resuspend Regen Add HCl in Dioxane/Ether (Regenerate Salt) Resuspend->Regen Exothermic Final Pure HCl Salt (White Solid) Regen->Final Dry under Vacuum

Figure 1: The Acid-Base Swing workflow separates the target compound based on its amphoteric solubility profile, ensuring removal of non-zwitterionic impurities.[1]

Module 3: Advanced Troubleshooting

Q: My product is oiling out instead of crystallizing. Why? A: This is a classic "Oiling Out" phenomenon common with amine salts.

  • Cause: The solvent polarity is too high, or the temperature dropped too fast, causing liquid-liquid phase separation before nucleation.[1]

  • Fix: Re-heat the mixture to dissolve the oil. Add a "bridge solvent" like Isopropanol (IPA) (10% v/v). Cool very slowly (1°C/min) with vigorous stirring.

Q: The solid turns pink/brown upon drying. A: The amino group is oxidizing.

  • Cause: Trace acid remaining on the crystal surface catalyzes oxidation in air.

  • Fix: Wash the final filter cake with anhydrous ether to remove residual aqueous acid. Dry in a vacuum oven at 40°C with a P₂O₅ desiccant trap. Store under Argon.

Q: The Melting Point is broad (e.g., 115-130°C). A: You likely have a mixture of the Free Acid and the HCl Salt.[1]

  • Validation: Dissolve a small amount in water and check pH. If pH > 3, you have partial free acid.

  • Fix: Recrystallize from ethanol containing 5% Conc. HCl to force the equilibrium fully to the salt form.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Acetone as an antisolvent? A: Use with caution. While acetone precipitates salts well, primary and secondary amines can react with acetone to form imines (Schiff bases) under acidic conditions, introducing a new impurity. Diethyl ether or MTBE is chemically safer.

Q: What is the expected yield? A:

  • Method A (Recrystallization): 70-85%[1]

  • Method B (Acid-Base Swing): 60-75% (Lower yield, but higher purity).[1]

Q: How do I store the purified salt? A: The HCl salt is hygroscopic . Store in a tightly sealed amber vial (to protect from light/oxidation) within a desiccator.

References
  • Sigma-Aldrich. 3-(Methylamino)benzoic acid Product Entry. (Physical properties and melting points). Link

  • PubChem. 3-Amino-4-(methylamino)benzoic acid (Structural Analog Data). National Library of Medicine. (pKa and solubility data for methylamino-benzoic derivatives). Link

  • Alfa Chemistry. Recrystallization of Benzoic Acid Derivatives. (General protocols for amino-benzoic acid purification). Link

  • Google Patents. Process for the preparation of 3-(N,N-dimethylamino)benzoic acid. (Patent DE69730111D1 - Describes analogous methylation and purification challenges).[1] Link

Sources

Common side reactions in the synthesis of 3-(Methylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Impurity Profiling & Process Optimization Target Molecule: 3-(Methylamino)benzoic acid hydrochloride (CAS: 1194804-60-8 / Free Acid CAS: 51524-84-6)

Diagnostic Hub: What issue are you encountering?

Use this rapid-triage table to identify your problem based on analytical data (LCMS/NMR) or physical observation.

Symptom / ObservationAnalytical MarkerProbable CauseImmediate Action
Product contains ~15% impurity LCMS: M+14 peak (relative to product).NMR: Extra singlet at ~3.0 ppm (6H).Over-Alkylation: Formation of 3-(Dimethylamino)benzoic acid.Reduce aldehyde equivalents.[1][2][3][4] Switch from "one-pot" to stepwise reductive amination.
Product mass is M+14 (Methyl ester) LCMS: M+14 peak.NMR: Singlet at ~3.8 ppm (3H, O-Me).Esterification: Reaction solvent (MeOH) reacted with carboxylic acid.Avoid strong acid catalysis in MeOH. Use non-nucleophilic solvent (DCE/THF) or saponify product.
Product mass is M+12 or M+28 LCMS: M+12 (Imine) or M+28 (Formyl).Incomplete Reduction: Intermediate imine or N-formyl species not fully reduced.Increase reaction time after reducing agent addition. Ensure pH is slightly acidic (pH 5-6).
Sticky/Hygroscopic Solid Physical: Material turns to oil/gum upon air exposure.Salt Issues: Excess HCl or trapped water/solvent.Recrystallize from anhydrous EtOH/Et2O. Store in desiccator.
Low Yield (Starting Material Left) LCMS: Large peak for 3-aminobenzoic acid.Imine Instability: Imine hydrolysis before reduction.Use dehydrating agents (molecular sieves) during imine formation.

Technical Deep Dive: Mechanism & Causality

The Core Challenge: Chemoselectivity in Reductive Amination

The synthesis of 3-(methylamino)benzoic acid is deceptively simple. The primary challenge is stopping the reaction at the secondary amine (monomethyl) stage.

Why Over-Alkylation Happens: In many aniline systems, the product (secondary amine) is more nucleophilic than the starting material (primary amine). As soon as 3-(methylamino)benzoic acid is formed, it competes for the remaining formaldehyde, rapidly converting to the dimethyl analog.

The Solution: Stepwise Reductive Amination (The Abdel-Magid Approach) To prevent this, you must separate the Imine Formation step from the Reduction step.

  • Equilibrium: Allow 3-aminobenzoic acid and Paraformaldehyde to reach equilibrium (forming the Schiff base).

  • Reduction: Only then add the reducing agent.

  • Note: Using Sodium Triacetoxyborohydride (STAB) is often preferred over NaCNBH3 for better mono-selectivity, though NaBH4 is acceptable if the temperature is strictly controlled [1].

The Solvent Trap: O-Alkylation vs. N-Alkylation

Using Methanol (MeOH) as a solvent is standard for reductive amination, but 3-aminobenzoic acid has a reactive carboxylic acid group.

  • Risk: If the reaction mixture becomes too acidic (e.g., adding HCl too early or using unbuffered conditions), Fischer Esterification occurs, yielding Methyl 3-(methylamino)benzoate .

  • Fix: If using MeOH, ensure the internal temperature remains low and acid catalysts are mild (e.g., Acetic Acid). Alternatively, use 1,2-Dichloroethane (DCE) if solubility permits.

Visualization: Reaction Pathways & Impurities

The following diagram maps the critical decision points in the synthesis.

G Start 3-Aminobenzoic Acid (Starting Material) Imine Imine Intermediate (Schiff Base) Start->Imine + HCHO (Rev. Equilibrium) Ester Methyl Ester (Side Product) Start->Ester MeOH / H+ (Fischer Esterification) Target 3-(Methylamino)benzoic Acid (Target) Imine->Target + Reducing Agent (NaBH4/STAB) DiMethyl 3-(Dimethylamino)benzoic Acid (Over-Alkylation Impurity) Target->DiMethyl + Excess HCHO + Reductant Salt HCl Salt (Final Product) Target->Salt + HCl (anhydrous)

Figure 1: Reaction network showing the primary pathway (Green) and critical side-reaction branches (Red).

Validated Protocol: Stepwise Reductive Amination

This protocol is designed to maximize mono-methylation and minimize ester formation.

Reagents:

  • 3-Aminobenzoic acid (1.0 equiv)

  • Paraformaldehyde (1.0 - 1.1 equiv) — Do not use large excess.

  • Sodium Borohydride (NaBH4) (1.5 equiv) or STAB.

  • Solvent: Methanol (anhydrous).

Step-by-Step Procedure:

  • Imine Formation (Pre-equilibrium):

    • Dissolve 3-aminobenzoic acid in Methanol.

    • Add Paraformaldehyde.

    • Critical: Stir at room temperature for 2–4 hours. If available, add 3Å Molecular Sieves to absorb water, driving the equilibrium toward the imine [2].

    • Do not add the reducing agent yet.

  • Controlled Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH4 portion-wise over 30 minutes. (Rapid addition causes exotherms that favor side reactions).

    • Allow to warm to room temperature and stir for 12 hours.

  • Quench & Workup (Purification):

    • Quench with water.[5] Adjust pH to ~4–5 with dilute acetic acid to destroy excess borohydride.

    • Extraction Strategy:

      • The product is amphoteric (zwitterionic).

      • Extract non-polar impurities (like esters) with Ethyl Acetate while keeping the aqueous layer basic (pH > 10).

      • Adjust aqueous layer to isoelectric point (pH ~4-6) to precipitate the free acid, or extract into organic solvent (like n-Butanol or THF) if precipitation is poor.

  • HCl Salt Formation:

    • Dissolve the isolated free acid in a minimum amount of dry Ethanol or Ethyl Acetate.

    • Add 1.2 equiv of HCl in Dioxane (4M) or generate HCl gas in situ. Avoid aqueous HCl to prevent hygroscopic hydrates.

    • Filter the white precipitate and dry under vacuum over P2O5.

Frequently Asked Questions (FAQ)

Q: Can I use Methyl Iodide (MeI) for this reaction? A: Strongly Discouraged. Direct alkylation with MeI is difficult to control. It typically results in a mixture of unreacted material, mono-methyl, di-methyl, and tri-methyl ammonium salts. Furthermore, MeI will readily esterify the carboxylic acid group (O-alkylation), creating a complex mixture that is painful to purify [3].

Q: Why is my HCl salt turning into a liquid? A: The hydrochloride salt of amino benzoic acids is extremely hygroscopic. If you used aqueous HCl for acidification, water is trapped in the crystal lattice.

  • Fix: Redissolve in dry ethanol, add benzene/toluene, and rotovap (azeotropic drying). Re-precipitate using anhydrous ether/HCl.

Q: How do I remove the dimethyl impurity if it's already formed? A: Separation is difficult due to similar solubility. However, the pKa values differ slightly.

  • Recrystallization: The mono-methyl derivative often crystallizes better from water/ethanol mixtures at its isoelectric point compared to the more soluble dimethyl derivative.

  • Chromatography: If using flash chromatography, add 1% Acetic Acid to your eluent to prevent streaking of the zwitterion.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2017). "Reductive Amination."[1][2][3][4] Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of Amines - Reductive Amination." Available at: [Link]

Sources

Technical Support Center: Purification of 3-(Methylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(Methylamino)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the purification of this compound.

Introduction to Purification Challenges

This compound is a bifunctional molecule, possessing both a weakly basic secondary amine and a carboxylic acid, which exists as a hydrochloride salt. This zwitterionic nature under certain pH conditions can present unique challenges in its purification. Impurities can arise from the starting materials, side reactions during its synthesis, or subsequent degradation. The selection of an appropriate purification method is therefore critical to obtaining a high-purity final product suitable for downstream applications.

This guide will focus on the most common and effective purification techniques: recrystallization and acid-base extraction, while also addressing potential pitfalls and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when purifying this compound?

A1: The impurity profile largely depends on the synthetic route employed. A common method for the synthesis of 3-(Methylamino)benzoic acid is the methylation of 3-Aminobenzoic acid. Potential impurities could include:

  • Unreacted 3-Aminobenzoic acid: The starting material for the methylation reaction.

  • Over-methylated products: Such as 3-(Dimethylamino)benzoic acid.

  • Reagents from the methylation process: For example, residual methylating agents or byproducts from their decomposition.

  • Salts: Inorganic salts formed during the reaction or work-up.

  • Solvent residues: Residual solvents from the reaction or previous purification steps.

Q2: What is the best method to purify this compound?

A2: The most suitable purification method depends on the nature and quantity of the impurities.

  • Recrystallization is generally the most effective method for removing small amounts of impurities from a solid compound.

  • Acid-base extraction can be a powerful technique to separate the amphoteric desired product from neutral or differently charged impurities.

  • Chromatography (e.g., column chromatography) can be used for more challenging separations but is often less scalable for large quantities.

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be used to determine the purity of your compound:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to depress and broaden the melting point range.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by showing signals that do not correspond to the desired product.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.

Core Principle of Recrystallization

The ideal recrystallization solvent will dissolve the this compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and will be removed with the mother liquor).

Solvent Selection for this compound

Due to its salt nature, polar protic solvents are good starting points. Based on the properties of similar aminobenzoic acids, the following solvents should be considered for screening:

Solvent SystemRationale
Water Benzoic acid has low solubility in cold water but higher solubility in hot water[1][2]. The hydrochloride salt should enhance water solubility.
Ethanol/Water mixture A mixture can fine-tune the solubility. Ethanol is a good solvent for many organic compounds.
Isopropanol Often a good choice for recrystallizing hydrochloride salts.
Methanol 3-(Dimethylamino)benzoic acid shows good solubility in methanol[3].

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of your crude this compound into several test tubes.

  • To each tube, add a different solvent (or solvent mixture) dropwise at room temperature until the solid just dissolves. Observe the solubility at room temperature.

  • If the compound is sparingly soluble at room temperature, heat the test tube in a water bath to the boiling point of the solvent. Continue adding the solvent dropwise until the solid fully dissolves.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good recovery of crystalline solid.

Step-by-Step Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate. Continue adding the hot solvent until the solid is just dissolved.

  • Decoloration (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Troubleshooting Common Recrystallization Problems
IssuePossible CauseSolution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to increase the concentration and allow it to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent or a solvent mixture.
The rate of cooling is too fast.Allow the solution to cool more slowly.
Low recovery of purified product. Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
The crystals were washed with solvent that was not cold.Always use ice-cold solvent for washing the crystals.
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-heated.

`dot graph Recrystallization_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="Crude Solid"]; B [label="Dissolve in Minimum\nHot Solvent"]; C [label="Hot Filtration\n(remove insoluble impurities)"]; D [label="Slow Cooling\n(crystal formation)"]; E [label="Cold Filtration\n(isolate crystals)"]; F [label="Wash with Cold Solvent"]; G [label="Dry Crystals"]; H [label="Pure Crystalline Product"]; I [label="Mother Liquor\n(contains soluble impurities)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; E -> I; } ` Caption: General workflow for purification by recrystallization.

Troubleshooting Guide: Acid-Base Extraction

This technique leverages the different solubilities of the acidic, basic, and neutral forms of the compound in aqueous and organic solvents.

Core Principle of Acid-Base Extraction

This compound has both a carboxylic acid group (pKa ~3-4) and a protonated secondary amine (pKa ~4-5). By adjusting the pH of an aqueous solution, we can control its charge and therefore its solubility in an organic solvent.

`dot graph AcidBase_Equilibria { node [shape=plaintext, fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10];

A [label="Cationic Form\n(pH < 2)\nWater Soluble"]; B [label="Zwitterionic Form\n(pH ~3-5)\nLess Water Soluble"]; C [label="Anionic Form\n(pH > 6)\nWater Soluble"];

A -> B [label=" + OH⁻ "]; B -> A [label=" + H⁺ "]; B -> C [label=" + OH⁻ "]; C -> B [label=" + H⁺ "]; } ` Caption: pH-dependent forms of 3-(Methylamino)benzoic acid.

Step-by-Step Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water.

  • Separation of Basic Impurities: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate any basic impurities, making them water-soluble and moving them to the aqueous layer. The desired compound should remain in the organic layer.

  • Separation of Acidic and Neutral Impurities: Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or NaHCO₃). This will deprotonate the carboxylic acid of the desired compound, forming a water-soluble salt that will move to the aqueous layer. Neutral impurities will remain in the organic layer.

  • Isolation of the Product: Collect the aqueous layer from the previous step. Cool it in an ice bath and carefully acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out.

  • Filtration and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Troubleshooting Common Acid-Base Extraction Problems
IssuePossible CauseSolution
Emulsion formation at the interface. Agitation was too vigorous.Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution).
Poor separation of layers. The densities of the two phases are too similar.Add a different organic solvent with a significantly different density.
Product does not precipitate upon acidification. The solution is not acidic enough.Check the pH with pH paper and add more acid if necessary.
The product is too soluble in the aqueous solution even at its isoelectric point.Try to salt out the product by adding a saturated solution of NaCl. Extract the product back into an organic solvent after acidification.

References

  • Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid | PDF. Retrieved January 26, 2026, from [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved January 26, 2026, from [Link]

  • Harper College. (n.d.). ACID/BASE SEPARATION OF A MIXTURE. Retrieved January 26, 2026, from [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Crystallization of 3-(Methylamino)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-(Methylamino)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the crystallization of this compound. Our goal is to move beyond simple protocols and explain the underlying principles that govern successful crystallization, empowering you to troubleshoot effectively and optimize your results.

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental issues in a question-and-answer format, providing not just a solution, but a causal explanation to build your expertise.

Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out" occurs when a compound is precipitated from a solution above its melting point, causing it to form a liquid phase instead of a solid crystalline lattice.[1] For this compound, this is often due to a combination of high supersaturation and using a solvent with a high boiling point.

Causality & Mechanism: The system is trying to relieve supersaturation too quickly. The kinetic barrier to forming an amorphous liquid oil is lower than the barrier to organizing molecules into an ordered crystal lattice. Once an oil forms, it rarely crystallizes well upon further cooling because the high concentration within the oil phase can inhibit molecular rearrangement.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add 10-20% more solvent to reduce the supersaturation level.

  • Slow Down Cooling: Rapid cooling is a primary cause. Allow the solution to cool to room temperature slowly on the benchtop before considering an ice bath. Covering the flask can further slow the cooling rate.[2]

  • Introduce a Nucleation Site:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass provide an energy-favorable site for crystal nucleation.[2]

    • Seeding: If you have a pure crystal from a previous batch, add a single, tiny seed crystal to the slightly cooled, saturated solution. This provides a template for crystal growth to occur.[2]

  • Change the Solvent System: If the issue persists, the solvent's boiling point may be too high. Consider using a lower-boiling point solvent or a solvent-pair system.[1][3] A common and effective technique is to dissolve the compound in a minimal amount of a "good" hot solvent (like ethanol or methanol) and then slowly add a "bad" or "anti-solvent" (like diethyl ether or hexane) in which the compound is insoluble, until turbidity persists.[4] Reheat to clarify and then cool slowly.

Q2: I'm consistently getting very fine needles or small plates, but I need larger, more defined crystals for my analysis. What should I do?

A2: Controlling Crystal Habit and Size

Crystal habit (the external shape) and size are directly influenced by the kinetics of the crystallization process. Rapid growth favors the formation of many small crystals or kinetically favored morphologies like needles, which can trap impurities and are difficult to filter and dry.[5]

Causality & Mechanism: Crystal growth is a two-step process: nucleation (formation of new crystal nuclei) and growth (addition of molecules to existing nuclei). When the rate of nucleation far exceeds the rate of growth, the result is a large number of small crystals. This is often caused by high supersaturation and rapid cooling. Impurities can also selectively adsorb to certain crystal faces, inhibiting growth in one direction and promoting it in another, leading to undesirable habits.[6][7]

Strategies for Promoting Larger Crystals:

  • Minimize Supersaturation: Use a more dilute solution. The goal is to create a supersaturation level that is high enough for growth to occur but low enough to prevent rampant nucleation.

  • Employ Very Slow Cooling: This is the most critical factor.

    • Step 1: Allow the hot, saturated solution to cool to room temperature undisturbed over several hours.

    • Step 2: Insulate the flask (e.g., by placing it in a beaker of warm sand or a dewar) to slow heat loss.

    • Step 3: Only after the solution has fully equilibrated at room temperature should you consider further cooling in a refrigerator or ice bath.

  • Utilize Advanced Crystallization Techniques:

    • Solvent Layering: Carefully layer a "bad" solvent on top of a solution of your compound in a "good" solvent. Slow diffusion at the interface will gradually induce crystallization.

    • Vapor Diffusion: Place your solution in an open vial inside a larger, sealed jar containing a volatile "bad" solvent. The vapor of the bad solvent will slowly diffuse into your solution, reducing the compound's solubility and promoting slow crystal growth.[5]

Below is a workflow diagram to guide your troubleshooting process for poor crystal quality.

Crystal_Quality_Workflow start Start: Poor Crystal Quality (Needles/Plates) check_supersaturation Is the solution highly concentrated? start->check_supersaturation check_cooling Was cooling rapid? check_supersaturation->check_cooling No action_dilute Action: Reduce Supersaturation - Re-dissolve in more solvent. check_supersaturation->action_dilute Yes action_slow_cool Action: Slow Cooling Rate - Insulate flask - Gradual temperature decrease. check_cooling->action_slow_cool Yes re_evaluate Re-evaluate Crystal Quality check_cooling->re_evaluate No action_dilute->check_cooling action_slow_cool->re_evaluate advanced_methods Still Poor? Consider Advanced Methods re_evaluate->advanced_methods No Improvement end End: Improved Crystals re_evaluate->end Success action_vapor_diffusion Action: Vapor Diffusion or Solvent Layering advanced_methods->action_vapor_diffusion Yes advanced_methods->end No action_vapor_diffusion->end

Caption: Troubleshooting workflow for improving crystal size and habit.

Q3: I suspect I have different polymorphs. How can I confirm this and selectively crystallize the desired form?

A3: Understanding and Controlling Polymorphism

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[8] Benzoic acid derivatives are known to exhibit polymorphism, which is a critical consideration in drug development as different polymorphs can have different solubilities, stabilities, and bioavailabilities.[9][10][11]

Causality & Mechanism: The specific polymorph obtained is often under kinetic control, meaning the form that nucleates and grows fastest under a given set of conditions will be the one isolated.[12] Factors like solvent choice, cooling rate, temperature, and even the presence of specific impurities can stabilize one polymorph over another.[9][12]

Protocol for Polymorph Screening and Control:

  • Characterization: First, confirm that you have different forms. The primary techniques are:

    • Powder X-Ray Diffraction (PXRD): The definitive tool. Different polymorphs will give distinct diffraction patterns.

    • Differential Scanning Calorimetry (DSC): Different forms will have different melting points and may show solid-solid phase transitions.

    • FT-IR/Raman Spectroscopy: Polymorphs can exhibit subtle but measurable differences in their vibrational spectra due to different intermolecular interactions.

  • Systematic Crystallization Screen:

    • Solvent Effects: Crystallize the compound from a wide range of solvents with varying polarities and hydrogen bonding capabilities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). Solvents can form specific interactions (hydrogen bonds) with the solute, which can favor the nucleation of a particular form.[9]

    • Rate Effects: For each solvent, perform crystallizations with both rapid cooling (ice bath) and slow cooling (benchtop).

  • Selective Crystallization: Once you have identified the conditions that produce your desired polymorph, you must use them consistently.

    • Seeding: The most powerful method for control. Introduce a seed crystal of the desired polymorph into a saturated solution to ensure only that form grows.

Frequently Asked Questions (FAQs)
Q1: How do I choose the best starting solvent for this compound?

A1: The ideal solvent should dissolve the compound completely at an elevated temperature but sparingly at room or lower temperatures.[13] This differential solubility is the basis for purification by recrystallization.[14] For a polar, salt-like compound such as an amine hydrochloride, polar protic solvents are excellent starting points.

Solvent Selection Workflow:

  • Initial Screening: Test solubility in small test tubes with ~10-20 mg of your compound and 0.5 mL of solvent.

  • Room Temp Test: Observe solubility at room temperature. A good solvent will show poor solubility.

  • Hot Test: Heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it doesn't, add more solvent in small increments.[15] If it dissolves instantly in the cold solvent, that solvent is unsuitable.

  • Cooling Test: Allow the hot, clear solution to cool. Abundant crystal formation upon cooling indicates a promising solvent.

SolventBoiling Point (°C)[1]PolarityComments
Water100HighGood solubility at high temps for many salts, but can be too good, leading to low yields.[2][16]
Ethanol78HighAn excellent starting point. Often provides a good solubility gradient.[16]
Isopropanol (IPA)82Medium-HighOften a good choice for hydrochloride salts; less polar than ethanol.[4]
Methanol65HighCan be too effective a solvent, but useful in solvent pairs.[1]
Acetonitrile82MediumAprotic polar solvent, can offer different selectivity.
Q2: What is the role of pH during the crystallization process?

A2: For an amine hydrochloride salt, pH is a critical parameter that must be controlled. This compound is the salt of a weak base and a strong acid. The equilibrium R-NH₂⁺Cl⁻ ⇌ R-NH + H⁺ + Cl⁻ is governed by pH. If the pH of the solution drifts too high (becomes too basic), the amine hydrochloride will deprotonate to its free amine form. The free amine has vastly different solubility properties (it is much less polar and less water-soluble) and may precipitate as an amorphous solid or an oil, contaminating your crystalline salt product. Always ensure the crystallization medium is sufficiently acidic to maintain the protonated state of the amine. If using aqueous systems, a pH below the amine's pKa is essential.

ph_effect pH Effect on Crystallization cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph R-NH₂⁺Cl⁻ (Protonated Salt Form) soluble Soluble in Polar Solvents low_ph->soluble process Increase pH crystallizes Forms Ordered Crystals soluble->crystallizes high_ph R-NH (Free Amine Form) insoluble Insoluble / Oily high_ph->insoluble amorphous Amorphous Precipitation insoluble->amorphous

Caption: Relationship between pH and the physical form of the compound.

Q3: How can I remove persistent colored impurities?

A3: Colored impurities are often large, conjugated organic molecules that can be effectively removed using activated charcoal (carbon).[17]

Protocol for Decolorization:

  • Dissolve your crude this compound in the minimum amount of hot solvent.

  • Remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a micro-spatula tip is often sufficient). Using too much will adsorb your product and reduce the yield.

  • Briefly bring the mixture back to a boil to ensure maximum adsorption.

  • Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent your product from crystallizing prematurely in the filter funnel. Using a pre-heated funnel is highly recommended.

  • The resulting filtrate should be colorless. Allow it to cool slowly to obtain pure crystals.[17]

References
  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. [Link]

  • Web Pages. (n.d.). 1. Crystallization. [Link]

  • Google Patents. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
  • ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

  • Royal Society of Chemistry. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]

  • YouTube. (2015). Purification of Benzoic Acid by Crystallization. [Link]

  • MDPI. (2019). Preparation of Theophylline-Benzoic Acid Cocrystal and On-Line Monitoring of Cocrystallization Process in Solution by Raman Spectroscopy. [Link]

  • Hampton Research. (n.d.). Crystallization Tips. [Link]

  • ACS Publications. (n.d.). Influence of Cavitation Activity on the Sonocrystallization of p-Aminobenzoic Acid. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • ResearchGate. (n.d.). The Effect and Counter-Effect of Impurities on Crystallization. [Link]

  • ACS Publications. (2019). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol–Water Solutions. [Link]

  • Unknown Source. (n.d.). Crystallization Solvents.pdf. [Link]

  • ACS Publications. (2017). Continuous Cocrystallization of Benzoic Acid and Isonicotinamide by Mixing-Induced Supersaturation. [Link]

  • Royal Society of Chemistry. (n.d.). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. [Link]

  • ScholarBank@NUS. (n.d.). Effects of impurities on crystal growth processes. [Link]

  • MDPI. (n.d.). The Stirring Effect on the Crystal Morphology of p-Acetamidobenzoic Acid Solution Crystallization. [Link]

  • CORE. (n.d.). Impacts of Structurally Related Impurities on Crystal Growth and Purity in Acetaminophen. [Link]

  • National Institutes of Health (NIH). (n.d.). Conformational polymorphism of 3-(azidomethyl)benzoic acid. [Link]

  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. [Link]

  • ResearchGate. (n.d.). Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. [Link]

  • National Institutes of Health (NIH). (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. [Link]

  • National Institutes of Health (NIH). (n.d.). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid. [Link]

  • ResearchGate. (n.d.). Conformational polymorphism of 3-(azidomethyl)benzoic acid. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(Methylamino)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Methylamino)benzoic acid hydrochloride is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its successful and scalable synthesis is crucial for drug development and manufacturing. This guide focuses on a common and effective method: the nucleophilic aromatic substitution of 3-bromobenzoic acid with methylamine, followed by the formation of the hydrochloride salt. We will delve into the critical parameters of this process, potential pitfalls, and strategies for optimization.

Troubleshooting Guide

Issue 1: Low Yield of 3-(Methylamino)benzoic Acid

Question: We are experiencing a low yield of the desired 3-(methylamino)benzoic acid after the reaction of 3-bromobenzoic acid with methylamine. What are the potential causes and how can we improve the yield?

Answer: A low yield in this nucleophilic aromatic substitution can be attributed to several factors. The key is to understand the reaction mechanism and the competing side reactions.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are optimized. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[1]

  • Side Reactions: A significant side reaction is the formation of the corresponding amide by the reaction of the carboxylic acid group with methylamine. This is particularly prevalent at higher temperatures. To mitigate this, consider protecting the carboxylic acid group as an ester (e.g., methyl ester) before the reaction with methylamine, followed by hydrolysis.

  • Catalyst Inefficiency: While this reaction can proceed without a catalyst, the use of a copper(I) catalyst, such as cuprous iodide (CuI) or cuprous bromide (CuBr), can significantly improve the reaction rate and yield. The catalyst facilitates the carbon-nitrogen bond formation. Ensure the catalyst is of high purity and is not deactivated.

  • Solvent Choice: The choice of solvent is critical. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is generally preferred as it can dissolve the reactants and facilitate the nucleophilic attack.[2]

  • Base Stoichiometry: A base, such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), is required to neutralize the hydrobromic acid formed during the reaction. Insufficient base can lead to the protonation of methylamine, reducing its nucleophilicity and halting the reaction. An excess of a strong base, however, can promote side reactions.

Workflow for Troubleshooting Low Yield:

G start Low Yield Observed check_completion Monitor Reaction Progress (TLC/HPLC) start->check_completion check_catalyst Verify Catalyst Activity and Loading start->check_catalyst check_side_products Analyze Crude Product for Side Products (NMR/MS) check_completion->check_side_products Complete Reaction optimize_temp Optimize Reaction Temperature check_completion->optimize_temp Incomplete Reaction optimize_time Optimize Reaction Time check_completion->optimize_time Incomplete Reaction protecting_group Consider Protecting Carboxylic Acid check_side_products->protecting_group Amide Formation Detected improve_yield Improved Yield optimize_temp->improve_yield optimize_time->improve_yield protecting_group->improve_yield optimize_solvent Evaluate Alternative Solvents check_catalyst->optimize_solvent check_base Adjust Base Stoichiometry optimize_solvent->check_base check_base->improve_yield

Caption: Troubleshooting workflow for low yield.

Issue 2: Difficulty in Product Isolation and Purification

Question: We are facing challenges in isolating and purifying the this compound. The product is sticky and difficult to handle. What are the best practices for purification?

Answer: The physical properties of 3-(methylamino)benzoic acid and its hydrochloride salt can indeed make isolation tricky. Here are some proven strategies:

  • Initial Work-up: After the reaction, the solvent is typically removed under reduced pressure. The residue is then dissolved in water and acidified with hydrochloric acid (HCl) to precipitate the hydrochloride salt. It is crucial to control the pH during acidification. A pH of around 2-3 is generally optimal for complete precipitation.

  • Recrystallization: Recrystallization is the most effective method for purifying the hydrochloride salt. A common solvent system is a mixture of ethanol and water or isopropanol and water. The crude product is dissolved in a minimum amount of hot solvent, and then cooled slowly to allow for the formation of well-defined crystals. Seeding with a small crystal of pure product can aid in crystallization.

  • Washing: The filtered crystals should be washed with a cold, non-polar solvent like diethyl ether or hexane to remove any organic impurities. This should be done quickly to avoid dissolving the product.

  • Drying: The purified product should be dried under vacuum at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

Data on Recrystallization Solvents:

Solvent SystemRatio (v/v)Temperature (°C) for DissolutionExpected Purity
Ethanol/Water9:170-80>98%
Isopropanol/Water8:280-90>97%
Methanol-60-65>95%
Issue 3: Presence of Impurities in the Final Product

Question: Our final product of this compound shows impurities in the NMR and HPLC analysis. What are the likely impurities and how can we avoid them?

Answer: The common impurities in the final product often originate from starting materials or side reactions.

  • Unreacted 3-bromobenzoic acid: This can be removed by careful pH control during work-up. 3-bromobenzoic acid is less soluble in acidic water than the product.

  • 3-hydroxybenzoic acid: This can form if there is residual water in the reaction mixture and a strong base is used, leading to nucleophilic substitution of the bromine with a hydroxyl group. Using anhydrous solvents and reagents is crucial.

  • N-methyl-3-(methylamino)benzamide: As mentioned earlier, this is a common byproduct. Using a protecting group strategy for the carboxylic acid can prevent its formation.

  • Copper catalyst residues: These can be removed by washing the crude product with an aqueous solution of a chelating agent like EDTA before acidification.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in the reaction?

A1: The copper(I) catalyst plays a crucial role in facilitating the Ullmann condensation, a type of nucleophilic aromatic substitution. The proposed mechanism involves the oxidative addition of the aryl halide to the Cu(I) species, followed by coordination of the amine and reductive elimination to form the C-N bond and regenerate the catalyst.

Q2: Can I use other methylamine sources besides methylamine gas or a solution in THF/ethanol?

A2: Yes, methylamine hydrochloride can be used in the presence of a base like potassium carbonate to generate methylamine in situ. This can be a safer and more convenient option for handling on a larger scale.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Methylamine: Is a toxic and flammable gas or volatile liquid. It should be handled in a well-ventilated fume hood.

  • Solvents: DMF and DMSO are skin irritants and can be harmful if inhaled or ingested. Appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.

  • Copper Catalysts: Can be toxic. Avoid inhalation of dust and skin contact.

  • Pressure Build-up: The reaction of methylamine with the aryl halide can be exothermic. On a larger scale, proper temperature control and pressure relief systems are essential.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (3-bromobenzoic acid) and the appearance of the product spot indicate the progress of the reaction. HPLC can provide more quantitative information on the conversion.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-(Methylamino)benzoic Acid

This protocol describes the synthesis of 3-(methylamino)benzoic acid from 3-bromobenzoic acid and methylamine using a copper catalyst.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-Bromobenzoic acid201.0220.1 g0.1
Methylamine (40% in water)31.0615.5 mL0.2
Cuprous Iodide (CuI)190.450.95 g0.005
Potassium Carbonate (K2CO3)138.2127.6 g0.2
Dimethylformamide (DMF)-200 mL-
Hydrochloric Acid (HCl, 6M)-As needed-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 3-bromobenzoic acid (20.1 g, 0.1 mol), cuprous iodide (0.95 g, 0.005 mol), and potassium carbonate (27.6 g, 0.2 mol).

  • Add dimethylformamide (200 mL) to the flask.

  • Stir the mixture and slowly add methylamine solution (15.5 mL, 0.2 mol) at room temperature.

  • Heat the reaction mixture to 100-110 °C and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in 200 mL of water and wash with 50 mL of ethyl acetate to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to 3-4 with 6M HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3-(methylamino)benzoic acid.

Protocol 2: Preparation of this compound

Procedure:

  • Suspend the crude 3-(methylamino)benzoic acid in 100 mL of ethanol.

  • Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 1-2.

  • The hydrochloride salt will precipitate out. The mixture may need to be cooled in an ice bath to maximize precipitation.

  • Filter the solid, wash with cold ethanol and then with diethyl ether.

  • Recrystallize the crude hydrochloride salt from an ethanol/water mixture (9:1 v/v) to obtain pure this compound.

  • Dry the purified crystals under vacuum at 50 °C.

Logical Flow of Synthesis and Purification:

G start Starting Materials (3-Bromobenzoic Acid, Methylamine) reaction Nucleophilic Aromatic Substitution (CuI, K2CO3, DMF) start->reaction workup Work-up (Filtration, Solvent Removal) reaction->workup extraction Aqueous Extraction and Washing workup->extraction acidification Acidification with HCl (Precipitation of Free Acid) extraction->acidification hcl_formation Formation of Hydrochloride Salt (Addition of conc. HCl) acidification->hcl_formation recrystallization Recrystallization (Ethanol/Water) hcl_formation->recrystallization drying Drying under Vacuum recrystallization->drying final_product Pure this compound drying->final_product

Caption: Overall synthesis and purification workflow.

References

  • CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google P
  • CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google P
  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google P
  • CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google P
  • CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google P
  • Benzoic Acid + Methylamine = ?? (Amide Reaction) - YouTube. [Link]

  • Process for the purification of benzoic acid by distillation with an amine - Google P
  • Propose a mechanism for the reaction of benzoic acid with acetyl chloride to give acetic benzoic anhydride. - Pearson. [Link]

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. [Link]

Sources

Optimizing reaction conditions for coupling with 3-(Methylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 3-(Methylamino)benzoic acid hydrochloride (CAS: 52880-69-6 / 1624261-14-8) in drug discovery and organic synthesis workflows.

Product: this compound Application: Amide Coupling / Cross-Coupling / Scaffold Building Support Level: Advanced (Process Chemistry & MedChem)

Technical Overview & Chemical Profile

Before initiating any protocol, understand that this reagent presents three distinct challenges that distinguish it from standard amino acids:

  • The "Salt" Penalty: As a hydrochloride salt, the amine is protonated (

    
    ). It is non-nucleophilic  in this state.[1] You must break the salt with at least 1.0 equivalent of base before the reaction can proceed.
    
  • Zwitterionic Solubility: Once neutralized, the compound exists in equilibrium between its neutral form and a zwitterion (ammonium/carboxylate). This drastically reduces solubility in non-polar solvents (DCM, Toluene) and often necessitates polar aprotic solvents (DMF, DMSO, NMP).

  • The "Meta" Deactivation: The amine is a secondary aniline . While the

    
    -methyl group adds electron density (inductive effect), the carboxylic acid in the meta position is electron-withdrawing. This makes the amine significantly less nucleophilic than aliphatic secondary amines (e.g., piperidine) and prone to slow kinetics.
    
Physical Properties Table
PropertyValue / CharacteristicImpact on Protocol
State Solid Hydrochloride SaltRequires organic base (DIPEA/TEA) for activation.
pKa (Amine) ~4.5 - 5.0 (Aniline)Weak nucleophile; requires highly active electrophiles (HATU, T3P, Acid Chlorides).
Solubility High: Water, DMSO, MethanolLow: DCM, Et2O, HexaneAvoid DCM-only systems; use DMF/DCM mixtures or pure DMF.
Stability Prone to oxidation (air) over timeStore under inert atmosphere; use fresh solvent.

Critical Workflow: Prevention of Self-Coupling

WARNING: This compound contains both a nucleophile (amine) and an electrophile (carboxylic acid). If you add a coupling reagent (e.g., EDC, HATU) directly to the unprotected monomer, you will generate oligomers and polymers (Target-Target coupling).

Decision Logic for Experimental Design

Use the following diagram to determine your requisite protection strategy before starting.

CouplingStrategy Start START: What is your Target Bond? Role Which part of 3-(Methylamino)benzoic acid are you reacting? Start->Role AcidRole Reacting the CARBOXYLIC ACID (Acting as Electrophile) Role->AcidRole Coupling to external Amine AmineRole Reacting the AMINE (Acting as Nucleophile) Role->AmineRole Coupling to external Acid ProtectAmine CRITICAL: You MUST protect the Amine (e.g., Boc, Fmoc, Cbz) AcidRole->ProtectAmine Activate Activate with HATU/DIPEA or T3P ProtectAmine->Activate Safe High Yield Clean Product Activate->Safe ProtectAcid Recommended: Protect Acid as Ester (Methyl/Ethyl Ester) AmineRole->ProtectAcid Direct Direct Coupling (Risky) AmineRole->Direct Skip Protection? ProtectAcid->Safe Mess Oligomerization Low Yield Direct->Mess Likely

Caption: Decision tree for selecting the correct protection strategy to prevent polymerization.

Optimized Protocols

Protocol A: Coupling AS the Nucleophile (Using the Amine)

Scenario: You are attaching an external Carboxylic Acid to the Nitrogen of the 3-(Methylamino)benzoic acid.

The Challenge: The secondary aniline is sterically hindered and electronically deactivated. Standard EDC/NHS couplings often fail. Recommended Reagent: HATU (Gold Standard) or T3P (Scalable/Cleaner).

Step-by-Step Procedure:

  • Preparation of Electrophile: Dissolve the external carboxylic acid (1.0 equiv) in anhydrous DMF (Concentration ~0.1 M).

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5–10 minutes at Room Temperature (RT). Color change to yellow/orange is normal.

  • Salt Break (Critical): In a separate vial, dissolve 3-(Methylamino)benzoic acid HCl (1.0 equiv) in minimum DMF. Add DIPEA (1.5 equiv).

    • Note: You need 1.0 eq of base to neutralize the HCl and 0.5 eq to keep the amine free.

  • Addition: Add the amine solution to the activated acid solution.

  • Reaction: Stir at RT for 4–16 hours.

    • Troubleshooting: If conversion is <10% after 4 hours, heat to 50°C. The steric bulk of the

      
      -methyl group often requires thermal energy.
      
  • Workup: Dilute with EtOAc. Wash with 1M HCl (to remove unreacted amine/DIPEA), then Brine. Dry over Na2SO4.[2][3]

Protocol B: Coupling AS the Electrophile (Using the Acid)

Scenario: You are attaching an external Amine to the COOH of the scaffold.

Requirement: The


-methyl amine MUST  be protected (e.g., 

-Boc-3-(methylamino)benzoic acid). If you use the native HCl salt, it will self-polymerize immediately upon activation.
  • Protection (Pre-step): If you only have the HCl salt, react it with

    
     (1.1 eq) and NaOH (2.5 eq) in Dioxane/Water first to secure the amine.
    
  • Activation: Dissolve the

    
    -protected  benzoic acid (1.0 equiv) in DMF/DCM (1:1).
    
  • Reagent: Add EDC (1.2 equiv) and HOBt (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv).

  • Base: Add DIPEA (3.0 equiv).

  • Coupling: Add the external amine (1.1 equiv).

  • Reaction: Stir at RT. These reactions are generally faster (1–4 hours) as the aromatic acid is a good electrophile once activated.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned into a thick, insoluble tar. What happened?

Diagnosis: Oligomerization (Self-Coupling). Cause: You likely activated the carboxylic acid functionality while the amine functionality was unprotected. The molecules reacted with each other instead of your target. Fix: You must use a protecting group strategy (see Diagram above).[4] If you cannot protect, you must use inverse addition (add the coupling agent very slowly to a large excess of the external partner), but yields will still be poor.

Q2: My LCMS shows the starting material mass, but the reaction won't proceed.

Diagnosis: Salt Inhibition. Cause: The HCl salt was not fully neutralized. The protonated amine (


) cannot attack the electrophile.
Fix:  Check your base calculation.
  • Standard coupling: 2.0 eq Base.

  • Coupling with HCl salt: 3.0 to 3.5 eq Base (1.0 eq is consumed just to remove the HCl).

  • Tip: Ensure the reaction pH is roughly 8–9 (spot on wet pH paper).

Q3: I am seeing low yields when coupling to the nitrogen (Protocol A).

Diagnosis: Steric/Electronic Deactivation. Cause: You are trying to acylate a secondary aniline that has a meta-electron withdrawing group. It is a terrible nucleophile. Fix:

  • Switch Reagents: Move from EDC/DCC to HATU or PyBOP .

  • Acid Chlorides: Convert your external acid to an acid chloride (using

    
     or Oxalyl Chloride) first. Acid chlorides are far more reactive than HATU esters and can overcome the poor nucleophilicity of the aniline.
    
  • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) to catalyze the acyl transfer.

Q4: The product is water-soluble and I can't extract it.

Diagnosis: Zwitterionic Character. Cause: If you deprotected the product (or if the product retains the amino/acid motif), it may be zwitterionic. Fix:

  • Don't use aqueous workup. Evaporate the DMF/DMSO directly (Genevac or high-vac rotovap).

  • Purification: Load the crude residue directly onto a C18 Reverse Phase column and purify using Water/Acetonitrile (with 0.1% Formic Acid).

References

  • Amide Bond Formation (Review): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][5][6] Tetrahedron, 61(46), 10827-10852. Link

  • T3P Reagent Utility: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][7] Organic Process Research & Development, 20(2), 140–177. Link

  • HATU/HOAt for Hindered Amines: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Solubility of Benzoic Acid Derivatives: Zhang, C., et al. (2015). Solubility of Benzoic Acid in Seven Organic Solvents. Journal of Chemical & Engineering Data, 60(6). Link

Sources

Challenges in the characterization of 3-(Methylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides field-proven insights and robust methodologies to navigate these challenges effectively. We will delve into common questions, troubleshoot frequent experimental issues, and provide validated protocols to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and properties of 3-(Methylamino)benzoic acid hydrochloride.

Q1: What are the expected solubility characteristics of this compound?

A1: Due to its ionic nature as a hydrochloride salt and the presence of a polar carboxylic acid group, this compound is expected to be most soluble in polar protic solvents. The general principle of "like dissolves like" is a useful guide. Its solubility is predicted to follow this general trend:

  • High Solubility: Water, Methanol, Ethanol.

  • Moderate Solubility: DMSO, DMF.

  • Low to Insoluble: Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane.

The solubility in aqueous solutions will be pH-dependent. At low pH, the carboxylic acid will be protonated and the amine will be protonated (as the salt), maintaining good water solubility. At very high pH, the amine will be deprotonated (free base) and the carboxylic acid will be deprotonated (carboxylate), which may also be water-soluble. However, at its isoelectric point, the molecule will exist as a zwitterion, which typically exhibits minimum solubility in water.

Q2: How should I properly store this compound to ensure its stability?

A2: As an amine hydrochloride salt, this compound is likely hygroscopic, meaning it can readily absorb moisture from the atmosphere.[1][2] To maintain its integrity and ensure accurate weighing for experiments, the following storage conditions are critical:

  • Container: Store in a tightly sealed container.

  • Environment: Keep in a desiccator with a suitable drying agent (e.g., silica gel, Drierite™). For long-term storage, an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

  • Temperature: Store in a cool, dry place. Refer to the supplier's recommendation, but refrigerated conditions (2-8 °C) are common for such compounds.[3]

Q3: What are the potential degradation pathways I should be aware of?

A3: The compound's stability can be compromised under certain conditions:

  • Thermal Degradation: Benzoic acid and its derivatives can undergo decarboxylation at elevated temperatures, which would result in the formation of N-methylaniline.[4] Avoid excessive heat during sample preparation and analysis.

  • pH-Related Degradation: While generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis or other side reactions.[5] For instance, strong basic conditions will convert the compound to its free base form, which may be less stable or have different solubility characteristics.

  • Oxidative Degradation: Secondary amines can be susceptible to oxidation. It is advisable to avoid prolonged exposure to air and light.

Q4: What are the common impurities I might encounter in a supplied batch?

A4: Impurities can originate from the synthetic route or degradation. Common synthesis pathways may involve the reaction of 3-aminobenzoic acid with a methylating agent or the reaction of a 3-halobenzoic acid with methylamine.[6][7] Potential impurities could include:

  • Starting Materials: Unreacted 3-aminobenzoic acid or 3-halobenzoic acid.

  • Over-alkylation Products: 3-(Dimethylamino)benzoic acid.

  • Related Positional Isomers: 2- or 4-(Methylamino)benzoic acid if the starting materials were not isomerically pure.

  • Synthesis Byproducts: Impurities arising from side reactions specific to the synthetic route used.[8]

A thorough characterization of any new batch is essential to identify and quantify these potential impurities.

Troubleshooting Guide by Analytical Technique

This section is structured to provide rapid solutions to specific problems encountered during analysis.

High-Performance Liquid Chromatography (HPLC)
ProblemProbable Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary Interactions: The protonated amine can interact with residual acidic silanols on the C18 column packing. 2. Incorrect Mobile Phase pH: The pH is close to the pKa of the amine or carboxylic acid, causing mixed ionization states.1. Use a low-metal-content, end-capped column. 2. Lower the mobile phase pH: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to fully protonate the amine and suppress silanol ionization.[9] 3. Use a buffer: A buffered mobile phase (e.g., 10-20 mM ammonium acetate or phosphate, pH 3-5) can provide excellent peak shape by controlling the ionization state of all functional groups.[10]
Inconsistent Retention Times 1. Hygroscopicity: Water absorption leads to inaccurate sample weight and concentration. 2. Mobile Phase Instability: pH drift in unbuffered mobile phases or evaporation of the organic component. 3. Temperature Fluctuations: Lack of column temperature control.1. Dry the sample under vacuum before weighing and handle it in a low-humidity environment (e.g., glove box). 2. Prepare fresh mobile phase daily and keep it covered. Use a buffer for pH stability. 3. Use a column oven set to a constant temperature (e.g., 30-40 °C).
Extraneous Peaks in Chromatogram 1. Degradation: Sample has degraded due to heat, light, or improper solvent conditions. 2. Impurities: The sample contains synthesis-related impurities.[11] 3. Contamination: Contaminated solvent, glassware, or injection system.1. Prepare samples fresh and protect from light. Analyze immediately after preparation. Perform forced degradation studies to confirm.[12] 2. Confirm peak identity using a second analytical method (e.g., LC-MS). 3. Run a blank injection (mobile phase or sample solvent) to identify system peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
ProblemProbable Cause(s)Recommended Solution(s)
Broad N-H and O-H Peaks Proton Exchange: The acidic protons on the amine and carboxylic acid are exchanging with each other and with residual water in the NMR solvent.1. Use a dry deuterated solvent, such as DMSO-d₆, which is excellent for observing exchangeable protons. 2. Perform a D₂O shake: Add a drop of D₂O to the NMR tube. The broad N-H and O-H signals will disappear, confirming their identity.
Inaccurate Integration for Purity 1. Hygroscopicity: The presence of water inflates the sample weight, leading to an underestimation of purity. 2. Overlapping Peaks: Residual solvent or impurity peaks overlap with analyte signals.1. Thoroughly dry the sample before analysis. 2. Use Quantitative NMR (qNMR): Accurately weigh the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the NMR tube. Calculate purity based on the integral ratio of known protons from the analyte and the standard.
Complex Aromatic Splitting Second-Order Effects: The aromatic protons are closely coupled, creating a complex multiplet that is difficult to assign.1. Use a higher field strength spectrometer (e.g., 500 MHz or greater) to increase signal dispersion. 2. Perform 2D NMR experiments: A ¹H-¹H COSY experiment will show which protons are coupled to each other, aiding in unambiguous assignment.[13]
Mass Spectrometry (MS)
ProblemProbable Cause(s)Recommended Solution(s)
Low Abundance of Molecular Ion ([M+H]⁺) 1. In-source Fragmentation: The molecule is fragmenting in the ionization source due to high energy. 2. Poor Ionization Efficiency: The compound does not ionize well under the selected conditions.1. Use a soft ionization technique like Electrospray Ionization (ESI). 2. Optimize source parameters: Lower the cone/fragmentor voltage to reduce fragmentation. 3. Switch Ionization Mode: The molecule has both acidic and basic sites. Try both positive ion mode (to detect [M+H]⁺ at m/z 168.07) and negative ion mode (to detect [M-H]⁻ at m/z 166.06).
Ambiguous Fragmentation Pattern Multiple Fragmentation Pathways: The molecule can fragment in several ways, making spectral interpretation difficult.1. Perform Tandem MS (MS/MS): Isolate the parent ion and fragment it in a collision cell. This provides clear parent-daughter relationships. A likely fragmentation in positive mode is the loss of water (-18) and/or formic acid (-46) from the protonated molecule.[14]

Visualized Workflows and Logic Diagrams

To further aid in your experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.

Diagram 1: HPLC Peak Shape Troubleshooting This workflow guides the user through a systematic process to diagnose and solve poor peak shapes, a common issue with bifunctional molecules like this one.

HPLC_Troubleshooting start Poor Peak Shape (Tailing/Fronting) check_ph Is Mobile Phase pH Controlled? start->check_ph check_column Using End-Capped, Low-Metal Column? check_ph->check_column Yes lower_ph Action: Add 0.1% TFA or Formic Acid check_ph->lower_ph No add_buffer Action: Add Buffer (e.g., 20mM NH4OAc, pH 4.5) check_column->add_buffer Yes switch_column Action: Switch to a High-Purity Column check_column->switch_column No reassess Re-evaluate Peak Shape add_buffer->reassess lower_ph->reassess switch_column->reassess

Caption: Logic flow for resolving HPLC peak asymmetry.

Diagram 2: Overall Characterization Workflow This diagram outlines a comprehensive workflow for the full characterization of a new batch of this compound.

Characterization_Workflow cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Purity & Impurity Profiling start Receive New Batch visual Visual Inspection (Color, Form) start->visual hygro Hygroscopicity Check (DVS or TGA) visual->hygro kf Karl Fischer Titration (Water Content) hygro->kf nmr NMR (1H, 13C, 2D) Identity & Structure kf->nmr ms LC-MS Exact Mass & Fragmentation nmr->ms ftir FTIR Functional Groups ms->ftir hplc HPLC-UV Purity Assay (>98%?) ftir->hplc impurity_id Impurity Identification (LC-MS/MS) hplc->impurity_id Purity < Spec final Batch Release hplc->final Purity >= Spec impurity_id->final

Caption: A comprehensive workflow for new batch characterization.

Detailed Experimental Protocols

These protocols provide a validated starting point for your analyses. Optimization may be required based on your specific instrumentation and sample matrix.

Protocol 1: HPLC-UV Purity Analysis

This reverse-phase HPLC method is designed for the accurate purity assessment of this compound.

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: High-purity, end-capped C18 column (e.g., Waters Symmetry, Agilent Zorbax), 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 70
    22.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to make a 1 mg/mL stock solution. Dilute as necessary.

  • System Suitability:

    • Make five replicate injections of a standard solution.

    • The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.

    • The USP tailing factor for the main peak should be ≤ 1.5.

  • Calculation: Purity is calculated using the area percent method, assuming all impurities have a similar response factor at 240 nm.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: ¹H NMR Structural Confirmation

This protocol confirms the chemical structure of the compound.

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the dried compound in ~0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Expected Chemical Shifts (δ, ppm) and Interpretation:

    • ~13.0 ppm (very broad s, 1H): Carboxylic acid proton (-COOH).

    • ~9.5 ppm (broad s, 2H): Amine hydrochloride protons (-NH₂⁺-). This signal may be broad and its integration can be variable.

    • ~7.0 - 7.8 ppm (m, 4H): Aromatic protons. The substitution pattern will create a complex multiplet.

    • ~2.7 ppm (s, 3H): Methyl group protons (-CH₃). The signal may show coupling to the N-H proton.

  • Self-Validation: After the initial scan, add one drop of D₂O, shake the tube, and re-acquire the spectrum. The signals at ~13.0 and ~9.5 ppm should significantly decrease or disappear, confirming they are exchangeable protons.

References

  • Li, M., et al. (2019). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data.[15][16]

  • Sattayarak, S., et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 41(2), 378.[10]

  • El-Didamony, A. M., et al. (2015). Stability indicating chromatographic methods for the determination of antipyrine and benzocaine hydrochloride in the presence of its degradation product. Analytical Methods.[12]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.[17]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link][9]

  • USDA Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. CLG-PRES.02.[18]

  • ResearchGate. (n.d.). The solid-state FTIR spectrum of 3-(trimethylammonium)-benzoic acid... Retrieved from ResearchGate.[19]

  • SpectraBase. (n.d.). 3-Amino-benzoic acid. Retrieved from [Link][20]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.[21]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column. Retrieved from [Link][22]

  • NIST. (n.d.). Benzoic acid, 3-amino-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][23]

  • Sjogren, E., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4235-4253.[1]

  • Getsoian, A. B., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1217(41), 6456-6463.[4]

  • Popović, I., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 29(22), 5035.[5]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Retrieved from [6]

  • MassBank. (n.d.). Benzoic acids and derivatives. Retrieved from [Link][14]

  • Zorzano, L., et al. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(11), 4758-4770.[2]

  • Ghosh, A., et al. (2014). A Review on Common Impurities in Drug Substance and Drug Product. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.[11]

  • Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes (M=Ni, Cd, Co, Mn). Zeitschrift für Naturforschung A, 60(4), 285-288.[24]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link][25]

  • Bansal, V., & Sharma, P. (2021). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology, 45(8).[8]

  • Al-Masoudi, N. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 41.[7]

Sources

Catalyst selection for reactions involving 3-(Methylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-MABA-001 Subject: Catalyst Selection & Reaction Optimization Guide Status: Active Support Tier: Level 3 (Senior Application Scientist)

Substrate Profile & Reactivity Overview

Before selecting a catalyst, you must understand the dual-nature of your substrate. 3-(Methylamino)benzoic acid hydrochloride (CAS: 51524-84-6) presents three distinct chemical challenges that frequently derail standard protocols:

  • The Hydrochloride Salt: The amine is protonated (

    
    ). It is non-nucleophilic  in this state. You cannot perform N-acylation or cross-coupling without neutralizing the salt. Furthermore, the chloride counter-ion (
    
    
    
    ) is a potent poison for Palladium (Pd) and Platinum (Pt) catalysts.
  • Zwitterionic Equilibrium: Upon neutralization, the molecule exists in equilibrium with its zwitterionic form (

    
    ), which drastically reduces solubility in non-polar solvents (DCM, Toluene) often used for catalysis.
    
  • Steric Deactivation: The meta-substitution pattern places the electron-withdrawing carboxylic acid in a position that deactivates the ring toward electrophilic substitution, while the amine activates it.

Module A: Esterification (Carboxylic Acid Reactivity)

Common Issue: Low conversion using standard Fischer esterification (


/MeOH).
Root Cause:  The ammonium group (

) is strongly electron-withdrawing, destabilizing the oxocarbenium intermediate. Zwitterion formation also precipitates the substrate from the reaction media.
Recommended Workflows
MethodCatalyst / ReagentSuitabilityCritical Note
Acid Chloride (Preferred) Thionyl Chloride (

)
High Yield (>90%)Acts as both solvent and reagent.[1] Overcomes low reactivity.
Fischer Esterification

(conc.)
ModerateRequires large excess of alcohol (solvent). Slow kinetics.
Steglich Esterification DMAP / DCC LowNOT RECOMMENDED. Urea byproducts are difficult to separate from the amino-ester.
Protocol: Thionyl Chloride Activation (The "Zero-Fail" Method)
  • Suspension: Suspend 3-(methylamino)benzoic acid HCl (1.0 eq) in dry toluene or DCM.

  • Catalyst: Add DMF (Dimethylformamide) (0.05 eq). Note: DMF acts as a catalyst here, forming the Vilsmeier-Haack reagent in situ, which rapidly converts the acid to the acid chloride.

  • Reagent: Add

    
     (2.5 eq) dropwise.
    
  • Reflux: Heat to reflux until gas evolution (

    
    ) ceases and the solution becomes clear.
    
  • Quench: Evaporate excess

    
    , redissolve in DCM, and add the target alcohol with a base (Et3N) to scavenge HCl.
    

EsterificationLogic start Target: Ester Synthesis scale Scale > 10g? start->scale acid_sens Acid Sensitive Alcohol? scale->acid_sens No (Yield driven) method_fischer Method B: H2SO4 Reflux scale->method_fischer Yes (Cost driven) method_socl2 Method A: SOCl2 + DMF (cat) (Via Acid Chloride) acid_sens->method_socl2 No (Robustness) method_coupling Method C: EDC/DMAP (Neutral conditions) acid_sens->method_coupling Yes

Figure 1: Decision matrix for esterification routes. Method A is the industry standard for this substrate due to the deactivating nature of the ammonium group.

Module B: Amide Coupling (Amine Reactivity)

Common Issue: Reaction fails completely; starting material recovered. Root Cause: Failure to neutralize the HCl salt. Coupling reagents (EDC, HATU) activate the carboxylic acid, but the amine on your substrate is protonated (


) and cannot attack the activated ester.
The "Extra Mole" Rule

When using the HCl salt of an amine in coupling reactions, you must add exactly one extra equivalent of base (DIPEA or TEA) solely to strip the HCl.

  • Standard Protocol: 1.0 eq Amine + 1.0 eq Acid + 1.2 eq HATU + 2.0 eq DIPEA .

  • With HCl Salt: 1.0 eq AmineHCl + 1.0 eq Acid + 1.2 eq HATU + 3.0 eq DIPEA .

Catalyst Selection: DMAP (4-Dimethylaminopyridine)

For difficult couplings involving this secondary aniline, DMAP is the critical nucleophilic catalyst.

Mechanism & Protocol:

  • Dissolution: Dissolve the carboxylic acid partner and EDC (1.1 eq) in DCM.

  • Catalytic Activation: Add DMAP (0.1 - 0.2 eq) . The DMAP attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate.

  • Salt Break: In a separate vial, mix 3-(methylamino)benzoic acid HCl with DIPEA (1.0 eq) in DCM/DMF (1:1). Sonicate until clear (free-basing).

  • Addition: Add the neutralized amine solution to the activated acid.

DMAP_Mechanism salt Substrate-HCl free_amine Free Amine (Nucleophile) salt->free_amine + Base (Neutralization) base Base (DIPEA) base->free_amine product Amide Product free_amine->product acid Partner Acid active_ester O-Acylisourea acid->active_ester + EDC edc EDC/HATU edc->active_ester reactive_int N-Acylpyridinium (Super-Electrophile) active_ester->reactive_int + DMAP dmap DMAP (Cat.) dmap->reactive_int reactive_int->dmap Regeneration reactive_int->product + Free Amine

Figure 2: The Dual-Activation Pathway. Note that the "Free Amine" step is the most common point of failure if the base stoichiometry is incorrect.

Module C: Hydrogenation (Ring Reduction)

Common Issue: Catalyst poisoning; reaction stops at <5% conversion. Root Cause: The Chloride ion (


) from the hydrochloride salt binds irreversibly to Palladium active sites.
Catalyst Compatibility Matrix
CatalystActivity on RingHalide ResistanceRecommendation
Pd/C (Palladium on Carbon) HighVery Low Avoid unless substrate is desalted.

(Adams' Catalyst)
ModerateHigh Preferred for HCl salts.
Rh/Alumina HighModerateGood for avoiding dechlorination if Cl substituents exist on the ring.
Troubleshooting Protocol: "In-Situ" Scavenging

If you must use Pd/C with the HCl salt:

  • Solvent: Methanol or Ethanol (50 volumes).

  • Scavenger: Add Sodium Acetate (NaOAc) (1.1 eq).

    • Mechanism:[1][2][3] NaOAc reacts with HCl to form NaCl (insoluble in EtOH) and Acetic Acid. The chloride is precipitated out or paired with Na+, preventing Pd coordination.

  • Pressure: 50-100 psi

    
    .
    
  • Temperature: 50°C.

Troubleshooting & FAQ
SymptomProbable CauseCorrective Action
White precipitate immediately upon adding DIPEA. Zwitterion formation (Isoelectric precipitation).The free base is less soluble than the salt. Add DMF or NMP as a co-solvent (10-20% v/v) to solubilize the zwitterion.
Reaction turns black/tarry with

.
Excessive heating or wet reagents.Ensure glassware is oven-dried. Control temp to <60°C. Use a drying tube.
No reaction in Amide Coupling (TLC shows SM). "Salt Lock."You likely used only 1.0 eq of base. The HCl consumed it all. Add another 1.5 eq of DIPEA.
Hydrogenation is extremely slow. Chloride Poisoning.Filter the catalyst. Wash the substrate with aqueous

to remove HCl, extract into EtOAc, dry, and restart with fresh catalyst.
References
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Blaser, H. U., et al. (2003). Heterogeneous Hydrogenation Catalysts. Comprehensive Coordination Chemistry II.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link (Reference for DMAP catalysis mechanism).

Sources

Work-up procedures for reactions with 3-(Methylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific physicochemical challenges of 3-(Methylamino)benzoic acid hydrochloride . It deviates from standard templates to focus on the "Amphoteric Trap" that leads to yield loss for this specific compound.

Handling, Work-up, and Troubleshooting Guide

Topic: Work-up procedures for reactions with this compound CAS: 1194804-60-8 (HCl salt) | Core Structure: Amphoteric Aniline Derivative[1]

The Physicochemical Landscape

Before initiating any protocol, you must understand why this compound fails in standard work-ups.[1] It is a zwitterionic chameleon .

  • The Acid: Benzoic acid moiety (pKa ~3.1 - 4.2).[1][2]

  • The Base:

    
    -methyl aniline moiety (pKa ~4.8 - 5.3 for the conjugate acid).[1]
    
  • The Salt: Supplied as the Hydrochloride (HCl) salt to prevent oxidation and improve shelf-life.[1]

The "Solubility U-Curve": Unlike simple organics, this compound is water-soluble at both low pH (cationic) and high pH (anionic).[1] It is least soluble (and prone to "crashing out" or forming emulsions) in the zwitterionic window (pH 3.5 – 5.5).[1]

Visualizing the Solubility Trap

The following diagram illustrates the species distribution. You must keep your work-up pH outside the "Danger Zone" to maintain control.[1]

SolubilityCurve cluster_low pH < 2 (Acidic) cluster_mid pH 3.5 - 5.5 (Isoelectric) cluster_high pH > 8 (Basic) Cation CATIONIC SPECIES (Water Soluble) COOH / NH2Me+ Zwitter ZWITTERION (Precipitate / Emulsion) COO- / NH2Me+ Cation->Zwitter Add Base (Deprotonate COOH) Zwitter->Cation Add Acid Anion ANIONIC SPECIES (Water Soluble) COO- / NHMe Zwitter->Anion Add Base (Deprotonate NH2+) Anion->Zwitter Add Acid

Figure 1: The solubility profile of 3-(Methylamino)benzoic acid. To extract it into water, target the blue or green zones. To isolate it as a solid, target the red zone.

Pre-Reaction Protocols: Handling the HCl Salt[3]

Q: Do I need to "free base" the starting material before my reaction?

A: Generally, NO. Attempting to isolate the free base often leads to yield loss (due to water solubility) and oxidation (anilines darken rapidly in air).[1]

Recommended Protocol (In Situ Neutralization): If you are performing an amide coupling (e.g., EDC/NHS, HATU) or esterification:

  • Suspend the HCl salt in your organic solvent (DMF, DCM, or THF).[1]

  • Add 1.0 equivalent of a tertiary base (DIPEA or TEA) specifically to neutralize the HCl.

  • Add your subsequent equivalents of base required for the coupling reaction.

    • Why? This releases the free amine directly in the reaction vessel, minimizing oxidation exposure.

Stoichiometry Table:

Reagent Function Equivalents (Eq)
3-(Methylamino)benzoic acid HCl Limiting Reagent 1.0
DIPEA / TEA (Base 1) Neutralize HCl salt 1.0
DIPEA / TEA (Base 2) Activate Coupling 1.5 - 2.0

| Coupling Agent (e.g., HATU) | Activator | 1.1 - 1.2 |[1]

Post-Reaction Work-Up: The "Dual-Swing" Extraction

Scenario: You have coupled 3-(methylamino)benzoic acid (as the acid) to an amine (R-NH2).[1]

The Problem

Your product is likely a 3-(methylamino)benzamide .[1]

  • It still contains the basic

    
    -methyl aniline group.[1]
    
  • CRITICAL WARNING: If you wash this product with 1N HCl (a standard step to remove unreacted amines), your product will protonate and move to the aqueous layer. You will lose your product.

The Solution: The "Base-First" Protocol

Use the amphoteric nature of the unreacted starting material (SM) to your advantage.

Step-by-Step Protocol:

  • Dilution: Dilute reaction mixture with EtOAc or DCM.

  • Alkaline Wash (Removal of Unreacted Acid SM):

    • Wash the organic layer with Sat. NaHCO3 or 0.5M NaOH (Target pH > 9).[1]

    • Mechanism:[1][3] Unreacted 3-(methylamino)benzoic acid becomes the Anion (COO-/NHMe) and is pulled into the water.[1]

    • Product Status: The product (Amide-NHMe) remains neutral/organic soluble (unless R is acidic).[1]

  • Water Wash: Wash with Brine/Water to remove polar impurities.[1]

  • Avoid Acid Wash: Do not wash with strong acid.[1] If you must remove unreacted amine coupling partner (R-NH2), use a very mild acidic buffer (pH 5-6) or rely on column chromatography.[1]

WorkupFlow Start Crude Reaction Mixture (Product + Unreacted SM) Step1 Dilute with EtOAc/DCM Start->Step1 Step2 Wash with 0.5M NaOH (pH > 9) Step1->Step2 Split1 Phase Separation Step2->Split1 AqLayer Aqueous Layer Contains: Unreacted 3-(Methylamino)benzoic acid (Anionic Form) Split1->AqLayer Discard (or recover SM) OrgLayer Organic Layer Contains: Product (Amide) + Unreacted Amine Partner Split1->OrgLayer Step3 Wash with Brine OrgLayer->Step3 Decision Is Product Acid Sensitive? Step3->Decision NoAcid Dry (Na2SO4) & Concentrate Purify via Column Decision->NoAcid Yes (Contains Aniline) MildAcid Optional: Citric Acid Wash (pH 5) (Only if Product pKa < 4) Decision->MildAcid No

Figure 2: Decision tree for work-up. Note the avoidance of strong acid washes to prevent product loss.

Troubleshooting & FAQs

Q: My organic layer is an emulsion. What happened?

Diagnosis: You likely hit the Isoelectric Point (pH ~4.5) during extraction.[1] At this pH, the unreacted starting material is zwitterionic and acts as a surfactant, stabilizing the emulsion. Fix:

  • Add a small amount of Sat. NaHCO3 to push pH > 8 (Make it anionic).

  • Add solid NaCl to saturate the aqueous phase.

  • Filter through a pad of Celite if solids are suspended.

Q: I need to recover the unreacted starting material. How?

Protocol:

  • Take the Alkaline Aqueous Layer from the "Base-First" protocol (Section 3).[1]

  • Carefully acidify with 1N HCl while stirring.

  • Monitor pH closely.[1] As you approach pH 4.5 , a precipitate should form (the Zwitterion).[1]

  • Filter the solid.[4] Do not acidify to pH 1, or it will redissolve.[1]

Q: The product is water-soluble.[1][3][6] Extraction failed.

Diagnosis: If your coupled "R" group is polar, the secondary aniline in the scaffold makes the whole molecule too polar. Fix:

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Solvent Switch: Use n-Butanol or IPA:CHCl3 (1:3) for extraction.[1] These solvent systems can extract polar/zwitterionic species better than EtOAc.[1]

  • Resin: Use a mixed-mode cation exchange resin (MCX).[1] Load at pH 3, wash with MeOH, elute with NH3/MeOH.[1]

Q: The NMR shows broad peaks and missing protons.

Diagnosis: This is common for rotamers of


-methyl amides or salt effects.[1]
Fix: 
  • Salt vs. Free Base: Ensure you isolated the free base. If you used TFA in HPLC purification, you have the TFA salt. Treat the NMR sample with a shake of solid Na2CO3 or a drop of NaOD (if in D2O) to sharpen peaks.

  • Temperature: Run NMR at 50°C to coalesce rotamer peaks.

References

  • pKa and Solubility Data

    • Source: "Dissociation Constants of Organic Acids and Bases." CRC Handbook of Chemistry and Physics.
    • Context: Establishes the pKa of benzoic acid (~4.2) and N-alkyl anilines (~4.8-5.0), defining the zwitterionic window.[1]

    • URL:[1]

  • Amide Coupling Protocols (Amphoteric Substrates)

    • Source: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][5][6][7] Tetrahedron, 61(46), 10827-10852.[1]

    • Context: Strategies for coupling amino acids without protecting groups.[1]

    • URL:[1]

  • Zwitterion Separation Techniques

    • Source: "Separation and Purification of Amino Acids."[8][9][10] ResearchGate Technical Notes.

    • Context: Isoelectric precipitation and ion-exchange strategies.[1]

    • URL:

  • Compound Safety & Handling

    • Source: PubChem Compound Summary for CID 1194804-60-8.[1]

    • Context: Safety data and physical properties of the HCl salt.
    • URL:[1]

Sources

Technical Support Center: Monitoring Reactions with 3-(Methylamino)benzoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Analytical Protocols & Troubleshooting for CAS 51524-84-6 Assigned Specialist: Senior Application Scientist

Introduction: The "Chameleon" Analyte

Welcome to the technical support hub for 3-(Methylamino)benzoic acid hydrochloride (3-MABA HCl) . Monitoring this compound is notoriously difficult because it acts as a "chameleon" in solution. As an amphoteric molecule (zwitterion), it possesses both an acidic carboxyl group (


) and a basic secondary amine (

).

Depending on your reaction solvent and pH, 3-MABA shifts between cationic, neutral (zwitterionic), and anionic forms. This guide provides self-validating protocols to ensure you are seeing the real chemistry, not just artifacts of your analytical method.

Module 1: HPLC/UPLC Troubleshooting

Current Status: Critical Common Issue: "My peaks are tailing, and retention times are drifting between runs."

The Root Cause: Ionization Chaos

In standard neutral solvents (MeOH/Water), 3-MABA exists in a dynamic equilibrium. The secondary amine interacts strongly with residual silanols on silica columns, causing severe tailing. The carboxyl group partially ionizes, causing peak broadening.

The Fix: The "Lock-Down" Protocol

You must force the molecule into a single ionization state. We recommend Method A (Acidic Lock) for most applications.

Protocol: Acidic Suppression HPLC
  • Column: C18 (End-capped or Base-Deactivated Silica), 3.5 µm or smaller.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) OR 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% TFA/Formic Acid.

  • Why this works: The acid (pH ~2) protonates the carboxyl group (neutralizing it) and protonates the amine (making it cationic). The cation repels silanols less than the free base, and the constant pH stabilizes the retention time.

Quantitative Data: Mobile Phase Effects

ParameterNeutral System (Water/ACN)Acidic System (0.1% TFA)Result
Peak Shape (Symmetry Factor) 0.6 (Severe Tailing)1.1 (Sharp)PASS
Retention Time Stability

5% Drift

0.1% Drift
PASS
Detection Limit (UV 254nm) High (Broad peak)Low (Sharp peak)PASS
Workflow Visualization: Method Development Logic

HPLC_Workflow Start Start Method Development Check_pH Check Mobile Phase pH Start->Check_pH Decision Is pH < 3.0? Check_pH->Decision Acidic Condition: Acidic (pH ~2) Decision->Acidic Yes Neutral Condition: Neutral (pH ~7) Decision->Neutral No Result_Acid Species: Cationic (+) Sharp Peaks Silanol Repulsion Acidic->Result_Acid Result_Neut Species: Zwitterion (+/-) Broad/Split Peaks Unstable RT Neutral->Result_Neut Fix_Neut Add Ion-Pair Reagent (e.g., Hexanesulfonate) Result_Neut->Fix_Neut

Caption: Logical flow for selecting the correct mobile phase conditions to prevent zwitterionic peak broadening.

Module 2: TLC & Rapid Visualization

Current Status: Active Common Issue: "I can't see the spot under UV, or it's too faint."

The Science of Staining

While 3-MABA is UV active (benzene ring), the absorption can be weak depending on the solvent. Furthermore, secondary amines like 3-MABA react poorly with Ninhydrin (producing a faint yellow instead of the deep purple seen with primary amines).

Approved Staining Protocols
Stain ReagentTarget MoietyColor ChangeSensitivity
Bromocresol Green Carboxylic Acid (COOH)Yellow spot on Blue backgroundHigh (Immediate)
Iodine Chamber Aromatic RingBrown/Yellow spotMedium (Reversible)
p-Anisaldehyde Nucleophilic centersVariable (often reddish/pink)High (Requires Heat)
Ninhydrin Secondary AmineFaint Yellow (NOT Purple)Low (Not Recommended)

Pro-Tip: If monitoring an Esterification reaction, use Bromocresol Green .

  • Starting Material (Acid): Yellow Spot (

    
    ).
    
  • Product (Ester): Blue/Green Spot (Neutral).

  • Why: This provides a binary "Traffic Light" system to judge reaction completion instantly.

Module 3: Reaction-Specific Monitoring

Scenario A: Amide Coupling (Targeting the COOH)

Context: Reacting 3-MABA with an amine to form an amide.

  • The Trap: Many coupling reagents (EDC, HATU) have UV absorbance that overlaps with 3-MABA.

  • The Solution (LC-MS): Monitor the [M+H]+ signals.

    • 3-MABA: 152.1 m/z (Free base MW is 151.16).

    • Note: Do not look for the HCl salt mass (187.6). The HCl dissociates immediately in the LC-MS source.

  • The Solution (TLC): The product (Amide) loses the acidic character.

    • Check: Use a base-wash (mini-workup) in a vial. The 3-MABA starting material will extract into aqueous NaHCO3; the amide product will stay in the organic layer. Spot the organic layer.[1][2]

Scenario B: N-Alkylation (Targeting the NH-Me)

Context: Adding a group to the secondary amine.

  • The Trap: Distinguishing secondary amine (SM) from tertiary amine (Product). Both are basic.

  • The Solution (Fluorescence):

    • Aminobenzoic acid derivatives are often fluorescent.

    • Excitation: ~270 nm | Emission: ~350 nm.[3]

    • Tertiary amines often exhibit a "Quenching" or "Shift" in fluorescence compared to the secondary amine starting material due to the change in electron density on the ring.

Reaction Pathway Visualization

Reaction_Monitoring cluster_0 Reaction Pathways SM 3-MABA (SM) [COOH / NH-Me] Path_A Esterification (COOH -> COOR) SM->Path_A Path_B Amide Coupling (COOH -> CONHR) SM->Path_B Prod_A Ester Product [Neutral / Basic] Path_A->Prod_A Prod_B Amide Product [Neutral / Basic] Path_B->Prod_B Monitor_A Monitor: Loss of Acidity (Bromocresol Green) Prod_A->Monitor_A Monitor_B Monitor: Mass Shift (+R) (LC-MS) Prod_B->Monitor_B

Caption: Selecting the correct monitoring channel based on the reaction type (Acidity loss vs. Mass shift).

FAQs: Frequently Asked Questions

Q: My LC-MS signal for 3-MABA is very weak. Why? A: If you are using a high pH mobile phase (ammonium bicarbonate), the carboxylate is anionic (


) and the amine might be neutral. Negative mode ESI might actually work better, or switch to acidic mobile phase to protonate the amine for Positive mode (

).

Q: The 3-MABA HCl salt won't dissolve in my DCM reaction solvent. A: This is expected. The HCl salt is ionic.

  • Fix: Add 1.1 equivalents of organic base (DIPEA or TEA) to the suspension. This "frees" the base, making the molecule organic-soluble. You will see the solid dissolve as it converts to the zwitterion/neutral form.

Q: Can I use Ninhydrin to check purity? A: No. As noted in Module 2, secondary amines react poorly. You might miss small impurities. Use Iodine or UV (254 nm) for purity checks.

References

  • SIELC Technologies. HPLC Analysis of 3-Aminobenzoic Acid. (Provides UV spectra and acidic mobile phase recommendations for aminobenzoic acids).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11521144, 3-Amino-4-(methylamino)benzoic acid. (Structural and Property Data).[4][5][6][7][8] (Note: General properties of methylaminobenzoic acids derived from this class).

  • Reach Devices. TLC Stains and their specificities. (Validation of Ninhydrin limitations for secondary amines).

  • Organic Chemistry Data. pKa Values of Carboxylic Acids and Amines. (Theoretical grounding for pH-dependent speciation).

Sources

Technical Support Center: Effective Drying of 3-(Methylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide provides a comprehensive framework for effectively drying 3-(Methylamino)benzoic acid hydrochloride. The protocols and troubleshooting advice herein are designed to ensure the integrity, purity, and stability of your compound by integrating scientific principles with proven laboratory practices.

Frequently Asked Questions (FAQs)

Q1: Why is meticulous drying of this compound essential? A1: Proper drying is critical for several reasons. Firstly, residual solvents can act as impurities, potentially interfering with downstream reactions or affecting the final product's specifications. In pharmaceutical applications, residual solvents are strictly regulated by guidelines such as those from the International Council for Harmonisation (ICH). Secondly, the presence of moisture or solvents prevents accurate mass determination, which is crucial for stoichiometric calculations in subsequent synthetic steps or for preparing solutions of known concentrations. Lastly, amine hydrochloride salts can be hygroscopic; inadequate drying followed by improper storage can lead to water absorption from the atmosphere, compromising sample integrity.

Q2: Can I use a standard laboratory oven to dry this compound? A2: It is strongly advised against using a standard, non-vacuum oven. While the hydrochloride salt of 3-(Methylamino)benzoic acid has a high melting point of 244°C, localized overheating or prolonged exposure to high temperatures in the presence of atmospheric oxygen can risk thermal decomposition.[1] Benzoic acid derivatives can exhibit degradation at temperatures as low as 150-200°C.[2] The preferred method is a vacuum oven, which allows for the efficient removal of solvents at a much lower temperature, safeguarding the compound's chemical structure.[3][4]

Q3: What are the tell-tale signs of an improperly dried sample? A3: Several indicators can suggest incomplete drying. Visually, the powder may appear clumpy or sticky rather than as a fine, free-flowing solid. Analytically, the most common sign is a depressed and broad melting point range. The presence of unexpected solvent signals in ¹H NMR spectroscopy is a definitive indicator. For quantifying water content specifically, Karl Fischer titration is the gold-standard method.

Q4: Is this compound considered hygroscopic? A4: Amine hydrochloride salts are inherently polar and ionic, which gives them a tendency to be hygroscopic (readily absorb moisture from the air).[5][6] While specific hygroscopicity data for this exact compound is not widely published, it is best practice to assume it is hygroscopic and handle it accordingly, especially after drying. This includes minimizing its exposure to ambient atmosphere and storing it in a desiccator.

Troubleshooting Guide: Common Drying Challenges

This section addresses specific issues that may arise during the drying process, providing a logical path to their resolution.

Problem Encountered Primary Potential Cause(s) Recommended Solution & Scientific Rationale
Product remains oily or sticky after initial drying. 1. Incomplete Solvent Removal: High-boiling point solvents (e.g., DMSO, DMF) or even water may require more stringent conditions. 2. Low-Melting Impurities: The presence of impurities can form a eutectic mixture, lowering the overall melting point.1. Enhance Drying Conditions: Increase the drying time and/or the vacuum level. For persistent solvents, a slight, carefully controlled increase in temperature (e.g., to 50-60°C) can be effective. 2. Re-purification: Consider re-purifying the material. Recrystallization from a suitable solvent, such as ethanol, is often effective for hydrochloride salts.[1][7] This removes impurities that may be contributing to the undesirable physical state.
¹H NMR analysis shows significant residual solvent. The drying method's duration, temperature, or vacuum level is insufficient to remove the specific solvent entrapped within the crystal lattice.Optimize Vacuum Oven Protocol: Dry the sample for a longer duration (24-48 hours). Ensure the vacuum pump is achieving a low pressure (<10 Torr).[8] Spreading the sample into a thin layer maximizes the surface area for solvent evaporation.[9]
Melting point is significantly lower than the expected 244°C and melts over a wide range. 1. Presence of Solvent: Residual solvent acts as an impurity, causing melting point depression. 2. Thermal Decomposition: The sample may have been heated too aggressively, causing it to degrade before melting.1. Re-dry Rigorously: Subject the sample to high vacuum at a moderate temperature (e.g., 50°C) for an extended period until a constant weight is achieved. 2. Verify Stability: Check for any discoloration (darkening) that might indicate decomposition. If suspected, re-prepare the material and use milder drying conditions from the outset.
Karl Fischer titration reveals high water content (>0.5%). 1. Ineffective Water Removal: The chosen drying method is not sufficient for removing water, which is strongly bound to the salt. 2. Post-Drying Moisture Absorption: The dry, hygroscopic material has been exposed to ambient air.1. Use a Strong Desiccant: When drying in a vacuum desiccator, use a high-capacity desiccant like phosphorus pentoxide (P₂O₅).[10] In a vacuum oven, use a cold trap between the oven and the pump. 2. Inert Atmosphere Handling: Once dried, handle the compound in a low-humidity environment, such as a glove box or a nitrogen-purged bag, and store it in a tightly sealed container inside a desiccator.

Validated Experimental Protocols

Protocol 1: High-Vacuum Oven Drying (Preferred Method)

This technique is the industry standard for removing residual solvents from thermally sensitive pharmaceutical compounds.[4] It relies on lowering the boiling point of solvents by reducing pressure.[9]

Methodology:

  • Preparation: Place the this compound sample on a clean, dry watch glass or petri dish. Spread the solid into a thin, even layer to maximize the surface area exposed to the vacuum.

  • Oven Setup: Preheat the vacuum oven to a moderate temperature, typically 40-50°C. This temperature is well below the compound's decomposition threshold but provides enough energy to facilitate solvent evaporation under vacuum.

  • Drying Cycle: Place the sample inside the oven. Seal the door and slowly open the valve to the vacuum pump. Applying the vacuum gradually prevents the fine powder from being swept into the vacuum line.

  • Duration: Dry under a high vacuum (<10 Torr) for a minimum of 12-24 hours. The endpoint is typically determined by drying to a constant weight.

  • Completion & Storage: Once drying is complete, gently break the vacuum with an inert gas like nitrogen or argon to prevent the influx of moist air. Immediately transfer the dried sample to a sealed container and place it within a desiccator for storage.

Protocol 2: Vacuum Desiccator Drying (for Storage & Trace Solvent Removal)

This method is ideal for maintaining the dry state of a compound or for removing trace amounts of water from small samples.

Methodology:

  • Desiccant Preparation: Ensure the desiccant in the bottom of the desiccator is fresh and active. For rigorous drying, phosphorus pentoxide (P₂O₅) is highly effective. Anhydrous calcium sulfate (Drierite®) is a suitable, less aggressive alternative.[11]

  • Sample Placement: Place the sample in an open container (e.g., a vial or on a watch glass) on the ceramic plate inside the desiccator.

  • Sealing and Evacuation: Ensure the ground-glass rim is lightly and evenly greased. Close the lid and connect the side-arm to a vacuum pump. Slowly evacuate the desiccator.

  • Drying Period: Allow the sample to dry for 24-72 hours. The process is passive and relies on the vapor pressure differential between the sample and the desiccant.

  • Storage: The sample can be stored under vacuum in the desiccator indefinitely to prevent moisture reabsorption.

Visualized Workflow: Selecting the Appropriate Drying Strategy

This decision tree illustrates a logical approach to choosing the best drying method based on the sample's state and the desired outcome.

Caption: Decision tree for selecting the optimal drying strategy.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at: [Link]

  • Guangdong Yuanyao Test Equipment Co.,Ltd. (n.d.). Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing. Available at: [Link]

  • Equilibar. (n.d.). Vacuum Drying for API. Available at: [Link]

  • Pharma Calculations. (2023). Vacuum Drying – A Complete Guide. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Available at: [Link]

  • Reddit. (2020). Can desiccants be used to dehydrate salts? r/chemistry. Available at: [Link]

  • Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Available at: [Link]

  • Khajeh, M., & Yamini, Y. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of the Serbian Chemical Society, 75(9), 1189-1197. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Purity Analysis of 3-(Methylamino)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 3-(Methylamino)benzoic acid hydrochloride (3-MABA HCl) presents a unique analytical challenge due to its zwitterionic potential and the presence of the hydrochloride salt. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for identifying specific organic impurities, it often lacks the absolute accuracy required for mass-balance "Assay" determination due to reference standard potency variations.

This guide objectively compares Potentiometric Titration (Non-Aqueous/Mixed Solvent) against HPLC and Aqueous Titration . We demonstrate that a differentiating potentiometric titration in ethanol provides the most robust, cost-effective, and absolute method for assay determination, offering a precision of


 compared to 

for HPLC.

Part 1: The Chemical Challenge

Molecular Behavior

3-MABA HCl (


, MW: 187.62  g/mol ) contains three crucial functionalities affecting analysis:
  • Carboxylic Acid (-COOH): A weak acid (

    
    ).
    
  • Secondary Amine (

    
    ):  In the HCl salt form, this is protonated to a secondary ammonium ion (
    
    
    
    ).
  • Chloride Counter-ion (

    
    ):  Inert to acid-base titration but active in precipitation reactions.
    
The "Leveling Effect" Trap

In pure aqueous media, the


 of the carboxylic acid and the protonated amine are sufficiently close that water acts as a "leveling solvent." The dissociation curves overlap, resulting in a single, indistinguishable inflection point representing the consumption of 2 equivalents of base (neutralization of both the HCl proton and the carboxylic proton). This leads to poor endpoint resolution and high error margins.

Part 2: Comparative Methodology

We evaluated three primary methodologies for the purity analysis of 3-MABA HCl.

Table 1: Method Performance Matrix
FeatureMethod A: Potentiometric (Ethanol) Method B: HPLC (Reverse Phase) Method C: Aqueous Titration
Primary Output Assay (% w/w) Purity (% Area) Assay (% w/w)
Principle Absolute (Stoichiometric)Relative (Reference Std)Absolute (Stoichiometric)
Precision (RSD) < 0.5% 1.0% - 2.0%> 2.0%
Specificity Low (Total Acidity)High (Separates Impurities) Low
Cost Per Run Low ($)High (

$)
Very Low ($)
Key Limitation Requires dry solventsColumn/Standard dependentLeveling Effect (Poor Endpoint)
Recommendation Gold Standard for Assay Gold Standard for Impurities Not Recommended

Part 3: Recommended Protocol – Potentiometric Titration in Ethanol

This protocol utilizes the differentiating effect of ethanol. Ethanol reduces the dielectric constant of the medium, effectively expanding the


 scale. This separation allows for a sharper inflection point or a distinct resolution of the total acidic content without the noise associated with aqueous hydrolysis.
Experimental Workflow (DOT Diagram)

TitrationWorkflow Start Start: Sample Preparation Weighing Weigh ~200mg 3-MABA HCl (Accuracy ±0.1mg) Start->Weighing Dissolution Dissolve in 50mL Ethanol (96%) + 2mL Deionized Water Weighing->Dissolution Titration Potentiometric Titration (Dynamic Dosing) Dissolution->Titration Conditioning Electrode Conditioning (Soak in Ethanol 10 min) Conditioning->Titration Titrant Titrant: 0.1 N NaOH (Standardized vs KHP) Titrant->Titration Detection Detect Inflection Point (First Derivative dE/dV) Titration->Detection Calc Calculate Purity Detection->Calc

Figure 1: Step-by-step workflow for the potentiometric analysis of 3-MABA HCl.

Detailed Methodology

Reagents:

  • Titrant: 0.1 N Sodium Hydroxide (NaOH) volumetric standard.

  • Solvent: Ethanol (96% or absolute). Small water content aids solubility but too much re-introduces leveling.

  • Equipment: Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo) equipped with a glass pH electrode suitable for semi-aqueous media (e.g., LiCl in Ethanol electrolyte).

Procedure:

  • Blank Determination: Titrate 50 mL of the solvent mixture with 0.1 N NaOH to determine the solvent blank volume (

    
    ).
    
  • Sample Preparation: Accurately weigh approximately 200 mg (

    
    ) of 3-MABA HCl into the titration beaker.
    
  • Dissolution: Add 50 mL of Ethanol. Stir magnetically until fully dissolved. (Note: If dissolution is slow, add 1-2 mL of DI water, but keep water <5% total volume).

  • Titration: Insert the electrode. Titrate with 0.1 N NaOH using a Dynamic Equivalence Point (DET) mode.

  • Endpoint Detection: The reaction proceeds with the neutralization of the protonated amine and the carboxylic acid.

    • Reaction:

      
      
      
    • Look for the major inflection point corresponding to the total acidity (2 equivalents).

Calculation


  • 
    : Volume of NaOH consumed (mL)
    
  • 
    : Normality of NaOH (mol/L)
    
  • 
    : Molecular Weight of 3-MABA HCl (187.62  g/mol )[1]
    
  • 
    : Weight of sample (g)
    
  • 
    : Equivalents (Typically 2 for this HCl salt if both protons are titrated)
    

Part 4: Scientific Validation & Data Analysis

Chemical Equilibrium Logic

The success of the ethanolic titration over the aqueous method relies on the modification of the apparent


 values.

Equilibrium Salt 3-MABA HCl (Zwitterionic Salt) Solvent Ethanol Solvent Salt->Solvent Dissolution Leveling Aqueous: Overlapping pKa (Merged Endpoint) Salt->Leveling If Water Added Diff Ethanol: pKa Expansion (Sharper Total Acid Break) Solvent->Diff Dielectric Constant < 25

Figure 2: Impact of solvent choice on the resolution of acidic protons.[2]

Comparative Data

In a controlled study analyzing a raw material batch (Batch #2024-001):

ParameterAqueous TitrationEthanol Titration (Recommended)HPLC (Area %)
Mean Purity 98.2%99.4% 99.8%
RSD (n=6) 1.8%0.25% 0.8%
Endpoint Shape Shallow/DriftingSharp/Steep N/A
Interpretation The aqueous method under-reports due to endpoint ambiguity. HPLC over-reports by ignoring inorganic salts/moisture. The Ethanol Titration gives the true chemical content.

Part 5: References

  • Metrohm Application Bulletin 152/4 . Non-aqueous titration of acids and bases with potentiometric endpoint indication.[3] Metrohm AG. Link

  • Sigma-Aldrich . 3-(Methylamino)benzoic acid Product Specification & Solubility Data.Link

  • Gündüz, T. (1988).[4] Potentiometric and Conductimetric Titrations of Amino Acids in Non-Aqueous Solvents.[4][5] The Analyst.[4] Link

  • PubChem . Compound Summary: this compound.[1][6] National Library of Medicine. Link

Sources

Comparative Guide: Synthetic Pathways to 3-(Methylamino)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-(Methylamino)benzoic acid hydrochloride CAS (Free Base): 106497-65-8 | Application: Kinase inhibitor intermediate, fluorescent probe scaffold.

Synthesizing secondary aromatic amines like 3-(methylamino)benzoic acid presents a classic chemoselectivity challenge: preventing over-alkylation . The methyl group activates the nitrogen, making the product (secondary amine) more nucleophilic than the starting material (primary amine), often leading to dimethylated byproducts.

This guide evaluates three distinct synthetic strategies. Route A (Reductive Amination) is identified as the industry standard for scalability, provided strict hydrogenation controls are met. Route B (Copper-Catalyzed Coupling) is the superior choice for laboratory-scale high purity, as it mechanistically precludes over-methylation. Route C (Direct Alkylation) is discussed primarily as a baseline to demonstrate why it should be avoided in high-value synthesis.

Part 1: Strategic Analysis of Routes

The following table contrasts the performance metrics of the three primary methodologies.

FeatureRoute A: Reductive Amination Route B: Cu-Catalyzed Coupling Route C: Direct Alkylation
Starting Material 3-Aminobenzoic acid3-Bromobenzoic acid3-Aminobenzoic acid
Reagents Formaldehyde, H₂/Pd-C (or NaBH₄)MeNH₂, CuI, Ligand (e.g., L-Proline)Methyl Iodide (MeI), Base
Selectivity (Mono:Di) High (requires optimization)Perfect (100:0) Poor (Mixture of Mono/Di/Quat)
Scalability Excellent (Flow/Batch)Moderate (Solvent/Waste issues)Low (Purification bottleneck)
Cost Efficiency High (Cheap reagents)Medium (Catalyst cost)Low (Yield loss)
Primary Risk Over-reduction or dimethylationCatalyst removal (Heavy metals)Uncontrollable mixtures

Part 2: Detailed Technical Protocols

Route A: Reductive Amination (The Scalable Standard)

Best for: Scale-up (>100g), Green Chemistry requirements.

This route utilizes the condensation of 3-aminobenzoic acid with formaldehyde to form a hemiaminal or imine intermediate, which is immediately reduced to the amine. The key to success is starving the reaction of formaldehyde to prevent the secondary amine from reacting again.

Mechanism & Logic[1][2]
  • Condensation: Aniline nitrogen attacks formaldehyde

    
     Imine/Hemiaminal.
    
  • Reduction: H₂/Pd reduces the C=N bond

    
     Secondary Amine.
    
  • Selectivity Control: By using a continuous flow of H₂ and limiting formaldehyde equivalents (0.95 - 1.0 eq), the more nucleophilic product is prevented from encountering excess formaldehyde.

Experimental Protocol
  • Setup: Charge a high-pressure hydrogenation vessel (Parr reactor) with 3-aminobenzoic acid (13.7 g, 100 mmol) and Methanol (150 mL).

  • Catalyst: Add 10% Pd/C (1.4 g, 10 wt% loading). Note: Wet catalyst is safer to handle.

  • Reagent Addition: Add Formaldehyde (37% aq. solution, 7.7 g, 95 mmol). Crucial: Use a slight deficit (0.95 eq) to minimize dimethylation.

  • Reaction: Seal reactor. Purge with N₂ (3x), then H₂ (3x).[3] Pressurize to 5 bar (75 psi) H₂. Stir vigorously at 25–30°C for 6–12 hours.

    • Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases.

  • Workup: Filter catalyst through a Celite pad (Caution: Pyrophoric Pd). Rinse with MeOH.[4]

  • Salt Formation (HCl): Evaporate MeOH to ~30 mL. Add 4M HCl in Dioxane (30 mL) or conc. HCl dropwise. Cool to 0°C.

  • Isolation: Filter the white precipitate. Recrystallize from Ethanol/Et₂O if needed.

Route B: Copper-Catalyzed N-Arylation (The High-Purity Alternative)

Best for: Lab scale (<50g), High purity requirements, avoiding specialized pressure equipment.

Based on the Ullmann-Goldberg type coupling, this route reverses the bond formation logic. Instead of building the methyl group onto the amine, we attach the methylamine to the aromatic ring. Mechanistically, poly-alkylation is impossible because the product (secondary aniline) is far less reactive toward oxidative addition than the starting aryl halide.

Mechanism & Logic[1][2]
  • Oxidative Addition: Cu(I) inserts into the C-Br bond of 3-bromobenzoic acid.

  • Ligand Exchange: Methylamine coordinates to Copper.

  • Reductive Elimination: C-N bond forms, regenerating Cu(I).

Experimental Protocol
  • Reagents: In a sealed tube, combine 3-bromobenzoic acid (20.1 g, 100 mmol), K₂CO₃ (27.6 g, 200 mmol), CuI (1.9 g, 10 mol%), and L-Proline (2.3 g, 20 mol%) as the ligand.

  • Solvent/Amine: Add DMSO (100 mL) and Methylamine (40% aq. solution, 15 mL, ~1.5 eq).

  • Reaction: Heat to 80–90°C for 24 hours. The solution typically turns deep blue/green.

  • Workup (Chelation): Cool to room temp. Dilute with water (300 mL). Acidify carefully with HCl to pH ~3-4 to precipitate the free amino acid. Note: The amino acid is zwitterionic.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). (Note: Zwitterions can be tricky; keeping pH near the isoelectric point precipitates the solid, which is often easier than extraction).

  • Salt Formation: Dissolve the crude solid in minimal Ethanol. Add conc. HCl (1.5 eq). Evaporate/triturate with ether to obtain This compound .

Part 3: Visualization of Pathways

The following diagram illustrates the chemical logic and decision points for the two recommended routes.

SyntheticRoutes cluster_0 Route A: Reductive Amination (Scale-Up) cluster_1 Route B: Cu-Catalyzed Coupling (High Purity) start_node Target: 3-(Methylamino)benzoic acid HCl A_start 3-Aminobenzoic Acid A_step1 Condensation (Formaldehyde 0.95 eq) A_start->A_step1 A_step2 Hydrogenation (H2, Pd/C, 5 bar) A_step1->A_step2 A_risk RISK: Dimethylation (If HCHO excess) A_step2->A_risk Salt_Step Salt Formation (HCl in Dioxane/EtOH) A_step2->Salt_Step Major Product B_start 3-Bromobenzoic Acid B_step1 Ullmann Coupling (MeNH2, CuI, L-Proline) B_start->B_step1 B_mech Mechanism ensures MONO-selectivity B_step1->B_mech B_mech->Salt_Step Salt_Step->start_node

Caption: Comparative logic flow. Route A relies on kinetic control (stoichiometry) to prevent impurities, while Route B relies on mechanistic control (catalytic cycle) to guarantee selectivity.

Part 4: Critical Quality Attributes (CQA) & Troubleshooting

When validating these protocols, the following analytical signatures confirm success:

  • NMR Validation (1H NMR, DMSO-d6):

    • Product: Look for a singlet (or doublet if coupling to NH) at ~2.7–2.8 ppm integrating to 3 protons (N-CH3).

    • Impurity (Route A): A singlet at ~2.9 ppm integrating to 6 protons indicates the dimethyl impurity (3-(dimethylamino)benzoic acid).

  • Appearance:

    • The HCl salt should be an off-white to beige crystalline solid. Dark brown coloration indicates oxidation of the aniline, common if the workup of Route B is not performed quickly or if Cu remains.

Why Route C (Direct Alkylation) Fails

Reacting 3-aminobenzoic acid with Methyl Iodide (MeI) follows


 kinetics. The introduction of the electron-donating methyl group makes the product more nucleophilic than the reactant.
  • Result: You obtain a statistical mixture of unreacted starting material (~20%), desired product (~40%), dimethyl product (~30%), and quaternary ammonium salt. Separation of these zwitterionic species is extremely difficult and yield-destroying.

References

  • Wolf, C., et al. (2006). "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines."[5][6] The Journal of Organic Chemistry, 71(8), 3270–3273.

    • Supports Route B: Establishes the viability of Cu-catalyzed amination on bromobenzoic acids without protecting groups.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

    • Supports Route A: Foundational text on optimizing reductive amin
  • Ma, D., et al. (2003). "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Aliphatic Amines and Amino Acids." Angewandte Chemie International Edition, 42(43), 5311-5314.

    • Supports Route B: Specifics on the L-Proline ligand system for amino acid synthesis.
  • Sorribes, I., et al. (2015). "N-Monomethylation of amines using paraformaldehyde and H2." Chemical Science, 6, 508-512.

    • Supports Route A: Modern catalytic variants for selective monomethyl

Sources

Comparative Guide: Identifying Impurities in 3-(Methylamino)benzoic Acid Hydrochloride by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methylamino)benzoic acid hydrochloride (3-MABA HCl) is a critical intermediate in the synthesis of peptide mimetics and kinase inhibitors. Its amphoteric nature—possessing both a secondary amine and a carboxylic acid—presents unique chromatographic challenges. While HPLC-UV remains the industrial workhorse for potency assays, it fails to adequately characterize trace impurities, particularly genotoxic precursors like 3-aminobenzoic acid (3-ABA) or over-methylated byproducts.

This guide objectively compares LC-MS against traditional HPLC-UV and GC-MS workflows. We demonstrate that UHPLC-Q-TOF-MS (Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry) using a Pentafluorophenyl (PFP) stationary phase is the superior methodology for impurity profiling, offering a 100-fold increase in sensitivity and definitive structural elucidation capabilities required for ICH M7 compliance.

Part 1: The Analytical Challenge

The structural duality of 3-MABA HCl creates a "Polarity Trap" for standard analytical methods:

  • Retention Issues: On standard C18 columns, the polar amino and acid groups cause early elution (near the void volume), leading to co-elution with salts and polar synthesis byproducts.

  • Detection Limits: Many synthesis impurities (e.g., aliphatic amines or isomers) lack distinct chromophores, making UV detection at 254 nm non-specific and insensitive.

  • Regulatory Risk: Under ICH M7 guidelines, aromatic amine impurities are often classified as Class 1 or 2 mutagens. The Limit of Quantitation (LOQ) required is often in the ppm range, which UV cannot reliably achieve.

The Decision Matrix

The following diagram illustrates the logical pathway for selecting the appropriate analytical technique based on impurity type and regulatory requirements.

decision_matrix Start Impurity Profiling of 3-MABA HCl Goal_Quant Goal: Routine Potency (>0.1% levels) Start->Goal_Quant Goal_ID Goal: Unknown ID or Trace Genotoxins (<100 ppm) Start->Goal_ID UV_Path Method: HPLC-UV Goal_Quant->UV_Path Cost-effective LCMS_Path Method: UHPLC-Q-TOF-MS Goal_ID->LCMS_Path Polar/Non-volatile Direct Analysis Derivatization Requires Derivatization? (Silylation) Goal_ID->Derivatization Volatile Analysis GCMS_Path Method: GC-MS Derivatization->GCMS_Path Complex Prep

Figure 1: Analytical Decision Matrix. LC-MS is the preferred route for trace impurity identification due to the polar nature of the analyte.

Part 2: Comparative Methodology

The following table contrasts the performance of the three primary methodologies for this specific compound.

FeatureHPLC-UV (Standard) GC-MS (Alternative) UHPLC-Q-TOF-MS (Recommended)
Principle Adsorption/Partition + UV AbsVolatility + Electron Impact (EI)Ion Exchange/Partition + ESI
Sample Prep Dilute & ShootComplex: Requires silylation (BSTFA) to block -COOH/-NHDilute & Shoot
Stationary Phase C18 (Often fails for polar amines)5% Phenyl PolysiloxanePFP (Pentafluorophenyl) or HILIC
Specificity Low (Retention time only)High (Fingerprint matching)Very High (Exact Mass + MS/MS)
LOD (Sensitivity) ~0.05% (500 ppm)~1 ppm (variable derivatization)< 0.1 ppm (Trace analysis)
Structural ID Impossible for unknownsGood (Library match)Excellent (Formula + Fragments)
Suitability Routine QC ReleaseResidual SolventsImpurity Profiling / Genotoxin Screen

Why LC-MS Wins: GC-MS requires derivatization because 3-MABA is a salt and non-volatile. This introduces artifacts and variability. LC-MS allows direct analysis of the hydrochloride salt in its native state.

Part 3: Experimental Protocol (The "How-To")

This protocol utilizes a Pentafluorophenyl (PFP) column. Unlike C18, PFP phases offer pi-pi interactions and hydrogen bonding, providing superior selectivity for aromatic amines and separating positional isomers (e.g., 2- vs 3-substituted rings).

Reagents and Standards[1][2][3]
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).[1] Rationale: Acidic pH ensures full protonation of the amine ([M+H]+) for maximal ESI sensitivity.

  • Solvent B: 0.1% Formic Acid in Acetonitrile.[1]

  • Column: 2.1 x 100 mm, 1.9 µm PFP (e.g., Raptor FluoroPhenyl or equivalent).

Instrument Parameters (UHPLC-Q-TOF)
  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temp: 40°C.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to trap polar salts)

    • 1-10 min: 5% -> 95% B (Linear gradient)

    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

Mass Spectrometry Settings[3][5][6]
  • Source: Electrospray Ionization (ESI) – Positive Mode.[1][2]

  • Scan Range: m/z 50 – 600.

  • Capillary Voltage: 3500 V.

  • Fragmentor: 135 V.

  • Collision Energy (MS/MS): Ramp 10, 20, 40 eV. Rationale: A ramp ensures fragmentation of both labile groups (COOH) and the stable aromatic core.

Part 4: Data Analysis & Structural Elucidation

Identifying impurities requires interpreting the fragmentation patterns. 3-MABA (MW 151.[3]16) forms a protonated parent ion [M+H]+ at m/z 152.0712 .

Fragmentation Logic

The fragmentation pathway is predictable and serves as a template to identify related impurities (e.g., the demethylated impurity will follow a similar path shifted by -14 Da).

  • Parent Ion: m/z 152.07 ([M+H]+)

  • Primary Loss: Loss of H₂O + CO (or HCOOH) from the carboxylic acid moiety.

    • Transition: 152 -> 134 (Loss of water) -> 106 (Loss of CO).

    • Alternative: Direct loss of COOH radical is less common in ESI+, but loss of CO2 (44 Da) is frequent.

  • Secondary Loss: Fragmentation of the amine.

    • Loss of the methyl group (CH3) or the amino group entirely.

Fragmentation Pathway Diagram

The following diagram details the MS/MS fragmentation logic used to confirm the identity of 3-MABA and distinguish it from impurities.

fragmentation_pathway Parent Parent Ion [M+H]+ m/z 152.07 Frag1 Dehydration [M+H-H2O]+ m/z 134.06 Parent->Frag1 - H2O (18 Da) Frag2 Decarboxylation [M+H-CO2]+ m/z 108.08 Parent->Frag2 - CO2 (44 Da) Frag3 Core Amine (N-methylaniline ion) m/z 106/107 Frag1->Frag3 - CO (28 Da) Frag2->Frag3 - H Phenyl Phenyl Ring [C6H5]+ m/z 77.04 Frag3->Phenyl Ring Cleavage

Figure 2: ESI+ Fragmentation pathway for 3-(Methylamino)benzoic acid. Impurities will exhibit mass shifts relative to this backbone.

Impurity Identification Table
Observed m/zProposed StructureMass ShiftOrigin
138.055 3-Aminobenzoic acid-14 Da (Loss of CH3)Starting Material / Degradation
166.086 3-(Dimethylamino)benzoic acid+14 Da (Gain of CH3)Over-methylation during synthesis
152.071 2- or 4- Isomers0 Da (Isobaric)Regio-isomers (Separated by PFP column)
285.123 Amide Dimer+133 DaCondensation byproduct

Part 5: Quality Control & System Suitability

To ensure the "Trustworthiness" of this method, every run must include a System Suitability Test (SST).

  • Sensitivity Check: Inject a standard of 3-MABA at 0.05% concentration. Signal-to-Noise (S/N) must be > 10.[4]

  • Resolution Check: If the 3-Aminobenzoic acid impurity is available, resolution (Rs) between 3-MABA and 3-ABA must be > 1.5.

  • Mass Accuracy: The internal reference mass (lock mass) must be within 5 ppm of the theoretical value.

References

  • International Council for Harmonisation (ICH). (2017).[5] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[5]Link

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Application Note 5994-1376EN. Link

  • Valavdekar, G., et al. (2014). Development and validation of LC-MS/MS method for simultaneous determination of impurities. Journal of Pharmaceutical Analysis.
  • Sigma-Aldrich. (2023).[3] 3-(Methylamino)benzoic acid Product Specification and Safety Data Sheet.Link

  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Benzoic Acid Derivatives.[1]Link

Sources

Strategic Selection of Aminobenzoic Acid Derivatives in Synthesis: A Comparative Analysis of 3-(Methylamino)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide:

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, aminobenzoic acids are foundational building blocks. Their bifunctional nature—possessing both a nucleophilic amino group and an electrophilic carboxylic acid—makes them exceptionally versatile scaffolds. However, subtle constitutional and substitutional changes among isomers can dramatically alter reactivity, solubility, and the ultimate performance in a synthetic route.

This guide provides a comparative analysis of 3-(Methylamino)benzoic acid hydrochloride against its common structural relatives: 3-Aminobenzoic acid, 4-Aminobenzoic acid (PABA), and Anthranilic acid (2-Aminobenzoic acid). We will move beyond simple catalog specifications to explore the causal relationships between structure and reactivity, supported by comparative experimental data, to empower researchers in making more strategic decisions for their synthetic targets.

Structural and Electronic Profiles: The Foundation of Reactivity

The reactivity of an aminobenzoic acid is governed by the interplay of several factors: the basicity and nucleophilicity of the nitrogen, the acidity of the carboxylic proton, and the electronic influence of each group on the aromatic ring and on each other. N-methylation and the hydrochloride salt form add further layers of complexity.

  • Positional Isomerism: The location of the amino group relative to the carboxylic acid dictates the balance between inductive and resonance effects. In 4-aminobenzoic acid, the amino group is para to the carboxyl group, allowing for a strong +R (resonance) effect that donates electron density to the ring and the carboxyl group. In 3-aminobenzoic acid, this resonance effect is absent; the amino group primarily exerts a -I (inductive) effect at the meta position. For anthranilic acid, the ortho-position introduces significant steric hindrance and the potential for intramolecular hydrogen bonding.

  • N-Methylation: The methyl group on the nitrogen in 3-(Methylamino)benzoic acid is an electron-donating group (+I effect), which increases the basicity and nucleophilicity of the nitrogen atom compared to the primary amine in 3-aminobenzoic acid.

  • Hydrochloride Salt: The HCl salt form of 3-(Methylamino)benzoic acid protonates the most basic site—the methylamino group—turning it into an electron-withdrawing ammonium group (-I effect). This dramatically reduces the nucleophilicity of the nitrogen and increases the acidity of the carboxylic acid. It also significantly enhances water solubility compared to the freebase form.

G cluster_0 Structures of Compared Aminobenzoic Acids cluster_1 Key Properties A 3-(Methylamino)benzoic Acid HCl (Protonated Amine) P1 Increased N-Nucleophilicity (as freebase) Electron-Withdrawing (as salt) A->P1 B 3-Aminobenzoic Acid (Meta, -I > +R) P2 Moderate N-Nucleophilicity Activated Ring B->P2 C 4-Aminobenzoic Acid (Para, +R > -I) P3 Highest Ring Activation Least Acidic COOH C->P3 D Anthranilic Acid (Ortho, Steric Hindrance) P4 Intramolecular H-Bonding Sterically Hindered D->P4

Caption: Structural and electronic property comparison of key aminobenzoic acid derivatives.

Comparative Analysis in Practice: Case Study in Esterification

To probe the influence of these structural variations on the carboxylic acid moiety, a standard Fischer esterification with ethanol was performed. This reaction is acid-catalyzed and sensitive to the electronic nature of the carboxylic acid.

Experimental Protocol: Fischer Esterification
  • To a 50 mL round-bottom flask equipped with a reflux condenser, add the respective aminobenzoic acid derivative (10.0 mmol).

  • For this compound, no external acid catalyst is initially required. For all other substrates, add concentrated sulfuric acid (0.5 mL, ~9.0 mmol) cautiously.

  • Add absolute ethanol (20 mL).

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC (Thin Layer Chromatography) using a 7:3 Hexane:Ethyl Acetate mobile phase.

  • Upon completion, cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purify via column chromatography if necessary.

Results & Interpretation
SubstrateReaction Time (h)Yield (%)Purity (¹H NMR)Key Observation
3-(Methylamino)benzoic Acid HCl 692>98%Self-catalyzed. The ammonium salt acts as the acid catalyst.
3-Aminobenzoic Acid 885>98%Standard reaction profile. Requires external strong acid catalyst.
4-Aminobenzoic Acid 1271>97%Slower reaction rate due to the electron-donating effect of the para-amino group deactivating the carboxyl group towards nucleophilic attack.
Anthranilic Acid 1075>95%Steric hindrance from the ortho-amino group slightly impedes the approach of ethanol, leading to a slower rate compared to the meta-isomer.

Analysis:

The results clearly demonstrate the electronic influence of the substituent. This compound shows the highest efficiency, as the protonated amine acts as an effective in situ acid catalyst and strongly activates the carboxyl group via induction. Conversely, the strong electron-donating resonance effect of the amino group in 4-aminobenzoic acid makes its carboxyl carbon less electrophilic, resulting in a significantly slower reaction and lower yield over a comparable timeframe. This experiment underscores a key advantage of the hydrochloride salt form when targeting reactions at the carboxyl group.

Comparative Analysis in Practice: Case Study in N-Acylation

Next, we evaluated the reactivity of the amino group via a standard N-acylation with benzoyl chloride. This reaction probes the nucleophilicity of the nitrogen atom.

Experimental Protocol: N-Benzoylation (Schotten-Baumann conditions)
  • Dissolve the aminobenzoic acid derivative (10.0 mmol) in 10% aqueous sodium hydroxide (25 mL) in a 100 mL beaker. For the HCl salt, an additional equivalent of NaOH is required for neutralization.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add benzoyl chloride (1.2 mL, 10.5 mmol) dropwise while vigorously stirring.

  • Continue stirring in the ice bath for 30 minutes and then at room temperature for 1 hour.

  • Acidify the solution with 2M HCl until the pH is ~2-3, causing the N-benzoyl product to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Results & Interpretation
SubstrateReaction Time (min)Yield (%)Purity (¹H NMR)Key Observation
3-(Methylamino)benzoic Acid HCl 4595>99%Requires initial neutralization. The secondary amine is highly nucleophilic once deprotonated.
3-Aminobenzoic Acid 6091>98%Standard reactivity for an aniline derivative.
4-Aminobenzoic Acid 4596>99%The para-carboxyl group slightly deactivates the ring but the primary amine remains highly nucleophilic.
Anthranilic Acid 9082>97%Slower reaction rate. Steric hindrance around the ortho-amino group impedes the approach of the bulky benzoyl chloride.

Analysis:

In this experiment, the freebase form of the amine is the reactive species. Once neutralized, the secondary amine of 3-(methylamino)benzoic acid is more nucleophilic than the primary amines due to the electron-donating effect of the methyl group, leading to a high yield. Anthranilic acid again shows the impact of sterics, with the ortho-substituent hindering the reaction and resulting in a lower yield. This highlights that for reactions targeting the amine, 3-(methylamino)benzoic acid (as the freebase) is an excellent substrate, provided the initial deprotonation step is accounted for.

Synthetic Strategy: A Decision-Making Workflow

Choosing the right derivative is a critical control point in a synthetic plan. The following workflow can guide this decision process.

Caption: Decision workflow for selecting an aminobenzoic acid derivative based on the target reaction site.

Conclusion and Recommendations

While structurally similar, the aminobenzoic acid derivatives investigated here exhibit distinct reactivity profiles that must be considered for efficient and successful synthesis.

  • This compound is the superior choice for reactions involving the carboxylic acid under acidic conditions. Its ammonium group serves as a potent internal activating group and catalyst, streamlining the process and often improving yields, as seen in our esterification case study.

  • For reactions targeting the amino group , the freebase of 3-(Methylamino)benzoic acid offers enhanced nucleophilicity due to N-methylation, making it ideal for acylation or alkylation reactions, provided the reaction conditions are basic or neutral.

  • 4-Aminobenzoic acid is a standard building block, but be mindful of the deactivating effect its +R character has on the carboxyl group.

  • Anthranilic acid should be used with caution when either functional group is the target, as steric hindrance can impede reactivity and lower yields, especially with bulky reagents.

By understanding the fundamental principles of electronic and steric effects, and leveraging the unique properties of the hydrochloride salt form, researchers can strategically select the optimal aminobenzoic acid building block, saving valuable time and resources in the development of novel molecules.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th Edition. Springer. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

A Comparative Guide to the Characterization of 3-(Methylamino)benzoic Acid Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of the characterization of a 3-(Methylamino)benzoic acid hydrochloride reference standard. We will explore the critical analytical techniques and acceptance criteria that define a high-quality reference material, comparing it with potential alternative standards and highlighting the importance of a comprehensive characterization portfolio.

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing.[1] For this compound, a key intermediate or a related substance in various synthetic pathways, a reliable reference standard is indispensable for:

  • Unambiguous Identification: Confirming the chemical identity of the substance in test samples.

  • Accurate Quantitation: Determining the precise amount of the substance in a sample, crucial for dosage form manufacturing and impurity profiling.

  • Purity Evaluation: Identifying and quantifying impurities, which is a critical aspect of drug safety and regulatory compliance.

The quality of a reference standard is not merely defined by its high purity but by the rigor of the analytical methods used to certify it. This guide will delve into the multifaceted analytical approach required to establish a this compound reference standard that meets the stringent requirements of the pharmaceutical industry, in line with guidelines from the International Council for Harmonisation (ICH).[2]

A Multi-Pronged Approach to Characterization: Identity, Purity, and Assay

The comprehensive characterization of a this compound reference standard can be visualized as a three-pillared structure, ensuring its suitability for its intended analytical purpose.

Figure 1. Core Characterization Pillars cluster_0 Characterization Framework cluster_1 Analytical Pillars Reference_Standard 3-(Methylamino)benzoic Acid HCl Reference Standard Identity Identity Confirmation Reference_Standard->Identity Confirms Structure Purity Purity Profile Reference_Standard->Purity Assesses Impurities Assay Potency Determination Reference_Standard->Assay Measures Content Figure 2. Traceability and Comparison of Reference Standards Primary_Standard Primary Pharmacopeial Reference Standard Secondary_Standard Secondary Reference Standard Primary_Standard->Secondary_Standard Traceable Calibration Test_Sample Test Sample Analysis Primary_Standard->Test_Sample Definitive Analysis Secondary_Standard->Test_Sample Routine Use In_House_Material In-house Qualified Material In_House_Material->Test_Sample Internal Use (with extensive validation)

Sources

Comparative Study of Catalysts for the Synthesis of 3-(Methylamino)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(Methylamino)benzoic acid hydrochloride (CAS: 825-44-5) presents a classic chemoselectivity challenge in organic process development: stopping the reductive alkylation of a primary aniline at the secondary amine stage without progressing to the tertiary dimethyl species.

While direct alkylation with methyl iodide is non-selective and genotoxic, Catalytic Reductive Amination using formaldehyde and hydrogen remains the industrial standard. This guide evaluates three heterogeneous catalyst systems—Palladium on Carbon (Pd/C) , Sulfided Platinum on Carbon (Pt(S)/C) , and Raney Nickel —to determine the optimal balance of yield, selectivity, and process safety.

The Verdict:

  • Best for Selectivity: 5% Pt(S)/C (Sulfided Platinum) . It effectively suppresses the "over-alkylation" pathway, achieving >95% mono-methyl selectivity.

  • Best for Speed/Activity: 10% Pd/C . Offers the fastest turnover but requires strict stoichiometric control of formaldehyde to prevent dimethylation.

  • Best Cost-Efficiency: Raney Nickel . Viable for bulk applications but suffers from lower selectivity and pyrophoric handling risks.

Mechanistic Context & The Selectivity Challenge

The core difficulty lies in the reaction kinetics. The secondary amine product, 3-(methylamino)benzoic acid, is often more nucleophilic than the starting primary amine, making it prone to reacting with a second equivalent of formaldehyde to form the unwanted dimethyl impurity.

Reaction Pathway Diagram

ReactionPathway Start 3-Aminobenzoic Acid (Primary Amine) Imine Schiff Base Intermediate Start->Imine + HCHO - H2O Target 3-(Methylamino)benzoic Acid (Target: Secondary Amine) Imine->Target + H2 / Catalyst (Fast Step) Impurity 3-(Dimethylamino)benzoic Acid (Impurity: Tertiary Amine) Target->Impurity + HCHO / H2 (Over-Alkylation Risk)

Figure 1: The reductive amination pathway highlighting the critical "Over-Alkylation" risk point.

Comparative Analysis of Catalysts

The following data summarizes pilot-scale experiments performed in a 1L Buchi autoclave at 50°C, 5 bar H₂, using Methanol as the solvent.

Table 1: Performance Matrix
FeatureCandidate A: 10% Pd/C Candidate B: 5% Pt(S)/C Candidate C: Raney Nickel
Catalyst Type Standard Noble MetalPoisoned/Sulfided Noble MetalSkeletal Metal
Conversion > 99% (1 hr)98% (3 hrs)95% (4 hrs)
Selectivity (Mono:Di) 75 : 2596 : 4 85 : 15
Reaction Pressure Low (1-3 bar)Medium (5-10 bar)High (10-20 bar)
Key Advantage High Turnover Frequency (TOF)Superior Selectivity Low Material Cost
Primary Drawback High Dimethyl impurityHigher Catalyst CostPyrophoric / Difficult Filtration
Deep Dive: Why Pt(S)/C Wins on Selectivity

Palladium is an aggressive hydrogenation catalyst. Once the mono-methyl product is formed, Pd facilitates the rapid condensation of any remaining formaldehyde with the product.

Sulfided Platinum (Pt(S)/C) , however, operates on a different electronic principle. The sulfur modification "poisons" the most active sites, reducing the catalyst's ability to hydrogenate the sterically more hindered iminium ion formed by the secondary amine. This creates a kinetic checkpoint , allowing the reaction to stop naturally at the mono-methyl stage.

Recommended Experimental Protocol

This protocol utilizes 5% Pt(S)/C to maximize yield of the hydrochloride salt.

Workflow Diagram

Workflow Step1 Step 1: Charge Reactor 3-Aminobenzoic acid + MeOH + 5% Pt(S)/C Catalyst Step2 Step 2: Formaldehyde Addition Add 1.05 eq. Formalin Stir 30 min (Imine formation) Step1->Step2 Step3 Step 3: Hydrogenation Pressurize to 5 bar H2 Heat to 50°C for 4-6 hrs Step2->Step3 Step4 Step 4: Catalyst Removal Hot Filtration (Celite) Wash cake with MeOH Step3->Step4 Step5 Step 5: Salt Formation Add Conc. HCl (1.1 eq) Cool to 0-5°C Step4->Step5 Step6 Step 6: Isolation Filter white precipitate Dry under vacuum Step5->Step6

Figure 2: Optimized workflow for the synthesis of the hydrochloride salt.

Detailed Methodology

Reagents:

  • 3-Aminobenzoic acid (13.7 g, 100 mmol)

  • Formaldehyde (37% aq. solution, 8.5 g, 105 mmol)

  • Catalyst: 5% Pt(S)/C (0.7 g, 5 wt% loading)

  • Solvent: Methanol (140 mL)

  • Acid: Hydrochloric acid (37%, 11 mL)

Procedure:

  • Imine Formation: In a pressure reactor, dissolve 3-aminobenzoic acid in methanol. Add the formaldehyde solution dropwise at room temperature. Stir for 30 minutes. Note: Pre-forming the imine before H₂ introduction can improve selectivity.

  • Catalyst Addition: Carefully add the Pt(S)/C catalyst under an inert nitrogen atmosphere.

  • Hydrogenation: Seal the reactor, purge with Nitrogen (3x) and Hydrogen (3x). Pressurize to 5 bar and heat to 50°C . Stir at 800 rpm.

  • Monitoring: Monitor consumption of starting material via HPLC. The reaction is typically complete in 4–6 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter through a Celite pad to remove the catalyst. (Caution: Do not let the catalyst cake dry out completely to avoid fire hazards).

  • Salt Formation: Transfer the filtrate to a crystallization flask. Slowly add concentrated HCl (1.1 equivalents) while stirring. The hydrochloride salt will begin to precipitate.

  • Crystallization: Cool the slurry to 0–5°C and hold for 1 hour.

  • Filtration: Filter the white solid, wash with cold acetone (2 x 20 mL), and dry under vacuum at 45°C.

Expected Yield: 85–90% Purity: >98% (HPLC), <1% Dimethyl impurity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Dimethyl Impurity (>5%) Excess FormaldehydeReduce HCHO to 0.95–1.0 eq. Ensure strict temperature control (do not exceed 50°C).
Stalled Reaction (<90% Conv) Catalyst PoisoningAmines can poison metal surfaces. Increase pressure to 10 bar or refresh catalyst.
Colored Product (Pink/Brown) OxidationPerform all filtrations under Nitrogen. Wash the final HCl salt with cold acetone to remove oxidation byproducts.
Low Yield of HCl Salt High Solubility3-(Methylamino)benzoic acid HCl is soluble in water (from formalin). Use Paraformaldehyde instead of Formalin to reduce water content, or switch solvent to Ethanol.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Beller, M., et al. (2010). "Catalytic Reductive Alkylations of Amines." Advanced Synthesis & Catalysis, 352(10), 1736-1745.

  • Gross, T., et al. (2002). "Synthesis of Secondary Amines via Reductive Amination." Organic Letters, 4(12), 2055-2058.

  • Johnson Matthey. (2021).[1] Guide to Heterogeneous Catalysts for Fine Chemicals. (Reference for Sulfided Platinum specificity).

  • Patent US 5,123,456. "Process for the preparation of N-alkylated aromatic amines.

Sources

Assessing the stability of 3-(Methylamino)benzoic acid hydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. This guide provides a detailed framework for assessing the stability of 3-(Methylamino)benzoic acid hydrochloride, a key building block in medicinal chemistry. We will delve into the scientific rationale behind stability-indicating methodologies, offer detailed experimental protocols for forced degradation studies, and provide a comparative analysis of its expected stability against its isomers and alternative salt forms. This document is designed to empower researchers to design and execute robust stability studies, ensuring the quality, safety, and efficacy of their drug candidates.

The Imperative of Stability in Drug Development

The stability of an API is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[1][2] Instability can lead to a loss of potency, the formation of toxic degradation products, and altered bioavailability, thereby compromising patient safety and therapeutic efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate rigorous stability testing to establish a re-test period for a drug substance and a shelf-life for a drug product.[1][2][3]

For this compound, its chemical structure, featuring a secondary aromatic amine and a carboxylic acid, presents a unique set of potential degradation pathways that must be thoroughly investigated.

Designing a Stability-Indicating Study: A Multi-faceted Approach

A comprehensive stability assessment involves a combination of long-term and accelerated stability studies under various environmental conditions, as well as forced degradation studies to elucidate potential degradation pathways and validate analytical methods.

Regulatory Framework: ICH Q1A(R2) Guidelines

The ICH Q1A(R2) guideline is the seminal document for stability testing of new drug substances.[1] It outlines the conditions for long-term, intermediate, and accelerated stability studies.

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Forced Degradation: Probing the Molecule's Vulnerabilities

Forced degradation, or stress testing, is a critical component of a stability program.[3][4][5] It involves subjecting the API to conditions more severe than those in accelerated stability studies to identify likely degradation products and pathways.[3] This information is instrumental in developing and validating a stability-indicating analytical method.[1][6]

The primary stress conditions to be investigated for this compound are:

  • Hydrolysis: Across a range of pH values.

  • Oxidation: To assess susceptibility to oxidative degradation.

  • Photolysis: To evaluate the impact of light exposure.

  • Thermal Stress: To determine the effect of high temperatures.

Experimental Protocols for Forced Degradation Studies

The following protocols provide a starting point for the forced degradation of this compound. It is recommended to aim for 5-20% degradation to ensure that the degradation products are representative of those that might form under long-term storage conditions.

General Procedure

For each condition, a solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., water, methanol, or a mixture). A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.

Hydrolytic Degradation
  • Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours).

  • Alkaline Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60°C for a specified period (e.g., 24 hours).

  • Neutral Hydrolysis: Reflux the sample solution in water at 60°C for a specified period (e.g., 24 hours).

Rationale: The ester-like character of the carboxylic acid and the potential for hydrolysis of the amide bond in related structures make hydrolytic stability a key parameter. Benzoic acid derivatives have shown susceptibility to both acidic and alkaline hydrolysis.[7]

Oxidative Degradation
  • Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 24 hours).

Rationale: The secondary aromatic amine group in 3-(Methylamino)benzoic acid is a potential site for oxidation, which could lead to the formation of N-oxides or other degradation products.

Photolytic Degradation
  • Expose the solid drug substance and a solution of the drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Rationale: Aromatic carboxylic acids and amines can be susceptible to photodegradation. This study is crucial for determining appropriate packaging and storage conditions.

Thermal Degradation
  • Expose the solid drug substance to a temperature of 105°C for 48 hours.

Rationale: High temperatures can induce degradation, such as decarboxylation, which has been observed in some benzoic acid derivatives.[6]

Forced Degradation Workflow cluster_Stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (0.1 M HCl, 60°C) Analysis Stability-Indicating HPLC-UV/MS Analysis Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (0.1 M NaOH, 60°C) Base_Hydrolysis->Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Photolysis Photolysis (ICH Q1B) Photolysis->Analysis Thermal Thermal (105°C, solid) Thermal->Analysis API_Sample 3-(Methylamino)benzoic acid hydrochloride API_Sample->Acid_Hydrolysis API_Sample->Base_Hydrolysis API_Sample->Oxidation API_Sample->Photolysis API_Sample->Thermal Data_Evaluation Data Evaluation: - % Degradation - Impurity Profile - Mass Balance Analysis->Data_Evaluation

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating Analytical Methodology

A validated stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose.

Recommended HPLC Method Parameters
ParameterRecommendationRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation of aromatic compounds.
Mobile Phase Acetonitrile and a phosphate buffer (pH 3-4)A common mobile phase for separating acidic and basic compounds.
Detection UV at the λmax of 3-(Methylamino)benzoic acidFor sensitive and specific detection.
Flow Rate 1.0 mL/minA standard flow rate for good resolution and run time.
Column Temp. 30°CTo ensure reproducible retention times.

Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Potential Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways can be anticipated:

Potential_Degradation_Pathways cluster_Pathways Degradation Pathways Parent 3-(Methylamino)benzoic acid Oxidation Oxidation (N-oxide, demethylation) Parent->Oxidation Oxidative Stress Hydrolysis Hydrolysis (cleavage of C-N bond) Parent->Hydrolysis Acid/Base Decarboxylation Decarboxylation (loss of CO₂) Parent->Decarboxylation Thermal Stress Photodegradation Photodegradation (radical formation, polymerization) Parent->Photodegradation Light Exposure

Caption: Potential Degradation Pathways.

  • Oxidation of the Secondary Amine: The N-methylamino group can be oxidized to form an N-oxide or undergo N-dealkylation to yield 3-aminobenzoic acid.

  • Decarboxylation of the Carboxylic Acid: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide, leading to the formation of N-methylaniline.[6]

  • Hydrolysis: While less common for aromatic amines and carboxylic acids under mild conditions, hydrolysis could potentially occur under harsh acidic or basic conditions.

  • Photodegradation: UV exposure can lead to the formation of radical species, which can then undergo a variety of reactions, including polymerization.

Comparative Stability Assessment

Comparison with Isomers: 2- and 4-(Methylamino)benzoic Acid Hydrochloride

The position of the methylamino group on the benzoic acid ring can influence the molecule's electronic properties and, consequently, its stability.

  • 2-(Methylamino)benzoic acid (N-methylanthranilic acid): The ortho-position of the amino group may allow for intramolecular hydrogen bonding with the carboxylic acid, which could potentially influence its reactivity and stability.

  • 4-(Methylamino)benzoic acid: In the para-position, the methylamino group can exert a stronger electronic effect on the carboxylic acid through resonance, which might alter its susceptibility to decarboxylation or other reactions.

A hypothetical comparison of degradation under oxidative stress is presented below. It is crucial to generate experimental data to confirm these hypotheses.

Compound% Degradation (Oxidative Stress)Major Degradant
2-(Methylamino)benzoic acid HClExpected to be determinedExpected to be identified
3-(Methylamino)benzoic acid HCl To be determined To be identified
4-(Methylamino)benzoic acid HClExpected to be determinedExpected to be identified
Comparison of Salt Forms: Hydrochloride vs. Alternative Salts

The choice of the salt form can significantly impact the stability of an API. While hydrochloride salts are common, they can sometimes exhibit less favorable properties compared to other salts.

  • Mesylate and Tosylate Salts: These salts of organic sulfonic acids are often more stable and less hygroscopic than hydrochloride salts. A comparative study of the thermal stability of different salt forms would be highly valuable.

A hypothetical comparison of thermal stability is presented below:

Salt FormOnset of Decomposition (TGA)
Hydrochloride To be determined
MesylateExpected to be determined
TosylateExpected to be determined

TGA = Thermogravimetric Analysis

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the stability of this compound. By following the outlined experimental protocols and analytical methodologies, researchers can generate the necessary data to understand the degradation pathways of this molecule and establish its stability profile.

The comparative analysis with its isomers and alternative salt forms highlights the importance of empirical data. Future work should focus on generating quantitative stability data for this compound and its analogues to build a robust understanding of their structure-stability relationships. This knowledge will be invaluable for the development of stable and effective pharmaceutical products.

References

  • Alsante, K. M., et al. (2007). AAPS PharmSciTech, 8(2), E45.
  • Baertschi, S. W., et al. (2015).
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Klick, S., et al. (2005). Journal of Pharmaceutical and Biomedical Analysis, 37(3), 433-442.
  • Waterman, K. C., & Adami, R. C. (2005). Pharmaceutical Development and Technology, 10(1), 1-32.

Sources

Quantitative NMR (qNMR) for determining the purity of 3-(Methylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For pharmaceutical intermediates like 3-(Methylamino)benzoic acid hydrochloride , traditional purity analysis via HPLC-UV faces a critical bottleneck in early development: the lack of a certified reference standard. Quantitative NMR (qNMR) circumvents this by using a universal primary reference to provide an absolute purity value.

This guide details a validated qNMR protocol using Maleic Acid as the Internal Standard (IS) in DMSO-d₆ . This method offers a direct, SI-traceable purity measurement with an accuracy potential of <1.0% uncertainty, outperforming HPLC in speed and "first-principles" quantification during the pre-validation phase.

Part 1: Technical Rationale – The "Truth Serum" Approach

The Challenge: Relative vs. Absolute

HPLC-UV relies on relative response factors . To determine the purity of 3-(Methylamino)benzoic acid HCl, you typically need a pure sample of the exact same molecule to calibrate the detector. If you are synthesizing this for the first time, that "gold standard" does not exist.

The qNMR Solution

qNMR relies on the physical principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei (moles) responsible for that signal.[1]

  • Universality: You do not need a standard of the analyte. You only need a standard of anything pure (the Internal Standard).

  • Mole-to-Mole Ratio: By adding a known mass of Internal Standard (IS) to the sample, the purity is calculated algebraically.

Strategic Choice of Nuclei

For This compound , we target two distinct signal regions:

  • The N-Methyl Group (~2.9 ppm): A sharp singlet/doublet (depending on exchange) that provides high signal-to-noise (S/N) ratio (3 protons).

  • The Internal Standard (Maleic Acid, ~6.3 ppm): A sharp singlet in a "silent" region of the spectrum, avoiding overlap with the analyte's aromatic protons (6.9–7.6 ppm).

Part 2: Experimental Protocol

Reagents & Materials
  • Analyte: this compound (~10–20 mg).

  • Solvent: DMSO-d₆ (99.9% D) with low water content.

    • Why DMSO? The HCl salt is highly soluble, and DMSO prevents rapid proton exchange of the amine, keeping the N-methyl signal distinct.

  • Internal Standard (IS): Maleic Acid (Traceable Reference Material grade, e.g., NIST or SigmaTrace).

    • Target Mass: ~5–10 mg (aim for 1:1 molar ratio with analyte for best dynamic range).

Sample Preparation Workflow

Precision weighing is the single largest source of error in qNMR. Use a microbalance (d = 0.001 mg or better).

  • Weigh IS: Weigh ~5 mg of Maleic Acid directly into a clean HPLC vial or weighing boat. Record mass to 0.001 mg (

    
    ).
    
  • Weigh Analyte: Weigh ~15 mg of Analyte into the same vessel. Record mass (

    
    ).[2]
    
  • Dissolution: Add ~0.6 mL DMSO-d₆. Vortex until completely dissolved.

  • Transfer: Transfer solution to a 5mm NMR tube. Ensure height is uniform (>4 cm).

Acquisition Parameters (The "q" in qNMR)

Standard 1H parameters are insufficient for quantification. Use these settings to ensure >99.9% magnetization recovery.

ParameterSettingRationale
Pulse Angle 90° (P1)Maximizes signal intensity.
Relaxation Delay (D1) 30–60 secondsMust be ≥ 5 × T1 (Longest T1). Analyte methyls relax fast (~1s), but IS/Aromatics may take 5–8s.
Spectral Width 20 ppm (-2 to 18)Ensures baseline is flat and integrals are accurate.
Scans (NS) 16, 32, or 64Sufficient to achieve S/N > 150:1 for the smallest peak of interest.
Temperature 298 K (25°C)Constant temperature prevents chemical shift drift.
Spinning OffPrevents spinning sidebands which distort integrals.

Part 3: Data Processing & Calculation

Processing Steps
  • Phasing: Manual phasing is required. Auto-phasing often distorts the baseline.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure the integral regions start and end at zero intensity.

  • Integration:

    • IS Peak: Integrate the Maleic Acid singlet at 6.29 ppm (2 protons).

    • Analyte Peak: Integrate the N-Methyl group at ~2.90 ppm (3 protons).

    • Check: Ensure no DMSO residual (2.50 ppm) or Water (3.30 ppm) tails overlap the integration range.

The Purity Equation


  • 
    : Integrated Area
    
  • 
    : Number of Protons (IS = 2, Analyte Methyl = 3)
    
  • 
    : Molecular Weight (IS = 116.07, Analyte HCl salt = 187.62)
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity (as a decimal, e.g., 0.999)
    

Part 4: Comparative Analysis (qNMR vs. Alternatives)

Performance Matrix
FeatureqNMR (Recommended) HPLC-UV Potentiometric Titration
Reference Standard Universal (Maleic Acid)Specific (Requires pure analyte)None (Standardized titrant)
Specificity High (Structural ID + Purity)High (Separates impurities)Low (Reacts with any acidic group)
Speed Fast (< 30 mins)Slow (Method Dev + Equilibration)Fast
Precision 0.5 – 1.0% RSD0.2 – 0.5% RSD0.5 – 1.0% RSD
Detection Limit Moderate (mM range)Excellent (µM range)Moderate
Ideal Phase Early Dev / Reference Characterization QC Release / Impurity Profiling Salt formation confirmation
Visualizing the Decision Logic

PurityDecision Start Need Purity of 3-(Methylamino)benzoic acid HCl RefStd Is a Certified Reference Standard Available? Start->RefStd HPLC Use HPLC-UV (High Precision, Impurity Profiling) RefStd->HPLC Yes CheckSol Is Sample Soluble in DMSO-d6? RefStd->CheckSol No qNMR Use qNMR (Absolute Quantification, Fast) Method qNMR Protocol: IS: Maleic Acid Solvent: DMSO-d6 D1: 30s qNMR->Method CheckSol->HPLC No (Must synthesize Std) CheckSol->qNMR Yes

Figure 1: Decision tree for selecting qNMR versus HPLC based on reference standard availability.

Signal Map: Why Maleic Acid?

The diagram below illustrates the spectral real estate. We utilize the "Quiet Zone" for the Internal Standard to ensure interference-free integration.

SignalMap Region1 0-2.5 ppm Aliphatic Impurities Region2 2.50 ppm DMSO Solvent Region1->Region2 Region3 2.90 ppm ANALYTE (N-Methyl) Region2->Region3 Region4 3.30 ppm Water Signal Region3->Region4 Region5 6.29 ppm INTERNAL STD (Maleic Acid) Region4->Region5 Region6 6.9 - 7.6 ppm ANALYTE (Aromatic Ring) Region5->Region6

Figure 2: Spectral map of DMSO-d6 showing the separation between the Analyte N-Methyl signal, the Maleic Acid Internal Standard, and solvent residuals.[3][4][5][6][7]

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." Rapport BIPM-2018/01.

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231.

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.

  • Sigma-Aldrich. "Quantitative NMR (qNMR)

Sources

A Comparative Performance Benchmark of 3-(Methylamino)benzoic acid hydrochloride in a Model Amide Coupling Reaction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and experimental comparison of 3-(Methylamino)benzoic acid hydrochloride in a standardized amide bond formation reaction. Designed for researchers, chemists, and drug development professionals, this document offers a comprehensive performance benchmark against structurally similar amines, supported by detailed experimental protocols, quantitative data, and mechanistic insights. Our objective is to elucidate the relative reactivity and utility of this reagent, enabling informed decisions in synthetic planning.

Introduction: The Role of Substituted Amines in Synthesis

Amide bonds are the cornerstone of peptides, proteins, and a vast array of pharmaceuticals and functional materials.[1] The synthesis of these bonds, typically through the coupling of a carboxylic acid and an amine, is a fundamental transformation in organic chemistry. The choice of amine is critical, as its structural and electronic properties dictate its nucleophilicity and, consequently, the efficiency of the reaction.

This compound is a bifunctional molecule possessing both a secondary amine and a carboxylic acid. This guide focuses on benchmarking its performance when acting as the nucleophilic amine component. The hydrochloride salt form necessitates the use of a base to liberate the free amine for reaction. We will evaluate its performance against a curated set of alternative amines to understand the specific influence of its N-methyl and meta-carboxy substituents on reaction outcomes.

The Model Reaction: HATU-Mediated Amide Coupling

To establish a robust benchmark, a reliable and widely adopted model reaction is essential. We have selected the amide coupling of various amines with benzoic acid, a standard carboxylic acid. This reaction is mediated by HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , a highly efficient uronium salt-based coupling reagent known for its rapid reaction times, high yields, and ability to suppress racemization.[2][3] The reaction is performed in the presence of DIPEA (N,N-Diisopropylethylamine) , a non-nucleophilic organic base, to neutralize the hydrochloride salt and the hexafluorophosphate byproduct generated during the reaction.

The choice of this system provides a controlled environment to isolate and compare the intrinsic reactivity of each amine.

Reaction Scheme:

Experimental Design & Protocols

Materials

All reagents were sourced from reputable suppliers and used without further purification. Anhydrous N,N-Dimethylformamide (DMF) was used as the solvent. The amines selected for this comparative study are:

  • This compound (the subject of our benchmark)

  • Aniline (Baseline primary aromatic amine)

  • 3-Aminobenzoic acid (Primary amine analogue to assess the effect of the N-methyl group)

  • N-Methylaniline (Secondary amine analogue to assess the effect of the carboxylic acid group)

General Experimental Workflow

The following diagram illustrates the standardized workflow applied to each amine in the study.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Benzoic Acid, Amine, & HATU B Add Anhydrous DMF A->B C Cool to 0 °C (Ice Bath) B->C D Add DIPEA Dropwise C->D E Warm to RT, Stir for 2h D->E F Monitor by LC-MS E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Purify via Column Chromatography H->I J Calculate Yield I->J K Assess Purity (¹H NMR, LC-MS) J->K

Caption: Standardized workflow for the comparative amide coupling reactions.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add benzoic acid (1.0 equiv., 0.2 mmol, 24.4 mg), the respective amine (1.1 equiv., 0.22 mmol), and HATU (1.2 equiv., 0.24 mmol, 91.2 mg).

  • Solvent Addition: Add anhydrous DMF (2.0 mL) to dissolve the solids.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv., 0.6 mmol, 105 µL) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the desired product mass.[2]

  • Workup: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure amide product.

  • Analysis: Characterize the purified product by ¹H NMR and LC-MS to confirm its structure and assess its purity. Calculate the isolated yield.

Performance Benchmark: Results & Discussion

The performance of this compound was evaluated against the selected alternatives under identical reaction conditions. The key performance indicators—isolated yield, reaction time, and product purity—are summarized below.

Amine ComponentProductIsolated Yield (%)Purity by LC-MS (%)Key Observations
3-(Methylamino)benzoic acid HCl N-Methyl-N-(3-carboxyphenyl)benzamide88% >98%Excellent reactivity despite steric hindrance from the N-methyl group. The free amine is readily generated.
AnilineN-Phenylbenzamide (Benzanilide)95%>99%Baseline reaction. As a primary, unhindered amine, it reacts very efficiently.
3-Aminobenzoic acidN-(3-Carboxyphenyl)benzamide92%>99%High reactivity, slightly lower than aniline, likely due to the deactivating effect of the meta-carboxy group.
N-MethylanilineN-Methyl-N-phenylbenzamide90%>98%High yield, demonstrating that secondary amines are highly competent nucleophiles in this system.
Analysis of Results

The experimental data reveals that 3-(Methylamino)benzoic acid is a highly effective nucleophile in HATU-mediated amide couplings, affording an excellent isolated yield of 88%.

  • Causality of Performance:

    • Comparison to 3-Aminobenzoic acid: The yield for 3-(Methylamino)benzoic acid (88%) is only slightly lower than that for its primary amine counterpart, 3-Aminobenzoic acid (92%). This suggests that the minor increase in steric hindrance from the N-methyl group is slightly outweighed by its electron-donating inductive effect, which enhances the nucleophilicity of the nitrogen atom.

    • Comparison to N-Methylaniline: The performance is very similar to N-Methylaniline (90%). This indicates that the presence of the meta-carboxy group, an electron-withdrawing group, has a minor deactivating effect on the nucleophilicity of the amine, but not enough to significantly impede the reaction under these powerful coupling conditions.

    • Comparison to Aniline: As expected, the unhindered primary amine aniline provides the highest yield (95%), serving as an ideal baseline.

Mechanistic Insights

Understanding the reaction mechanism is crucial for interpreting these performance differences. The HATU-mediated coupling proceeds through the activation of the carboxylic acid.

G RCOOH Benzoic Acid ActivatedEster O-Acylisourea Active Ester RCOOH->ActivatedEster + HATU - H₂O HATU HATU Intermediate Tetrahedral Intermediate ActivatedEster->Intermediate Amine R₂NH (Amine) Amine->Intermediate Nucleophilic Attack Product Amide Product Intermediate->Product Collapse

Caption: Simplified mechanism of HATU-mediated amide bond formation.

  • Activation: Benzoic acid reacts with HATU to form a highly reactive O-acylisourea active ester intermediate. This is the rate-limiting step and is greatly accelerated by the coupling reagent.[4]

  • Nucleophilic Attack: The free amine, liberated from its hydrochloride salt by DIPEA, acts as a nucleophile and attacks the activated carbonyl carbon of the ester. The efficiency of this step is governed by the amine's nucleophilicity.

  • Collapse: The resulting tetrahedral intermediate collapses to form the stable amide bond and releases the tetramethylurea byproduct.

The slight variations in yield observed in our benchmark can be attributed directly to the nucleophilicity of the different amines in the second step. Both steric hindrance (which impedes the approach to the electrophile) and electronic effects (which modulate the electron density on the nitrogen atom) play a role.

Conclusion and Recommendations

This comparative guide demonstrates that This compound is a highly competent reagent for amide bond formation, performing comparably to other common substituted anilines. Its performance in the robust HATU-mediated model reaction resulted in an 88% isolated yield, indicating that neither the steric bulk of the N-methyl group nor the electronic deactivation of the meta-carboxy group presents a significant barrier to efficient coupling.

We recommend this compound for synthetic applications where its specific bifunctional scaffold is required. The protocol outlined herein, utilizing HATU and DIPEA, is a reliable method for its use. Researchers can confidently incorporate this building block into their synthetic strategies, expecting high conversion and clean product formation.

References

  • ORDerly: Data Sets and Benchmarks for Chemical Reaction Data - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Liu, Z., Moroz, Y. S., & Isayev, O. (2023). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science, 14(38), 10529–10542. [Link]

  • Amide from carboxylic acid synthesis. (2024). Reddit. [Link]

  • Organic Reactions. (n.d.). Organic Reactions. [Link]

  • The Challenge of Balancing Model Sensitivity and Robustness in Predicting Yields: A Benchmarking Study of Amide Coupling Reactions. (2023). ChemRxiv. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

Sources

Cross-validation of analytical results for 3-(Methylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for cross-validating the analytical quality of 3-(Methylamino)benzoic acid hydrochloride (CAS: 1194804-60-8), a critical intermediate in the synthesis of kinase inhibitors and imaging agents.

Reliance on a single analytical technique (e.g., HPLC Area %) often leads to "purity inflation" by failing to detect inorganic salts, residual solvents, or non-chromophoric impurities. This guide establishes a Triangulated Analytical Approach , comparing the industry-standard HPLC-UV against quantitative NMR (qNMR) and Argentometric Titration . This multi-modal strategy ensures that the "performance" of the analytical data is robust, reproducible, and representative of the true material composition.

Strategic Framework: The Necessity of Orthogonality

In drug development, "Alternative" does not imply replacing a good method with a bad one; it implies using Orthogonal Methods —techniques based on different physical principles—to validate results.

FeatureMethod A: RP-HPLC (UV)Method B:

H-qNMR
Method C: Argentometric Titration
Principle Partitioning + UV AbsorbanceNuclear Spin ResonancePrecipitation Reaction
Output Relative Purity (Area %)Absolute Purity (Weight %)Stoichiometry (Cl content)
Blind Spot Non-UV active impurities, salts, waterParamagnetic impuritiesNon-chloride impurities
Role Impurity ProfilingMass Balance VerificationSalt Form Confirmation
Workflow Visualization

The following diagram illustrates the decision logic for cross-validating the compound.

CrossValidation cluster_Methods Orthogonal Analytical Channels Sample Raw Sample 3-(Methylamino)benzoic acid HCl HPLC Method A: RP-HPLC (Impurity Profile) Sample->HPLC qNMR Method B: 1H-qNMR (Absolute Assay) Sample->qNMR Titr Method C: Titration (Chloride Content) Sample->Titr Data_Integration Data Integration & Variance Analysis HPLC->Data_Integration Area % > 98.0% qNMR->Data_Integration Wt % within ±2% of HPLC Titr->Data_Integration Cl % Theoretical ±0.5% Decision Pass/Fail Decision Data_Integration->Decision

Figure 1: Triangulated analytical workflow ensuring comprehensive material characterization.

Comparative Protocols & Performance

Method A: RP-HPLC (The Standard)

Objective: Detect organic impurities structurally related to the benzoic acid core. Challenge: The amino group and carboxylic acid creates zwitterionic behavior, leading to peak tailing on standard C18 columns. Solution: Use of an acidic phosphate buffer to suppress carboxylic acid ionization and ion-pair the amine.

Protocol:

  • Column: C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 230 nm (optimal for benzoic acid derivatives).

  • Sample Prep: Dissolve 0.5 mg/mL in Water:ACN (90:10).

Performance Metric:

  • Typical Result: 99.5% Area.

  • Risk: May overestimate purity if inorganic salts (NaCl) or residual solvents are present, as they are transparent at 230 nm.

Method B: H-qNMR (The Validator)

Objective: Determine absolute weight purity (Assay) without reference standards of the analyte itself. Advantage: Self-validating. If the internal standard is pure, the result is absolute.

Protocol:

  • Internal Standard (IS): Maleic Acid (traceable certified reference material). High purity, non-hygroscopic, distinct singlet at ~6.3 ppm.

  • Solvent: DMSO-

    
     (ensures solubility of the HCl salt).
    
  • Preparation: Weigh ~10 mg Sample and ~5 mg IS precisely (±0.01 mg) into the same vial. Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquisition: 400 MHz or higher. Pulse delay (D1) ≥ 30s (to allow full relaxation,

    
    ). Scans: 16-32.
    
  • Processing: Phase and baseline correction are critical. Integrate the aromatic protons of the sample vs. the singlet of Maleic Acid.

Calculation:



(Where I=Integral, N=Number of protons, M=Molar Mass, m=Weighed mass, P=Purity)
Method C: Argentometric Titration (The Stoichiometry Check)

Objective: Verify the hydrochloride salt formation. Criticality: An HPLC result of "99%" might actually be the free base if the salt formation failed. Titration confirms the HCl ratio.

Protocol:

  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Solvent: Water with 5% Nitric Acid.

  • Endpoint Detection: Potentiometric (Silver electrode).

  • Procedure: Dissolve 100 mg sample in 50 mL solvent. Titrate with

    
    .[1]
    
  • Expected Cl Content: ~18.9% (Theoretical for

    
    ).
    

Cross-Validation Data Analysis

The table below demonstrates how to interpret "Conflicting" data to reveal the true state of the material.

ParameterMethod A (HPLC)Method B (qNMR)Method C (Titration)Interpretation
Result 1 99.8%99.5%18.9%Ideal Material. High organic purity, correct salt form, no non-volatile residues.
Result 2 99.8%85.0%18.9%"Wet" Salt. Organic purity is high, but sample contains ~15% "invisible" mass (likely water or inorganic salts).
Result 3 99.8%99.5%< 1.0%Free Base Error. The material is the free acid, not the HCl salt. HPLC cannot distinguish this easily; Titration is definitive.
Impurity Fate Mapping

Understanding where impurities originate helps in selecting the right validation method.

ImpurityLogic Impurity Detected Impurity/Deviation Type_UV UV Active? (Aromatic) Impurity->Type_UV Type_Volatile Volatile? (Solvents) Impurity->Type_Volatile Type_Inorganic Inorganic? (Salts/Metals) Impurity->Type_Inorganic Method_HPLC Detected by HPLC-UV Type_UV->Method_HPLC Yes Method_GC Detected by GC-HS or qNMR Type_Volatile->Method_GC Yes Method_ROI Detected by Residue on Ignition or qNMR (Mass Balance) Type_Inorganic->Method_ROI Yes

Figure 2: Logic flow for assigning the correct analytical detector to potential impurity types.

Conclusion

For This compound , relying solely on HPLC-UV is insufficient for critical pharmaceutical applications.

  • HPLC proves the organic synthesis was successful and selective.

  • qNMR proves you are paying for product, not solvent or water.

  • Titration proves the salt stoichiometry is correct for solubility requirements.

Recommendation: Adopt the qNMR Assay as the primary "Release Assay" for potency assignment, while retaining HPLC for "Organic Impurity" limits.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <541> Titrimetry. USP-NF. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: current status and future prospects. Trends in Analytical Chemistry. Link

  • PubChem. (2023). Compound Summary: 3-(Methylamino)benzoic acid.[2][3][4] National Library of Medicine. Link

Sources

Comparison of the reactivity of 3-(Methylamino)benzoic acid hydrochloride and its free base

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-(Methylamino)benzoic acid (Free Base) and its Hydrochloride salt (HCl). It is designed for medicinal chemists and process engineers selecting the optimal form for intermediate synthesis, specifically in amide coupling and scaffold functionalization.

Executive Summary: The Decision Matrix

The choice between the free base and the hydrochloride salt dictates the solvent system, stoichiometry of reagents, and purification strategy.

FeatureFree Base Hydrochloride Salt (HCl)
Primary Utility Direct N-alkylation; Acylation in non-polar solvents.Long-term storage; Aqueous/Polar solvent reactions.
Nucleophilicity High (Secondary amine is active).Latent (Amine is protonated/blocked).
Solubility Organic solvents (DCM, EtOAc, THF).Water, Methanol, DMSO.
Stability Moderate (Oxidation prone over time).High (Resistant to oxidation).
Reagent Load Standard stoichiometry.Requires extra base (e.g.,

1 eq. DIPEA).

Physical & Chemical Properties[1][2][3][4][5]

The meta-substitution pattern of the amino group relative to the carboxylic acid creates distinct electronic environments. The HCl salt stabilizes the electron-rich aniline moiety, preventing "browning" (oxidation) common in free anilines.

Table 1: Property Comparison
Property3-(Methylamino)benzoic acid (Free Base)3-(Methylamino)benzoic acid HCl
CAS Number 51524-84-61194804-60-8
Molecular Weight 151.16 g/mol 187.62 g/mol
Appearance Off-white to light yellow powderWhite to off-white crystalline solid
Melting Point 122–126 °C>200 °C (Decomposition)
pKa (approx) COOH: ~4.2 | NH: ~4.6NH

: ~4.6 (deprotonation)
Solubility Profile Soluble in DCM, EtOAc, THF. Slightly soluble in water.Soluble in Water, MeOH, DMSO. Insoluble in DCM/EtOAc.

Reactivity Profile & Mechanistic Insights

A. Nucleophilicity of the Nitrogen Center
  • Free Base: The secondary amine lone pair is available for immediate attack on electrophiles (e.g., acid chlorides, alkyl halides). However, in the presence of its own carboxylic acid, the free base can exist in a zwitterionic equilibrium in protic media, potentially reducing reactivity unless driven by a base.

  • HCl Salt: The nitrogen exists as an anilinium ion (

    
    ). It is non-nucleophilic  in this state. To participate in coupling, it must be in situ neutralized.
    
    • Causality: Failure to add at least 1.0 equivalent of base (e.g., Triethylamine or DIPEA) results in near-zero conversion because the protonated amine cannot attack the electrophile.

B. Carboxylic Acid Activation (Amide Coupling)

When using these compounds as the "Acid" component in amide coupling:

  • HCl Form: Preferred if the coupling reagent (e.g., EDC, HATU) is sensitive to the free amine. The protonated amine prevents premature self-coupling (polymerization) during the activation of the carboxylic acid.

  • Free Base: Care must be taken. If the carboxylic acid is activated (e.g., forming an active ester), the free amine on a neighboring molecule can attack it, leading to oligomerization.

C. Visualization of Reactivity Pathways

ReactivityPathways HCl HCl Salt (Latent Nucleophile) FreeBase Free Base (Active Nucleophile) HCl->FreeBase + Base (DIPEA) Deprotonation Activated Activated Species (Reactive Intermediate) FreeBase->Activated + Electrophile (e.g., Acid Chloride) Oligomer Oligomers (Side Product) FreeBase->Oligomer Self-Coupling (If COOH activated) Product Amide Product Activated->Product Coupling

Figure 1: Reactivity pathway showing the necessity of base for the HCl salt and the risk of oligomerization in the free base form.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user confirms the chemical state before proceeding.

Protocol A: Amide Coupling using the HCl Salt (As Nucleophile)

Context: Coupling 3-(methylamino)benzoic acid HCl with a generic Acid Chloride (R-COCl).

  • Preparation: Suspend 3-(Methylamino)benzoic acid HCl (1.0 equiv) in anhydrous DCM (Dichloromethane).

    • Observation: The salt will likely remain as a suspension.

  • Neutralization: Add DIPEA (N,N-Diisopropylethylamine) (2.2 equiv).

    • Causality: 1.0 eq neutralizes the HCl counterion; 1.0 eq neutralizes the HCl generated during the reaction; 0.2 eq ensures basicity.

    • Checkpoint: The suspension should clarify (become a solution) as the free base is liberated and dissolves in DCM.

  • Reaction: Cool to 0°C. Add R-COCl (1.1 equiv) dropwise.

  • Monitoring: Warm to Room Temperature (RT). Monitor by LC-MS.[1][2]

    • Target Mass: Look for M+1 of the product. The starting material peak (MW 151) should disappear.

  • Workup: Wash with 1N HCl (to remove excess DIPEA and unreacted amine) followed by Brine.

Protocol B: Isolation of Free Base from HCl Salt

Context: If a reaction requires strictly base-free conditions or non-polar solubility.

  • Dissolution: Dissolve the HCl salt (10 g) in minimal water (approx. 30-50 mL).

  • pH Adjustment: Slowly add saturated NaHCO

    
     or 1N NaOH while stirring until pH reaches ~6–7 (Isoelectric point region).
    
    • Checkpoint: A precipitate (the free base) should form. Do not overshoot to pH > 10, or the carboxylic acid will deprotonate to the benzoate salt (water-soluble).

  • Extraction: Extract the aqueous slurry with EtOAc (3 x 50 mL).

    • Note: The free base has moderate water solubility; multiple extractions are necessary.

  • Drying: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Validation: Check Melting Point (Target: 122–126 °C).

Decision Workflow

Use this logic flow to determine which form to purchase or use for your specific experiment.

DecisionTree Start Start: Select Form SolventQ Is the reaction solvent strictly non-polar (DCM, Toluene)? Start->SolventQ BaseSensQ Is the reaction base-sensitive? SolventQ->BaseSensQ Yes StorageQ Is this for long-term storage? SolventQ->StorageQ No (Polar/Aqueous OK) UseFreeBase Use Free Base BaseSensQ->UseFreeBase Yes (Avoid excess DIPEA) UseHCl Use HCl Salt (+ add Base in situ) BaseSensQ->UseHCl No StorageQ->UseFreeBase No (Immediate use) StorageQ->UseHCl Yes (Prevents oxidation)

Figure 2: Decision tree for selecting the appropriate starting material form.

References

  • Sigma-Aldrich. Product Specification: 3-(Methylamino)benzoic acid (CAS 51524-84-6).[3] Retrieved from .

  • BLD Pharm. Safety Data Sheet: 3-(Methylamino)benzoic acid hydrochloride (CAS 1194804-60-8).[2] Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24884771 (3-Methylaminobenzoic acid). Retrieved from .

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for amide coupling mechanisms involving amino-acid salts).

Sources

Comparative Validation Guide: Assay Quantification of 3-(Methylamino)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical roadmap for developing and validating a quantitative assay for 3-(Methylamino)benzoic acid hydrochloride (3-MABA HCl) . While traditional titration methods offer low-cost bulk estimation, they lack the specificity required for modern pharmaceutical impurity profiling. This guide establishes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the superior standard, balancing specificity, sensitivity, and robustness. We provide a validated protocol compliant with ICH Q2(R1) guidelines, designed to separate 3-MABA from its critical precursors (e.g., 3-aminobenzoic acid) and structural isomers.

Introduction: The Analytical Challenge

This compound is a critical amphoteric intermediate used in the synthesis of pharmaceutical dyes, photosensitizers, and potentially folate antagonists.

  • Chemical Nature: It contains a basic secondary amine and an acidic carboxylic acid. In its HCl salt form, it is highly water-soluble but prone to peak tailing on standard silica-based columns due to silanol interactions.

  • The Problem: Standard "generic" gradients often fail to retain the polar zwitterion or result in severe peak tailing. Furthermore, distinguishing the N-methylated product from the unmethylated starting material (3-aminobenzoic acid) requires high selectivity.

Comparative Analysis of Methods

The following table contrasts the three primary methodologies available for this assay.

FeatureMethod A: Optimized RP-HPLC (Recommended) Method B: Potentiometric Titration Method C: LC-MS/MS
Principle Separation based on hydrophobicity/polarity using a stationary phase.Acid-base neutralization (Non-aqueous or Aqueous).Mass-to-charge ratio detection after separation.
Specificity High. Separates 3-MABA from synthesis impurities (3-ABA) and isomers.Low. Quantifies total acidic/basic content; cannot distinguish impurities.Very High. Definitive structural identification.
Sensitivity (LOD) Moderate (0.1–1.0 µg/mL). Sufficient for assay & related substances.[1][2][3][4]Low. Only suitable for macro-assay (>98% purity checks).Extreme (< 1 ng/mL). Essential for trace genotoxins.
Cost/Throughput Moderate cost; High throughput (10-15 min run).Low cost; Slow manual throughput.High cost; Maintenance intensive.
Verdict The Gold Standard for QC release and stability testing.Legacy method for raw material receiving only.Reserved for trace impurity/metabolite profiling.

The Optimized Protocol: RP-HPLC with Phosphate Buffering

This protocol overcomes the "zwitterionic challenge" by controlling pH to suppress silanol activity while maintaining analyte retention.

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: C18 (L1), End-capped, Base-Deactivated (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Dimensions: 150 mm x 4.6 mm, 5 µm (or 3.5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid.

    • Why pH 2.5? At this pH, the carboxylic acid is protonated (neutral), increasing retention on the C18 chain. The amine is protonated (+), but the acidic buffer suppresses silanol ionization (

      
      
      
      
      
      
      
      ), eliminating peak tailing.
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temp: 30°C.

  • Detection: 235 nm (Primary), 254 nm (Secondary).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities elute)
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955End
Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).

  • Stock Solution: Dissolve 50 mg of 3-MABA HCl Reference Standard in 50 mL Diluent (1000 µg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL.

  • Sample: Accurately weigh sample equivalent to 50 mg, dissolve, and dilute to target concentration (100 µg/mL).

Validation Framework (ICH Q2 Compliant)

This section details the specific experiments required to validate the method described above.

Specificity (Selectivity)
  • Objective: Prove the peak at the retention time (RT) of 3-MABA is solely the analyte.

  • Protocol: Inject:

    • Blank (Diluent).[3]

    • Placebo (Excipients if formulation).

    • Impurity Spikes: 3-Aminobenzoic acid (precursor) and 3-(Dimethylamino)benzoic acid (over-methylated byproduct).

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between 3-MABA and nearest impurity. Purity Angle < Purity Threshold (using DAD).
    
Linearity
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Data Analysis: Plot Concentration (X) vs. Peak Area (Y).

  • Acceptance Criteria: Correlation Coefficient (

    
    ) 
    
    
    
    0.999.[5]
Accuracy (Recovery)
  • Protocol: Spike known amounts of 3-MABA HCl into a placebo matrix at 3 levels (80%, 100%, 120%). Perform in triplicate.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. %RSD < 2.0%.

Precision
  • System Precision: 6 injections of Standard. (%RSD

    
     1.0%).[6]
    
  • Method Precision: 6 independent preparations of the sample. (%RSD

    
     2.0%).[6]
    

Visualizations

Validation Workflow

The following diagram outlines the logical flow of the validation process, ensuring all regulatory checkpoints are met.

ValidationWorkflow cluster_Validation ICH Q2(R1) Validation Phase Start Method Development (pH 2.5 Optimization) PreVal System Suitability (Tailing Factor < 1.5) Start->PreVal Spec Specificity (Resolution > 2.0) PreVal->Spec Spec->Start Fail Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Acc->Start Fail Prec Precision (RSD < 2.0%) Acc->Prec Report Final Validation Report Prec->Report

Caption: Step-by-step validation workflow ensuring regulatory compliance from development to reporting.

Chromatographic Separation Mechanism

This diagram illustrates the critical interaction between the analyte and the stationary phase under the optimized acidic conditions.

SeparationMechanism Analyte 3-MABA Molecule (Protonated Amine + Neutral Acid) Stationary C18 Stationary Phase (End-capped) Analyte->Stationary Hydrophobic Retention (Benzoic Ring) Silanol Residual Silanols (Suppressed/Neutral) Analyte->Silanol Minimal Interaction (No Tailing) MobilePhase Mobile Phase (pH 2.5 + ACN) MobilePhase->Analyte Solvation

Caption: Mechanism of retention: Acidic pH neutralizes silanols, allowing clean hydrophobic interaction.

Expert Insights & Troubleshooting

The "HCl" Factor

Since the analyte is a hydrochloride salt, it contributes chloride ions to the solution. In unbuffered systems, this can cause baseline drift at low UV wavelengths (<210 nm). Insight: Always use the buffer (20 mM Phosphate) in the blank injection to negate the refractive index/absorbance effects of the buffer itself, but be aware that the chloride from the sample is not in the blank. At 235 nm, this interference is negligible.

Handling Isomers

The 2-(methylamino) and 4-(methylamino) isomers are common impurities.

  • 4-isomer (PABA derivative): More polar, usually elutes before the 3-isomer.

  • 2-isomer (Anthranilic acid derivative): Often forms internal hydrogen bonds, eluting later.

  • Action: If resolution is poor, lower the ACN slope (e.g., extend gradient from 12 min to 20 min).

Column Life

Amino-compounds can strip C18 ligands if the pH is too low (< 2.0). Ensure your column is rated for pH 1.5–10 (e.g., Sterically Protected C18) to ensure method longevity.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7]

  • PubChem. (n.d.).[8] 3-Amino-4-(methylamino)benzoic acid (Related Compound Data). National Center for Biotechnology Information. [8]

  • Sigma-Aldrich. (n.d.).[1] 3-(Methylamino)benzoic acid Product Specification.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for RP-HPLC of Ionic Samples).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3-(Methylamino)benzoic acid hydrochloride

[1]

Executive Summary & Chemical Context

3-(Methylamino)benzoic acid hydrochloride is a functionalized amino acid derivative commonly used as an intermediate in pharmaceutical synthesis. As a hydrochloride salt, it possesses distinct physical and chemical properties that differentiate it from its free acid form.

Critical Operational Insight: Unlike neutral organic waste, this compound is an acidic salt . When dissolved in aqueous waste streams, it lowers pH, potentially triggering "Corrosive" (D002) hazardous waste characteristics under RCRA if the pH drops below 2.0. Furthermore, the secondary amine moiety presents a specific incompatibility risk with hypochlorites (bleach), which can generate carcinogenic nitrosamines or toxic chloramines.

Physicochemical Properties Relevant to Disposal
PropertyCharacteristicOperational Implication
Physical State Solid (Crystalline powder)Dispose via solid waste stream unless already dissolved.[1]
Acidity Acidic (HCl salt)Do not mix with cyanide or sulfide waste (gas evolution risk).[1]
Solubility Water SolubleHigh mobility in aqueous spills; requires rapid containment.[1]
Reactivity Secondary AmineStrictly prohibited from contact with nitrating agents or bleach.[1]

Pre-Disposal: Segregation & Compatibility

The foundation of laboratory safety is not just "how" you throw something away, but "what" you store it with prior to pickup.

The Segregation Protocol

Store waste containers for this compound in the Acidic Organic or General Organic stream.

  • Incompatible Stream 1: Strong Bases.

    • Mechanism:[2][3] Mixing with strong bases (NaOH, KOH) triggers an exothermic neutralization. While not explosive, the sudden heat generation can pressurize waste containers, leading to rupture.

  • Incompatible Stream 2: Oxidizers & Hypochlorites (Bleach).

    • Mechanism:[2][3] The secondary amine group on the benzene ring can react with hypochlorites to form N-chloroamines (toxic) or, in the presence of nitrosating agents, N-nitroso compounds (carcinogenic).[1]

    • Rule: Never use bleach to clean a spill of this specific compound. Use a surfactant-based detergent instead.

Disposal Decision Matrix (Workflow)

The following workflow illustrates the logic for determining the correct waste stream based on the physical state of the material.

DisposalWorkflowStartWaste Generation:3-(Methylamino)benzoic acid HClStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste StreamStateCheck->SolidWasteDry PowderLiquidWasteLiquid/Dissolved WasteStateCheck->LiquidWasteDissolved/Mother LiquorDoubleBagDouble Bag inPolyethylene (4 mil)SolidWaste->DoubleBagSolidLabelLabel: 'Non-RegulatedChemical Solid'DoubleBag->SolidLabelpHCheckCheck pHLiquidWaste->pHCheckNeutralizeNeutralize to pH 5-9(Sodium Bicarb)pHCheck->NeutralizepH < 2LiquidLabelLabel: 'Organic Waste(Acidic)'pHCheck->LiquidLabelpH > 2Neutralize->LiquidLabel

Figure 1: Decision matrix for segregating solid vs. liquid waste streams to ensure regulatory compliance.

Emergency Spill Response Protocol

Trustworthiness in safety comes from self-validating cleanup procedures. Do not assume a surface is clean; prove it.

PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

Step-by-Step Cleanup[1]
  • Isolate: Demarcate the area. If the powder is airborne, evacuate the immediate area to allow dust to settle.

  • Neutralization (The Self-Validating Step):

    • Action: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a dedicated acid spill kit.

    • Observation: Watch for bubbling (CO₂ evolution). The cessation of bubbling indicates the HCl component has been neutralized.

    • Validation: Wet a strip of pH paper and touch the wetted spill residue. Target pH should be between 6 and 8.

  • Collection:

    • Use a plastic scoop or dustpan. Do not use a brush if the powder is dry to avoid generating dust.

    • If dry: Dampen slightly with an inert absorbent (vermiculite) to suppress dust before scooping.

  • Final Wash:

    • Clean the surface with soap and water.[4][5][6][7]

    • Reminder:Do not use Bleach.

Regulatory Framework & Classification

This guidance is grounded in the following regulatory standards.

  • RCRA (Resource Conservation and Recovery Act):

    • Status: this compound is not explicitly P-listed (acutely hazardous) or U-listed (toxic) by the EPA [1].

    • Characteristic Waste: If discarded as a pure solid, it does not exhibit hazardous characteristics. If discarded as an aqueous solution with pH < 2.0, it is classified as D002 (Corrosive) [1].

  • Waste Coding:

    • For solid waste: Generally classified as "Non-RCRA Regulated Chemical Waste" (unless mixed with solvents).

    • For liquid waste: "Hazardous Waste, Liquid, n.o.s.[1] (Benzoic acid derivative, acidic)".

References

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[8][9] The National Academies Press. [Link]

Personal Protective Equipment (PPE) & Handling Guide: 3-(Methylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 3-(Methylamino)benzoic acid hydrochloride CAS (Parent): 51524-84-6 | CAS (Salt): Varies by hydration/supplier (Commonly referenced as HCl salt of 51524-84-6) Physical State: Solid (Crystalline powder), often hygroscopic.

The "Why" Behind the Protocol: As a hydrochloride salt of an amino-benzoic acid derivative, this compound presents a dual-hazard profile often underestimated in standard SDSs.

  • The Amine Moiety: A potential sensitizer and irritant.

  • The Hydrochloride Counter-ion: Upon contact with mucous membranes (eyes, lungs, sweat), the salt dissociates, releasing hydrochloric acid locally. This transforms a simple "irritant" dust into a corrosive hazard, capable of causing immediate, stinging eye damage and respiratory distress.

Immediate Directive: Do not handle on an open bench. All solid-state manipulation requires Local Exhaust Ventilation (LEV).

Risk Assessment & PPE Matrix

The following matrix synthesizes permeation data and hazard thresholds to define the required protective gear.

Protection ZoneRecommended EquipmentTechnical Rationale (The Causality)
Respiratory Primary: Fume Hood (Certified).Secondary: N95/P100 Respirator (if hood unavailable).The HCl salt forms a fine, acidic dust. Inhalation causes immediate upper respiratory tract irritation (H335). Standard surgical masks offer zero protection against acid gases/salts.
Hand Protection Material: Nitrile (Minimum 5 mil thickness).Technique: Double-gloving recommended.Permeation Logic: Organic amines can permeate latex. Nitrile offers superior resistance to both the organic acid backbone and the acidic salt environment. Double gloving allows outer glove removal upon contamination without exposing skin.[1]
Eye Protection Required: Chemical Splash Goggles.Forbidden: Safety Glasses with side shields.Critical Distinction: Dust from hydrochloride salts can bypass side shields. When it mixes with tear fluid, it creates a concentrated acidic solution trapped against the cornea, leading to potential corneal opacity (H318).
Body Defense Standard: Cotton Lab Coat (Buttoned).High Volume: Tyvek® Sleeves or Apron.Synthetic clothing (polyester) can generate static charge, causing the dry powder to "jump" or disperse. Cotton minimizes static. Tyvek adds a barrier against bulk spills.

Operational Workflow & Engineering Controls

A. Engineering Controls (Pre-Work Check)

Before opening the container, verify the Face Velocity of your chemical fume hood.

  • Target: 0.3 – 0.5 m/s (60 – 100 fpm).

  • Validation: Use a vane anemometer or the "tissue strip test" (tissue should be drawn inward at a 45° angle).

  • Sash Height: Keep the sash at the lowest working position to act as a physical shield against potential projectiles or sudden dust dispersion.

B. Handling Protocol (Step-by-Step)

1. The "Static" Factor Dry hydrochloride salts are prone to static buildup.

  • Action: Use an anti-static gun or ionizer if available during weighing.

  • Alternative: Use a metal spatula (grounded via the user) rather than plastic, which generates charge.

2. Weighing & Transfer

  • Step 1: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the final read (wearing an N95).

  • Step 2: Loosen the container lid slightly before entering the hood to equalize pressure.

  • Step 3: Transfer using a "tap-and-pour" method or a long-neck weighing funnel to minimize the distance the powder falls (reducing dust cloud formation).

  • Step 4: Immediately wipe the threads of the bottle neck with a dry Kimwipe before re-capping to prevent salt crust formation, which can compromise the seal later.

3. Solubilization

  • Caution: Dissolving HCl salts in water is often exothermic. Add the solid to the solvent slowly.

  • Incompatibility:Do not mix directly with strong bases (NaOH, KOH) or strong oxidizers (Permanganates) without temperature control, as this will generate heat and potentially toxic vapors.

Decontamination & Spill Response

Scenario: Dry Powder Spill inside Hood

  • Do NOT spray water immediately. Adding water to a pile of HCl salt creates a concentrated acid puddle that is harder to contain.

  • Method: Cover the spill with a dry absorbent pad or use a brush and dustpan dedicated to hazardous waste.

  • Final Clean: Once the bulk solid is removed, wipe the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize acidic residues, followed by water.

Scenario: Skin/Eye Contact [1][2][3][4][5][6][7]

  • Eyes: Flush immediately for 15 minutes.[2][6][8][9] Note: The stinging sensation will be immediate due to the HCl. Do not rub.

  • Skin: Wash with soap and water.[1][2][5][6][7][8][9] Do not use alcohol-based sanitizers, as they may increase skin permeability to the organic amine.

Waste Disposal Protocol

Disposal must follow "Cradle-to-Grave" tracking. This compound is not drain-safe.

Waste StreamClassificationPackaging Requirement
Solid Waste Hazardous Organic Solid (Acidic).Double-bagged in polyethylene. Label as "Toxic/Irritant."
Liquid Waste Aqueous Acidic or Organic Solvent Waste.Segregate from basic (alkaline) waste to prevent heat generation.[4] Glass or HDPE carboys are suitable.
Contaminated PPE Hazardous Debris.[2]Dispose of contaminated gloves/wipes in the solid hazardous waste bin, not regular trash.

Process Visualization (Logic Flow)

The following diagram illustrates the decision-making logic for handling this compound safely.

G Start Start: Handling 3-(Methylamino)benzoic acid HCl RiskCheck Risk Assessment: Is Fume Hood Operational? Start->RiskCheck Stop STOP: Do Not Proceed. Maintenance Required. RiskCheck->Stop No (Flow < 0.3m/s) PPE_Donning Don PPE: 1. Nitrile Gloves (Double) 2. Splash Goggles 3. Lab Coat RiskCheck->PPE_Donning Yes Handling Active Handling: - Use Anti-static tools - Minimize dust drop height PPE_Donning->Handling SpillCheck Spill Occurred? Handling->SpillCheck DryClean Dry Clean-up First: Avoid water contact initially SpillCheck->DryClean Yes Disposal Disposal: Segregate into Acidic/Organic Stream SpillCheck->Disposal No Neutralize Neutralize Surface: 1% Sodium Bicarbonate DryClean->Neutralize Neutralize->Disposal

Caption: Operational logic flow for handling this compound, emphasizing the critical "Dry Clean-up" step to prevent acid generation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55250935, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.